molecular formula C12H15NO2 B1196369 4,7-Dimethoxy-2,3-dimethyl-1h-indole CAS No. 14201-41-3

4,7-Dimethoxy-2,3-dimethyl-1h-indole

カタログ番号: B1196369
CAS番号: 14201-41-3
分子量: 205.25 g/mol
InChIキー: TXUCJSRUALPKHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3) is a high-purity methylindole derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol, serves as a versatile scaffold in medicinal chemistry . The indole nucleus is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and natural products . Researchers utilize this specific dimethoxy- and dimethyl-substituted indole as a key intermediate in the synthesis of novel compounds for biological screening. Indole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities in scientific studies, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them valuable templates for developing new therapeutic agents . The structural features of this compound, particularly the methoxy groups at the 4 and 7 positions, provide sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

4,7-dimethoxy-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-8(2)13-12-10(15-4)6-5-9(14-3)11(7)12/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUCJSRUALPKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=CC(=C12)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295752
Record name 4,7-dimethoxy-2,3-dimethyl-1h-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14201-41-3
Record name MLS000737245
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dimethoxy-2,3-dimethyl-1h-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Molecular Architecture and Synthetic Utility of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS: 14201-41-3) is a highly functionalized methylindole derivative that serves a dual purpose in modern organic chemistry. Analytically, its unique electronic environment makes it an ideal model compound for advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy 1. Synthetically, it acts as a critical building block for the generation of indole-4,7-diones—a class of bioreductive alkylating agents heavily investigated in oncology for targeted tumor microenvironment therapies 2.

This whitepaper dissects the basic physicochemical properties, spectroscopic signatures, and the mechanistic causality behind its synthesis and downstream oxidative transformations.

Physicochemical Properties & Molecular Characterization

The structural core of 4,7-dimethoxy-2,3-dimethyl-1H-indole features an electron-rich pyrrole ring fused to a dimethoxy-substituted benzene ring. The presence of methoxy groups at the 4- and 7-positions significantly elevates the highest occupied molecular orbital (HOMO) energy of the indole system, making it highly susceptible to single-electron oxidation.

Quantitative Data Summary

The following table consolidates the computed and experimental physicochemical metrics of the compound 3:

PropertyValueMechanistic Implication
Chemical Name 4,7-Dimethoxy-2,3-dimethyl-1H-indoleStandard IUPAC nomenclature.
CAS Registry Number 14201-41-3Unique identifier for structural verification.
Molecular Formula C12H15NO2Defines the heavy atom count (15).
Molecular Weight 205.25 g/mol Utilized for stoichiometric calculations.
Exact Mass 205.110278 g/mol Target peak for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area 34.2 ŲIndicates high lipophilicity and membrane permeability.
XLogP3 2.8Predicts favorable partitioning into organic solvents during extraction.
Hydrogen Bond Donors 1 (N-H)Capable of directing hydrogen-bonded supramolecular assemblies.
Hydrogen Bond Acceptors 2 (-OCH3)Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
Spectroscopic Profiling (NMR Standard)

In the field of analytical chemistry, 4,7-dimethoxy-2,3-dimethyl-1H-indole is frequently employed as a reference standard for teaching and calibrating heteronuclear shift correlation (HETCOR) and Heteronuclear Multiple Bond Correlation (HMBC) techniques 1. The molecule provides highly distinct, non-overlapping signals:

  • 1H NMR: The two methyl groups at C-2 and C-3 appear as distinct singlets (~2.2 and 2.3 ppm) due to the lack of adjacent protons, avoiding complex spin-spin splitting. The methoxy protons present as sharp singlets (~3.8 ppm). The aromatic protons at C-5 and C-6 appear as an AB quartet or two doublets, cleanly demonstrating ortho-coupling without interference.

  • 13C NMR: The electron-donating methoxy groups heavily shield the C-5 and C-6 carbons while deshielding C-4 and C-7, providing a wide dispersion of aromatic carbon signals ideal for 2D correlation mapping.

De Novo Synthesis via Fischer Indole Pathway

The most reliable method for constructing the 4,7-dimethoxy-2,3-dimethyl-1H-indole scaffold is the Fischer Indole Synthesis. This approach utilizes the condensation of 2,5-dimethoxyphenylhydrazine with 2-butanone.

G A 2,5-Dimethoxyphenylhydrazine C Hydrazone Intermediate A->C Condensation (-H2O) B 2-Butanone B->C D [3,3]-Sigmatropic Rearrangement (Acid Catalysis) C->D H+ / Heat E Cyclization & Elimination of NH3 D->E F 4,7-Dimethoxy-2,3-dimethyl-1H-indole E->F

Caption: Fischer Indole Synthesis pathway for 4,7-dimethoxy-2,3-dimethyl-1H-indole.

Protocol 1: Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Causality & Design: Glacial acetic acid is selected as both the solvent and the acid catalyst. It provides the necessary protonation to drive the tautomerization of the hydrazone to the enehydrazine, which is the prerequisite for the rate-determining [3,3]-sigmatropic rearrangement. 2-Butanone is chosen specifically because its condensation yields an enehydrazine that regioselectively cyclizes to place methyl groups at both the 2- and 3-positions of the resulting indole.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,5-dimethoxyphenylhydrazine hydrochloride (10.0 mmol) in 50 mL of glacial acetic acid.

  • Condensation: Add 2-butanone (12.0 mmol, 1.2 eq) dropwise at room temperature. Stir for 30 minutes to allow complete hydrazone formation.

  • Cyclization: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it over 150 g of crushed ice. Neutralize carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc 4:1).

Self-Validating System:

  • In-Process TLC: The starting hydrazine is highly polar. The product will elute significantly faster (Rf ~ 0.4 in Hexane/EtOAc 3:1). Upon staining with vanillin-sulfuric acid and heating, the product spot will turn a vivid purple/blue, confirming the presence of the electron-rich indole core.

  • Post-Process NMR: Validation is achieved by confirming the disappearance of the hydrazone N=C protons and the appearance of the broad indole N-H stretch at ~8.0 ppm in 1H NMR, alongside the two distinct methyl singlets.

Downstream Application: Oxidative Demethylation to Indolequinones

The most prominent application of 4,7-dimethoxy-2,3-dimethyl-1H-indole is its role as a precursor to 2,3-dimethyl-1H-indole-4,7-dione. Indolequinones are privileged scaffolds in medicinal chemistry, acting as prodrugs that undergo bioreductive activation in hypoxic tumor environments 4.

G A 4,7-Dimethoxy-2,3-dimethyl-1H-indole B Oxidative Demethylation (CAN, CH3CN/H2O) A->B C 2,3-Dimethyl-1H-indole-4,7-dione B->C -2 CH3OH D Bioreductive Activation (NQO1 Enzyme) C->D Hypoxic Tumor Microenvironment E Hydroquinone Intermediate D->E 2e- Reduction F DNA Alkylation / Apoptosis E->F Cytotoxicity

Caption: Oxidative conversion to indole-4,7-dione and subsequent bioreductive activation pathway.

Protocol 2: Oxidative Demethylation using Ceric Ammonium Nitrate (CAN)

Causality & Design: Ceric Ammonium Nitrate (CAN) is utilized as a single-electron oxidant. The electron-rich dimethoxyarene system readily donates an electron to Ce(IV), forming a radical cation. A biphasic or aqueous-organic solvent system (Acetonitrile/Water) is strictly required because water acts as the nucleophilic oxygen source that attacks the radical cation, ultimately displacing methanol and yielding the quinone 2.

Step-by-Step Methodology:

  • Preparation: Dissolve 4,7-dimethoxy-2,3-dimethyl-1H-indole (5.0 mmol) in 30 mL of Acetonitrile (CH3CN) in a 100 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Dissolve CAN (12.5 mmol, 2.5 eq) in 10 mL of distilled water. Add this aqueous CAN solution dropwise to the indole solution over 15 minutes.

  • Reaction: Stir the mixture at 0°C for 45 minutes. The reaction must be kept cold to prevent over-oxidation or cleavage of the pyrrole ring.

  • Quenching: Dilute the mixture with 50 mL of Dichloromethane (DCM) and 50 mL of water.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Wash the combined organic layers with water, dry over anhydrous MgSO4, and concentrate in vacuo. Purify by flash chromatography (DCM/MeOH 98:2).

Self-Validating System:

  • Visual Colorimetric Shift: The reaction is self-indicating. The starting material solution is pale yellow. Upon addition of CAN, the solution will immediately transition to a deep, vibrant orange/red, which is the characteristic chromophore of the indole-4,7-dione system.

  • Spectroscopic Validation: 13C NMR will show the complete disappearance of the methoxy carbon signals (~55 ppm) and the emergence of two highly deshielded quinone carbonyl carbon peaks (~178-185 ppm).

References

  • Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry. Thieme. Available at:[Link]

  • Cherif, M., Cotelle, P., & Catteau, J. P. (1992). GENERAL SYNTHESIS OF 2.3-SUBSTITUTED 5-MEMBERED HETEROCYCLIC QVINONES. Heterocycles, 34(9), 1749. Available at:[Link]

  • Delfourne, E. Recent Developments in the Isolation, Synthesis, and Bioactivities of Bispyrroloquinone Alkaloids of Marine Origin. Marine Drugs. Available at:[Link]

Sources

Comprehensive Analysis and Synthetic Utility of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I frequently utilize specific molecular scaffolds to benchmark analytical techniques or to serve as critical intermediates in complex synthetic workflows. 4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS: 14201-41-3) is one such privileged structure. It serves a dual purpose in modern organic chemistry:

  • An Analytical Benchmark: Its unique substitution pattern makes it an exemplary model for teaching and calibrating advanced 2D Nuclear Magnetic Resonance (NMR) pulse sequences, specifically Heteronuclear Multiple Bond Correlation (HMBC)[1].

  • A Synthetic Precursor: The 4,7-dimethoxy motif acts as a masked quinone. Controlled oxidative demethylation of this compound yields 2,3-dimethyl-1H-indole-4,7-dione (CAS: 62676-76-0)[2], a core pharmacophore found in numerous bioreductive alkylating agents and complex mesembrine-type alkaloids[3].

This whitepaper deconstructs the structural properties, spectroscopic logic, and synthetic utility of 4,7-dimethoxy-2,3-dimethyl-1H-indole, providing self-validating protocols for laboratory application.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this indole derivative is crucial for predicting its solubility, reactivity, and chromatographic behavior. The electron-donating methoxy groups at the C-4 and C-7 positions significantly elevate the HOMO (Highest Occupied Molecular Orbital) energy of the indole core, rendering it highly susceptible to electrophilic attack and single-electron oxidation.

Table 1: Key Physicochemical Properties [4]

ParameterValue
Chemical Name 4,7-Dimethoxy-2,3-dimethyl-1H-indole
CAS Registry Number 14201-41-3
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Exact Mass 205.110278 g/mol
Topological Polar Surface Area 34.2 Ų
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (O-CH3)

Advanced NMR Structural Elucidation

In structural elucidation, assigning the quaternary carbons of highly substituted heterocycles is notoriously difficult. 4,7-Dimethoxy-2,3-dimethyl-1H-indole is frequently cited in as a model compound for demonstrating the power of 1H,13C-Heteronuclear shift correlation (HETCOR/HMBC)[1].

Because the C-3a, C-4, C-7, and C-7a carbons lack directly attached protons, 1D 13C NMR cannot unambiguously assign them. We must rely on 3JCH​ long-range couplings. The protons of the 4-OCH3 and 7-OCH3 groups couple through the oxygen atom to the C-4 and C-7 carbons, respectively. Similarly, the methyl protons at C-2 and C-3 provide 2J and 3J correlations to the pyrrole ring carbons.

HMBC_Correlations cluster_1H 1H Resonances cluster_13C 13C Resonances (Indole Core) H4 4-OCH3 C4 C-4 H4->C4 3J (C-O-C-H) H7 7-OCH3 C7 C-7 H7->C7 3J (C-O-C-H) H2 2-CH3 C2 C-2 H2->C2 1J/2J C3 C-3 H2->C3 3J H3 3-CH3 H3->C2 3J H3->C3 1J/2J C3a C-3a H3->C3a 3J C7a C-7a

Fig 1: 2D NMR HMBC (3J) correlation logic for assigning quaternary carbons in the indole core.

Synthetic Utility: Oxidative Demethylation

The most prominent synthetic application of 4,7-dimethoxyindoles is their conversion into indole-4,7-diones[5]. These quinones are highly reactive Michael acceptors and redox-active pharmacophores.

The transformation is typically achieved using Cerium(IV) Ammonium Nitrate (CAN) [6]. The causality behind choosing CAN over other oxidants (like mCPBA or OsO4) lies in its single-electron transfer (SET) mechanism. The electron-rich dimethoxyarene easily gives up an electron to Ce(IV), forming a radical cation. Subsequent nucleophilic attack by water (the solvent system must be aqueous) forms a hemiketal intermediate, which collapses to expel methanol and form the target quinone.

CAN_Oxidation SM 4,7-Dimethoxyindole Deriv. Radical Radical Cation (SET) SM->Radical Ce(IV) to Ce(III) Hemiketal Quinone Ketal (+H2O) Radical->Hemiketal H2O attack Product Indole-4,7-dione (-2 MeOH) Hemiketal->Product Hydrolysis

Fig 2: Mechanistic pathway of CAN-mediated oxidative demethylation to 1H-indole-4,7-dione.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: 2D NMR Acquisition for Structural Verification

Objective: Confirm the regiochemistry of the methoxy groups via HMBC.

  • Sample Preparation: Dissolve 15–20 mg of 4,7-dimethoxy-2,3-dimethyl-1H-indole in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because it slows the quadrupolar relaxation and chemical exchange of the N-H proton, allowing for the observation of long-range 3J couplings from the N-H to C-2 or C-3a[1].

  • Acquisition: Run standard 1 H, 13 C, HSQC, and HMBC sequences. Optimize the HMBC long-range delay for J=8 Hz (typically ~62.5 ms).

  • Self-Validation Checkpoint: In the HMBC spectrum, locate the methoxy proton singlets (~3.8 ppm). Trace their cross-peaks to the carbon dimension. You must observe strong correlations to the quaternary carbons at ~140-150 ppm (C-4 and C-7). If these cross-peaks are missing, the pulse sequence delay is miscalibrated, or the structure is incorrect.

Protocol 2: CAN-Mediated Oxidative Demethylation

Objective: Synthesize 2,3-dimethyl-1H-indole-4,7-dione.

  • Solvent System: Dissolve 4,7-dimethoxy-2,3-dimethyl-1H-indole (1.0 equiv) in a 3:1 (v/v) mixture of Acetonitrile (CH 3​ CN) and H 2​ O.

    • Causality: CH 3​ CN solubilizes the organic substrate, while H 2​ O acts as the mandatory nucleophile for the formation of the quinone carbonyls[6].

  • Oxidation: Cool the reaction vessel to 0 °C. Dropwise add a solution of CAN (2.5–3.0 equiv) in H 2​ O over 15 minutes.

    • Causality: The SET oxidation is highly exothermic. If the temperature exceeds 5 °C, the pyrrole ring becomes susceptible to oxidative cleavage (Witkop-type oxidation), drastically reducing the yield.

  • Self-Validation Checkpoint: The reaction is visually self-reporting. The solution will immediately transition from pale yellow to a deep red/orange, indicating the formation of the highly conjugated quinone chromophore. TLC monitoring will show the complete consumption of the UV-active starting material and the appearance of a brightly colored, lower- Rf​ product spot.

  • Quench & Isolate: Quench the reaction by pouring it into ice-water and extract with dichloromethane. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Sources

Comprehensive Technical Guide on 4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3): Synthesis, Characterization, and Applications in Quinone-Based Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3) is a highly specialized, electron-rich heterocyclic building block widely utilized in advanced organic synthesis and medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its strategic role as a "masked quinone" in the synthesis of bioactive indole-4,7-diones, and the self-validating experimental protocols required for its manipulation. Furthermore, we explore its significance as a benchmark compound in 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical profile of 4,7-dimethoxy-2,3-dimethyl-1H-indole is critical for predicting its solubility, reactivity, and chromatographic behavior during complex multi-step syntheses [1]. The presence of two electron-donating methoxy groups at the 4 and 7 positions significantly enriches the electron density of the indole core, making it highly susceptible to controlled oxidation while protecting those specific positions from unwanted electrophilic aromatic substitution [2].

Table 1: Quantitative Chemical and Physical Data
PropertyValue
Chemical Name 4,7-Dimethoxy-2,3-dimethyl-1H-indole
CAS Number 14201-41-3
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Exact Mass 205.110278 g/mol
Topological Polar Surface Area (TPSA) 34.2 Ų
XLogP3 (Lipophilicity) 2.8
Hydrogen Bond Donors / Acceptors 1 / 2
SMILES COc1ccc(c2c1[nH]c(c2C)C)OC

Strategic Importance in Drug Development

In drug development, the indole-4,7-dione scaffold is a privileged pharmacophore found in numerous bioreductive alkylating agents (such as the anti-tumor agent Apaziquone) and cytotoxic marine alkaloids (e.g., wakayin, tsitsikammamines, and pyridoacridines) [4][5].

The Causality of Experimental Design: Directly synthesizing an indole-4,7-dione is notoriously difficult due to the high reactivity and instability of the quinone moiety under basic or nucleophilic conditions. Therefore, researchers employ 4,7-dimethoxy-2,3-dimethyl-1H-indole as a masked quinone .

  • Protection & Directing: The dimethoxy groups stabilize the indole ring, allowing for aggressive functionalization at the 2, 3, or N-1 positions without destroying the core.

  • Chemoselective Unmasking: Once the desired molecular architecture is built, the dimethoxy groups undergo oxidative demethylation to reveal the active quinone pharmacophore.

Pathway A 2,5-Dimethoxyphenylhydrazine + 2-Butanone B 4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3) A->B Fischer Indole Synthesis C 2,3-Dimethyl-1H-indole-4,7-dione B->C Oxidative Demethylation (CAN or AgO) D Bioactive Pharmacophores (e.g., Marine Alkaloids) C->D Further Functionalization

Synthetic pathway from precursors to bioactive pharmacophores via CAS 14201-41-3.

Synthetic Pathways & Mechanistic Insights

Oxidative Demethylation Mechanism

The transformation of 4,7-dimethoxy-2,3-dimethyl-1H-indole to its corresponding quinone is typically achieved using Ceric Ammonium Nitrate (CAN) .

Mechanistic Causality: CAN is chosen specifically because it acts as a single-electron oxidant. The Ce(IV) ion abstracts an electron from the highly electron-rich p-dimethoxybenzene system, generating a radical cation. This intermediate is highly electrophilic and is rapidly trapped by water (the co-solvent). Subsequent loss of a methanol molecule, followed by a second single-electron oxidation by another equivalent of Ce(IV), yields the stable indole-4,7-dione. This method is preferred over strong acids (like HBr or BBr₃) which often lead to polymerization or decomposition of the sensitive indole core [4].

Experimental Protocols: Self-Validating Systems

The following protocol details the CAN-mediated oxidative demethylation. This workflow is designed as a self-validating system : the reaction provides immediate visual feedback (colorimetric shift) that correlates directly with chemical conversion, eliminating the need for constant, time-consuming LC-MS sampling during the critical kinetic window.

Protocol: Synthesis of 2,3-Dimethyl-1H-indole-4,7-dione

Reagents Required:

  • 4,7-Dimethoxy-2,3-dimethyl-1H-indole (1.0 equivalent)

  • Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equivalents)

  • Acetonitrile (CH₃CN) and Deionized Water (H₂O) (3:1 v/v)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq. of 4,7-dimethoxy-2,3-dimethyl-1H-indole in the CH₃CN/H₂O (3:1) solvent mixture. Causality: The mixed solvent system is critical; CH₃CN dissolves the organic substrate, while H₂O is required both to dissolve the CAN and to act as the nucleophile in the demethylation mechanism.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice bath. Causality: Exothermic single-electron oxidations can lead to over-oxidation or ring-opening if thermal energy is not strictly controlled.

  • Oxidant Addition: Dissolve 2.5 eq. of CAN in a minimal amount of water and add it dropwise to the stirring solution over 10 minutes.

  • Self-Validating Observation: The starting material solution is pale yellow. Upon addition of CAN, the solution will rapidly transition to a deep orange or bright red. This color shift is the self-indicating marker of quinone formation.

  • Monitoring: Stir for 30–45 minutes at 0 °C. Monitor via Thin Layer Chromatography (TLC) using a UV-active stain. The product will appear as a distinct, lower-Rf, brightly colored spot compared to the starting material.

  • Quench and Extraction: Quench the reaction by diluting with cold water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure quinone (Typical yield: 60–80%).

Workflow Step1 Step 1: Dissolve Substrate 1 eq. CAS 14201-41-3 in CH3CN/H2O (3:1) Step2 Step 2: Oxidant Addition Dropwise addition of 2.5-3.0 eq. CAN at 0 °C Step1->Step2 Step3 Step 3: Reaction Monitoring Stir for 30-45 mins; monitor via TLC (color shift) Step2->Step3 Step4 Step 4: Quench & Extract Quench with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Yield: 60-80%) Step4->Step5

Step-by-step workflow for the CAN-mediated oxidative demethylation of CAS 14201-41-3.

Analytical Validation: 2D NMR Spectroscopy

Beyond its synthetic utility, 4,7-dimethoxy-2,3-dimethyl-1H-indole serves as a benchmark compound in analytical chemistry. It is frequently cited in spectroscopic literature as a model substrate for demonstrating 2D NMR techniques, specifically Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) [3].

Because the molecule possesses distinct, non-overlapping proton environments (two unique aromatic protons, two methoxy singlets, two methyl singlets, and one broad NH singlet), it allows spectroscopists to easily calibrate and teach long-range ¹H-¹³C coupling.

Table 2: Diagnostic NMR Spectral Signatures (Typical Values in CDCl₃)
Proton/Carbon Environment¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Correlation
N-H (Indole) ~7.80-Broad singlet
C-5 / C-6 (Aromatic) 6.40 - 6.60100.0 - 105.0Doublets (J ≈ 8.0 Hz); AB system
4-OCH₃ / 7-OCH₃ 3.85 / 3.9055.0 - 56.0Singlets; HMBC to C-4/C-7
2-CH₃ / 3-CH₃ 2.30 / 2.4010.0 - 12.0Singlets; HMBC to C-2/C-3

Note: The exact chemical shifts depend heavily on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration, but the multiplicity and relative integration (1:1:1:3:3:3:3) remain constant, providing a self-validating analytical fingerprint.

References

  • Echemi. "4,7-dimethoxy-2,3-dimethyl-1H-indole | 14201-41-3, 4,7-dimethoxy-2,3-dimethyl-1H-indole Formula - ECHEMI." Echemi.com.
  • Appchem. "1H-Indole, 4,7-dimethoxy-2,3-dimethyl- | 14201-41-3 | C12H15NO2." Appchemical.com.
  • Hesse, M., Meier, H., Zeeh, B. "Nuclear Magnetic Resonance Spectroscopy." Spectroscopic Methods in Organic Chemistry. Thieme Connect.
  • National Institutes of Health (NIH) PMC. "Recent Developments in the Isolation, Synthesis, and Bioactivities of Bispyrroloquinone Alkaloids of Marine Origin.
  • MDPI. "New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids.

The Indole Scaffold: Engineering Biological Activity Through Strategic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a privileged heteroaromatic scaffold, the indole nucleus possesses unique physicochemical properties, exceptional hydrogen-bonding potential, and bioisosteric versatility. In modern medicinal chemistry, substituting the indole ring at specific positions fundamentally alters its interaction with biological targets, allowing researchers to engineer highly selective therapeutics. This technical guide explores the causal relationships between indole substitution patterns and their biological activities, focusing specifically on oncology (microtubule destabilization) and inflammation (selective COX-2 inhibition).

The Privileged Nature of the Indole Nucleus

The structural plasticity of indole allows it to mimic various endogenous ligands (such as serotonin and tryptophan) and fit seamlessly into diverse protein binding pockets. Over the past decade, numerous indole-containing drugs have successfully advanced through clinical development to 1[1]. Notable examples include Panobinostat (a pan-histone deacetylase inhibitor for multiple myeloma) and Nintedanib (a multi-receptor tyrosine kinase inhibitor for interstitial lung diseases)[1]. The success of these compounds underscores the importance of precise functionalization—particularly at the 2-, 3-, 6-, and 7-positions—to overcome challenges related to potency, off-target toxicity, and pharmacokinetics.

Oncology: Substituted Indoles as Microtubule Destabilizers

Mechanistic Causality

Interfering with microtubule (MT) dynamic equilibrium is a highly validated strategy in oncology. Substituted indoles have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine site on β -tubulin[2].

The causality behind their efficacy lies in molecular mimicry. For instance, indole derivatives bearing a methoxy group at position 6, or specific arylthio substituents at position 7, perfectly superimpose with the trimethoxyphenyl (TMP) moiety of colchicine[2]. When these substituted indoles bind the colchicine pocket, they induce a steric clash that prevents the α/β -tubulin heterodimers from assembling into functional microtubules. This disruption prevents the formation of the mitotic spindle, triggering a stable cell cycle arrest in the G2/M phase, which ultimately initiates apoptosis in cancer cells[2].

G A Substituted Indole (e.g., 6-Methoxy Indole) B Binds Colchicine Site on β-Tubulin A->B C Inhibits α/β-Tubulin Heterodimer Assembly B->C D Microtubule Depolymerization C->D E Mitotic Spindle Disruption D->E F G2/M Cell Cycle Arrest & Apoptosis E->F

Figure 1: Mechanism of tubulin inhibition and apoptosis by substituted indoles.

Quantitative Efficacy Data

The correlation between tubulin inhibition and cellular cytotoxicity is well documented. Below is a comparative analysis of leading substituted indoles.

CompoundSubstitution PatternTargetIC50 (Tubulin Assembly)IC50 (MCF-7 Breast Cancer)
Colchicine (Reference)N/ATubulin (Colchicine Site)~3.0 µM~10 nM
ATI 3 2-ArylthioindoleTubulin3.3 µM52 nM
Compound 3e 3-formyl-6-methoxy-2-(4-methoxyphenyl)Tubulin1.5 µM35 nM

Data synthesized from2[2] and3[3].

Self-Validating Protocol: Tubulin Polymerization Kinetics Assay

To rigorously evaluate the biological activity of novel indoles, we employ a self-validating kinetic turbidity assay.

Causality of Experimental Design: This assay measures absorbance at 340 nm. Because polymerized microtubules scatter light, an increase in absorbance directly correlates with tubulin assembly. To ensure the protocol is self-validating, it incorporates orthogonal controls: Paclitaxel (which artificially forces rapid polymerization) and Colchicine (which flattens the curve via destabilization). If the test indole flattens the curve similarly to Colchicine, we mechanistically confirm target engagement rather than non-specific protein precipitation.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area clear microplate to 37°C. Prepare a tubulin reaction mix containing 3 mg/mL purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Plating: Add 5 µL of the substituted indole (e.g., Compound 3e) dissolved in DMSO to the test wells (final concentration 10–40 µM).

  • Control Establishment: Plate 5 µL of DMSO (Vehicle/Negative Control), 5 µL of 10 µM Paclitaxel (Positive Stabilizer Control), and 5 µL of 10 µM Colchicine (Positive Destabilizer Control) into respective wells.

  • Kinetic Measurement: Rapidly add 45 µL of the tubulin reaction mix to all wells. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Orthogonal Validation: To confirm the in vitro biochemical data translates to cellular activity, treat MCF-7 cells with the test compound for 24 hours, fix the cells, and visualize the microtubule network disruption using immunofluorescence microscopy with a Cy3-labeled anti- α -tubulin antibody[3].

Inflammation: Engineering Selective COX-2 Inhibitors

Structural Causality for Selectivity

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin—an indole acetic acid derivative—inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Because COX-1 is responsible for cytoprotective prostaglandin synthesis in the stomach, its inhibition leads to severe gastric ulceration[4].

By leveraging the structural plasticity of the indole ring, researchers can engineer highly selective COX-2 inhibitors. The causality here is driven by steric bulk and binding pocket topology. The COX-2 active site features a secondary side pocket that is absent in COX-1. By replacing the –CH2COOH moiety at position 3 of indomethacin with an aromatic ring containing a bulky sulfonamide ( −SO2​NH2​ ) or methylsulfonyl ( −SO2​Me ) group, the resulting indole derivative becomes too large to enter the COX-1 channel but fits perfectly into the COX-2 side pocket[5]. This structural modification drastically increases anti-inflammatory potency while eliminating ulcerogenic liability.

G Step1 Synthesize Indole with -SO2NH2 at C3 Step2 Incubate with COX-1 and COX-2 Enzymes Step1->Step2 Step3 Steric Exclusion from COX-1 Pocket Step2->Step3 Step4 High-Affinity Binding to COX-2 Side Pocket Step2->Step4 Step5 Selective Inhibition (Gastric Sparing) Step4->Step5

Figure 2: Structural causality and selective COX-2 inhibition workflow.

Quantitative Efficacy Data

The impact of these strategic substitutions is evident in both in vitro selectivity assays and in vivo anti-inflammatory models (carrageenan-induced rat paw edema).

CompoundSubstitution Modification (Position 3)COX-2 Selectivity IndexIn Vivo ED50 (Anti-inflammatory)
Indomethacin –CH2COOH (Standard)Non-selective0.40 mg/kg
Compound 13d −SO2​Me phenylhydrazineHigh0.48 mg/kg
Compound 13e −SO2​NH2​ phenylhydrazine650-fold vs Indomethacin0.22 mg/kg

Data derived from5[5].

Self-Validating Protocol: In Vitro COX-1/COX-2 Selectivity Assay

To quantify the isoform selectivity of synthesized indoles, we utilize a colorimetric screening assay based on TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation[6].

Causality of Experimental Design: The assay directly measures the peroxidase activity of the COX enzymes. When COX converts arachidonic acid to PGG2, the subsequent reduction to PGH2 is stoichiometrically coupled with the oxidation of TMPD. Oxidized TMPD yields a distinct blue color that absorbs at 590 nm. By running parallel microplates for recombinant ovine COX-1 and human recombinant COX-2, the system self-validates the selectivity ratio without requiring radioactive substrates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), Heme solution, and TMPD substrate.

  • Enzyme Setup: In two separate 96-well plates (one for COX-1, one for COX-2), add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme to each well.

  • Inhibitor Incubation: Add 10 µL of the substituted indole derivative (e.g., Compound 13e) at varying concentrations (0.01 to 100 µM). Include wells for Indomethacin (Non-selective control) and Celecoxib (Selective COX-2 control). Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) and 20 µL of Arachidonic Acid to all wells to initiate the reaction.

  • Detection & Analysis: Incubate for exactly 5 minutes at 25°C. Read the absorbance of the plates at 590 nm using a microplate reader.

  • Validation: Calculate the IC50 for both enzymes. A valid selective inhibitor must demonstrate an IC50 for COX-2 in the low nanomolar range while maintaining an IC50 for COX-1 in the micromolar range (yielding a high Selectivity Index).

Conclusion

The indole scaffold remains a cornerstone of rational drug design. By understanding the causal relationships between specific substitution patterns and target topologies, researchers can engineer molecules with profound biological activity. Whether designing 6-methoxy indoles to disrupt the mitotic spindle in oncology, or utilizing bulky sulfonamide substitutions to achieve gastric-sparing COX-2 inhibition in inflammation, the technical mastery of indole chemistry is essential for the next generation of therapeutic discovery.

References

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - National Center for Biotechnology Inform
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - National Center for Biotechnology Inform
  • Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization - ACS Public
  • Synthesis, Cyclooxygenase Inhibition, Anti-inflammatory Evaluation and Gastric Liability of Some Novel Indole Derivatives as Selective COX-2 Inhibitors - Der Pharma Chemica -
  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors - Journal of Applied Pharmaceutical Science (JAPS) -
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - National Center for Biotechnology Inform

Sources

4,7-Dimethoxy-2,3-dimethyl-1h-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4,7-Dimethoxy-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and the ability to participate in a wide range of chemical transformations have made it a "privileged scaffold" in medicinal chemistry.[2] Within this broad class of compounds, methoxy-substituted indoles are of particular interest. The presence of methoxy groups can significantly enhance the electron-rich nature of the indole ring, modulating its reactivity and biological activity.[3] This guide provides a detailed technical overview of a specific, yet under-documented, member of this family: 4,7-Dimethoxy-2,3-dimethyl-1H-indole.

This document serves as a comprehensive resource for researchers, offering insights into its fundamental properties, plausible synthetic routes, potential applications in drug discovery, and essential safety considerations. By synthesizing established chemical principles with data from related structures, this guide aims to empower scientists to explore the potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, membrane permeability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.25 g/mol [4]
Monoisotopic Mass 205.110278721 g/mol [4]
Appearance Not specified; likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents and have limited solubility in water[3]
XLogP3 2.8[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]

Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Proposed Synthetic Route: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[7] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[7] For the synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole, the logical starting materials would be (2,5-dimethoxyphenyl)hydrazine and 2-butanone.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2,5-Dimethoxyphenyl)hydrazine 2,5-Dimethoxyphenyl)hydrazine Hydrazone Hydrazone 2,5-Dimethoxyphenyl)hydrazine->Hydrazone Condensation 2-Butanone 2-Butanone 2-Butanone->Hydrazone 4,7-Dimethoxy-2,3-dimethyl-1H-indole 4,7-Dimethoxy-2,3-dimethyl-1H-indole Hydrazone->4,7-Dimethoxy-2,3-dimethyl-1H-indole Acid-catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Proposed Fischer Indole Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole.

Step-by-Step Experimental Protocol (Hypothetical)
  • Hydrazone Formation:

    • To a solution of (2,5-dimethoxyphenyl)hydrazine (1 equivalent) in ethanol, add 2-butanone (1.1 equivalents).

    • A catalytic amount of acetic acid can be added to facilitate the condensation.

    • The mixture is stirred at room temperature or gently warmed for 1-2 hours until the formation of the hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Indolization:

    • The crude hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid.

    • A Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride etherate) is added as a catalyst.[7][8]

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford pure 4,7-Dimethoxy-2,3-dimethyl-1H-indole.

Alternative Synthetic Route: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a milder and often higher-yielding alternative to the Fischer method.[6][9] This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization.[6]

Leimgruber_Batcho_Synthesis cluster_start_lb Starting Material cluster_intermediate_lb Intermediate cluster_product_lb Product 1,4-Dimethoxy-2-methyl-3-nitrobenzene 1,4-Dimethoxy-2-methyl-3-nitrobenzene Enamine Enamine 1,4-Dimethoxy-2-methyl-3-nitrobenzene->Enamine DMFDMA 4,7-Dimethoxy-2,3-dimethyl-1H-indole (hypothetical) 4,7-Dimethoxy-2,3-dimethyl-1H-indole (hypothetical) Enamine->4,7-Dimethoxy-2,3-dimethyl-1H-indole (hypothetical) Reductive Cyclization (e.g., Raney Ni, H₂ or SnCl₂)

Caption: Hypothetical Leimgruber-Batcho Synthesis of a related indole.

Note: The Leimgruber-Batcho synthesis typically yields indoles unsubstituted at the 2 and 3 positions. To obtain the 2,3-dimethyl substitution pattern of the target molecule, a different starting material and synthetic strategy would be required, making the Fischer synthesis a more direct proposed route.

Potential Applications and Biological Activity

The indole scaffold is a common feature in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10][11] The methoxy and methyl substitutions on 4,7-Dimethoxy-2,3-dimethyl-1H-indole suggest several avenues for its potential application in drug discovery and development.

  • Anticancer Agents: Methoxy-substituted indoles have been investigated for their anticancer properties.[3] They can act through various mechanisms, such as the inhibition of tubulin polymerization or modulation of kinase activity.[10] The specific substitution pattern of 4,7-Dimethoxy-2,3-dimethyl-1H-indole could confer unique interactions with biological targets.

  • Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents.[12][13] The lipophilicity imparted by the methyl and methoxy groups may enhance membrane permeability, a crucial factor for antimicrobial activity.

  • CNS-active Agents: The indole core is central to the structure of neurotransmitters like serotonin and melatonin.[10] Methoxyindoles, in particular, have been explored for their potential to modulate central nervous system targets.

  • Material Science: The unique electronic properties of substituted indoles also make them interesting candidates for the development of organic materials with applications in electronics and photonics.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4,7-Dimethoxy-2,3-dimethyl-1H-indole are not available in the searched literature, we can predict the key features based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, the two methoxy groups, and the two methyl groups. The aromatic protons would likely appear as doublets or singlets in the region of 6.5-7.5 ppm. The N-H proton would be a broad singlet, typically downfield (around 8.0 ppm). The methoxy protons would be sharp singlets around 3.8-4.0 ppm, and the methyl protons would also be singlets in the upfield region (2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the 100-140 ppm range, with the carbons attached to the methoxy groups being further downfield. The carbons of the methyl groups would appear upfield (around 10-20 ppm), and the methoxy carbons would be in the 55-60 ppm range.

  • IR Spectroscopy: The infrared spectrum would be expected to show a characteristic N-H stretching vibration around 3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-2850 cm⁻¹. Strong C-O stretching bands for the methoxy groups would be present in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 205, corresponding to the molecular weight of the compound.

Safety and Handling

Specific safety data for 4,7-Dimethoxy-2,3-dimethyl-1H-indole is not available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General safety precautions for indole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Toxicity: Indole itself is harmful if swallowed and can cause serious eye irritation. Some indole derivatives are toxic in contact with skin. Assume this compound has similar potential hazards.

Conclusion

4,7-Dimethoxy-2,3-dimethyl-1H-indole is a structurally interesting molecule with significant, yet largely unexplored, potential. Its physicochemical properties and the known biological activities of related methoxyindoles suggest promising avenues for its application in medicinal chemistry and materials science. While specific experimental data for this compound is sparse, established synthetic methodologies like the Fischer indole synthesis provide a clear path for its preparation. This technical guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and application of this and other novel indole derivatives.

References

  • Leimgruber, W., & Batcho, A. D. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • TCI Chemicals. (2025, July 1).
  • Sigma-Aldrich. (2025, October 16).
  • Echemi. (n.d.). 14201-41-3, 4,7-dimethoxy-2,3-dimethyl-1H-indole Formula.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (2025, December 25).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • (2004). Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6132. Wiley-VCH.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Gribble, G. (2017, October 13). Leimgruber–Batcho Indole Synthesis.
  • BenchChem. (2025, December). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, May 15). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • ChemWis. (2024, December 13).
  • TCI AMERICA. (n.d.). Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • The Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (2016, June 17).
  • Request PDF. (2025, August 6). Simple and Efficient Synthesis of 4,7‐Dimethoxy‐1(H)‐indene.
  • (2025, May 26).
  • (2022, December 1).
  • (n.d.).
  • (n.d.). D.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • PMC. (n.d.).
  • Chula Digital Collections. (2022, January 1).
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Rsc.org. (n.d.).
  • ResearchGate. (2017, March 10).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Precision Engineering of the Indole Scaffold: Discovery, Synthesis, and Late-Stage Functionalization in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The indole moiety remains one of the most privileged scaffolds in medicinal chemistry, underpinning the structural basis of myriad natural products and FDA-approved pharmaceuticals. As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, I present this whitepaper to bridge the gap between classical de novo construction and modern late-stage C–H functionalization. By dissecting the causality behind transition-metal-catalyzed workflows and analyzing structure-activity relationships (SAR), this guide provides a robust, self-validating framework for researchers designing next-generation indole-based therapeutics.

The Indole Pharmacophore: A Privileged Scaffold in Oncology and Beyond

The structural adaptability of the indole nucleus—a fused pyrrole and benzene ring system—enables its derivatives to mimic peptide structures and bind reversibly to a diverse array of biological targets[1]. This inherent versatility has led to the successful clinical translation of numerous indole-containing compounds, spanning anticancer, antiviral, anti-inflammatory, and neuroprotective indications[2].

In recent years, the FDA has approved a significant number of indole-containing drugs[3]. The clinical success of these molecules is largely driven by the precise spatial arrangement of functional groups around the indole core, which dictates target selectivity and pharmacokinetic profiles.

Table 1: Selected FDA-Approved Indole-Containing Therapeutics and Their Pharmacological Profiles

Drug NameFDA ApprovalTarget / Mechanism of ActionPrimary Clinical Indication
Panobinostat 2015Pan-HDAC Inhibitor (Class I, II, IV)Relapsed/Refractory Multiple Myeloma[2]
Alectinib 2015 / 2024Highly selective ALK InhibitorALK-positive Metastatic NSCLC[2]
Nintedanib 2020Multi-TKI (PDGFR, FGFR, VEGFR)Interstitial Lung Diseases (ILDs)[2]
Vilazodone 20115-HT Transporter / 5-HT1A ReceptorMajor Depressive Disorder[3]
Ondansetron 1991Serotonin 5-HT3 Receptor AntagonistChemotherapy-Induced Nausea[3]
De Novo Construction: The Evolution of the Fischer Indole Synthesis

While modern drug discovery heavily relies on the derivatization of commercial indole building blocks, de novo synthesis remains critical for accessing heavily substituted or sterically hindered frameworks. The Fischer Indole Synthesis (FIS), developed in the late 1880s, continues to be the cornerstone of indole construction, particularly in the total synthesis of complex natural products like strychnine and ellipticine[4].

The mechanistic brilliance of the FIS lies in the acid-catalyzed [3,3]-sigmatropic rearrangement of a phenylhydrazone intermediate. Understanding this mechanism is vital for predicting regioselectivity when utilizing asymmetric ketones.

FIS_Mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation A->B -H2O C Acid-Catalyzed Tautomerization (Ene-hydrazine) B->C H+ Catalyst D [3,3]-Sigmatropic Rearrangement C->D C-C Bond Formation E Rearomatization & Cyclization D->E Fast Step F Aminal Intermediate E->F Nucleophilic Attack G Elimination of NH3 & Indole Formation F->G -NH3

Mechanistic pathway of the Fischer Indole Synthesis highlighting the [3,3]-sigmatropic rearrangement.

Causality in Catalyst Selection: In modern FIS applications, the choice of acid catalyst (e.g., Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid) is dictated by the electronic nature of the arylhydrazine. Electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the nitrogen, necessitating stronger Lewis acids to drive the initial hydrazone formation and subsequent tautomerization[4].

Late-Stage Functionalization: Precision Engineering via C–H Activation

The future of indole-based drug discovery relies on late-stage functionalization (LSF). Compared to de novo synthesis, direct C–H functionalization of easily available indole substrates allows researchers to rapidly construct large libraries of structurally complex molecules, accelerating the hit-to-lead optimization phase[5].

3.1 Overcoming Inherent Reactivity

The inherent electron-rich nature of the pyrrole ring directs electrophilic aromatic substitution primarily to the C3 position, and subsequently to the C2 position. However, accessing the benzene moiety (C4–C7) requires overriding this intrinsic bias. Recent advances in transition-metal catalysis (e.g., Rh, Ru, Ir) utilizing directing groups have enabled elegant, site-selective C–H functionalization on the benzenoid core[6].

3.2 Modern Electrochemical and Asymmetric Approaches

Beyond traditional thermal catalysis, electrochemical C–H functionalization has emerged as a green alternative. For instance, the electrochemical three-component coupling of indoles with sodium bisulfite and alcohols allows for the synthesis of indole-containing sulfonate esters without the need for external metal catalysts or harsh oxidants[7]. Concurrently, Rh(I)-catalyzed asymmetric carbene insertions have enabled the highly enantioselective construction of chiral indole scaffolds bearing gem-diaryl carbon stereocenters[5].

CH_Functionalization Core Indole Scaffold Pyrrole Pyrrole Ring (C2, C3) Inherent Nucleophilicity Core->Pyrrole Benzene Benzene Ring (C4-C7) Requires Directing Groups Core->Benzene C2C3_Methods Electrochemical Oxidation & Direct Electrophilic Attack Pyrrole->C2C3_Methods Direct Functionalization C4C7_Methods Transition-Metal Catalyzed C-H Activation (Ir, Ru, Rh) Benzene->C4C7_Methods Site-Selective Bypass Products Diverse Indole Derivatives (Optimized Drug Candidates) C2C3_Methods->Products C4C7_Methods->Products

Strategic divergence in indole C-H functionalization targeting the pyrrole versus benzene rings.

Experimental Methodology: Rh(III)-Catalyzed Cascade Annulation

To demonstrate the practical application of these concepts, the following protocol details a state-of-the-art Rh(III)-catalyzed double C–H functionalization of indoles with cyclopropenones. This sequential C–H/C–C/C–H bond activation cascade efficiently yields cyclopenta[b]indoles—a fused polycyclic framework found in bioactive natural products like Terpendole E[1].

Objective: Synthesize cyclopenta[b]indole derivatives via a one-pot cascade reaction.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation of the Active Catalytic Species

  • Action: In an oven-dried Schlenk tube under an inert N₂ atmosphere, combine the pre-catalyst [Cp*RhCl₂]₂ (5.0 mol %), the silver salt AgOTf (20 mol %), and the terminal oxidant K₂S₂O₈ (1.5 equiv).

  • Causality: The dimeric Rh(III) pre-catalyst is inactive on its own. AgOTf is specifically chosen to abstract the chloride ligands, generating a highly electrophilic, coordinatively unsaturated cationic Rh(III) active species. Silver triflate (AgOTf) is superior to other salts (like AgSbF₆) in this specific microenvironment because the triflate counterion provides the exact balance of weak coordination required to stabilize the metal center without inhibiting substrate binding[1].

Step 2: Substrate Addition in Optimal Solvent

  • Action: Add the N-substituted indole derivative (1.0 equiv) and the cyclopropenone (1.2 equiv) dissolved in anhydrous Tetrahydrofuran (THF).

  • Causality: Solvent selection is critical in C–H activation. THF provides optimal solubility for both the polar inorganic oxidants and the organic substrates. More importantly, its coordinating ability helps stabilize the high-valent metallacycle intermediates during the sequential activation steps, leading to higher yields compared to non-polar solvents like DCE or toluene[1].

Step 3: Reaction Execution

  • Action: Seal the tube and stir the reaction mixture at 80 °C for 16 hours.

  • Causality: The elevated temperature of 80 °C is required to overcome the initial activation energy barrier for the targeted C2–H ruthenation/rhodation. The closed, inert system prevents competitive aerobic oxidation pathways that could lead to non-productive homocoupling of the indole substrates.

Step 4: Quenching and Purification

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Causality: Rapid filtration through Celite effectively removes the precipitated silver chloride and spent rhodium/potassium salts. Removing these transition metals prior to concentration prevents Lewis acid-catalyzed degradation or unwanted polymerization of the highly conjugated cyclopenta[b]indole product during solvent evaporation.

Step 5: Self-Validating System Checkpoint

  • Action: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Validation Logic: A successful double C–H functionalization must show the complete disappearance of the characteristic C2 and C3 proton signals of the starting indole in the ¹H NMR spectrum. Furthermore, HRMS must confirm the exact mass corresponding to the annulated product minus two protons (loss of H₂ during the oxidative coupling).

Conclusion and Future Perspectives

The indole scaffold remains a cornerstone of modern pharmaceutical design. As demonstrated, the transition from classical de novo methods like the Fischer Indole Synthesis to highly sophisticated, site-selective C–H functionalization techniques empowers medicinal chemists to explore previously inaccessible chemical space. Future paradigms in indole drug discovery will likely integrate computer-aided drug design (CADD) with machine-learning-optimized catalytic workflows, enabling the rapid synthesis of novel derivatives with high selectivity, reduced toxicity, and the ability to overcome emerging drug resistance[3].

References
  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: ResearchGate (researchgate.net)
  • Source: ResearchGate (researchgate.net)
  • Source: American Chemical Society (acs.org)
  • Rhodium(I)
  • Rh(III)

Sources

Pharmacological Potential of Dimethoxy-Substituted Indoles: A Technical Guide to Scaffold Design and Target Modality

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry due to its structural homology with endogenous neurotransmitters (e.g., serotonin, tryptophan). The strategic functionalization of this core via dimethoxy substitution—specifically at the 4,6- or 5,6-positions—[1]. This in-depth technical guide explores the causality behind the pharmacological efficacy of dimethoxy-substituted indoles, detailing their structure-activity relationships (SAR) and their validated roles as potent[2], dual-action [3], and emerging [4].

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The pharmacological versatility of dimethoxyindoles is not coincidental; it is deeply rooted in their engineered electronic and steric properties.

  • Electronic Causality: The indole ring is a π -excessive aromatic heterocycle. The introduction of two methoxy groups (-OCH 3​ ) acts as strong electron-donating groups via resonance (+R effect). This significantly increases the electron density of the pyrrole ring, particularly at the C-3 position, (such as Friedel-Crafts acylation)[1]. Furthermore, the oxygen atoms serve as critical hydrogen-bond acceptors when interacting with target protein residues[3].

  • Steric and Lipophilic Causality: In the context of oncology, the 5,6-dimethoxyindole core serves as a bioisostere for the trimethoxyphenyl (TMP) moiety found in natural products like colchicine and [2]. The precise positioning of the methoxy groups at C-5 and C-6 mimics the para-methoxy orientation required for optimal insertion into the hydrophobic pockets of the β -tubulin interface[5].

Pharmacological Target Modalities

  • Oncology (Microtubule Disruption): 1-aroyl and 3-aroyl derivatives of dimethoxyindoles act as potent CA-4 analogs. By binding to the colchicine site of tubulin, they inhibit microtubule polymerization, leading to mitotic spindle disruption, G2/M phase cell cycle arrest, and [2]. Lead compounds in this class have demonstrated picomolar to low-nanomolar cytotoxicity against human carcinoma cell lines (e.g., MKN45, A549)[5].

  • Neuropharmacology (Alzheimer's Disease): Novel 4,6-dimethoxyindole-based unsymmetrical azines and benzenesulfonamides have been synthesized to target neurodegeneration. These compounds exhibit dual functionality: they act as moderate antioxidants (scavenging free radicals in ABTS and CUPRAC assays) and[3]. The diimine linkage (-C=N-N=C-) facilitates electronic delocalization, enhancing their radical scavenging capacity[6].

  • Antiviral Therapeutics: 5,6-dimethoxyindole is a crucial reactant in the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives, which function as , preventing viral entry into host cells[4].

Quantitative Pharmacological Data

The following table summarizes the biological activities of key dimethoxyindole derivatives across different therapeutic targets.

Compound ClassTarget ModalityPrimary Assay / TargetBiological Activity (IC 50​ )
1-Aroyl-5,6-dimethoxyindoles Oncology (Antitubulin)Tubulin Polymerization1.7 – 2.7 μ M
3-Aroyl-5,6-dimethoxyindoles Oncology (Cytotoxicity)MKN45 / A549 Cell Lines0.9 – 26 nM
4,6-Dimethoxyindole Azines NeurodegenerationButyrylcholinesterase (BChE)~1.95 – 7.42 μ M
Indole-fused Benzodiazepines Antimicrobial / ADAcetylcholinesterase (AChE)6.11 – 7.31 μ M

Experimental Protocols & Workflows

To ensure reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of dimethoxyindole derivatives.

Protocol A: Synthesis of 1-(3,4,5-Trimethoxybenzoyl)-5,6-dimethoxyindole

Causality: Sodium hydride (NaH) is utilized as a strong base to deprotonate the weakly acidic indole N-H (pKa ~16.2). This generates a highly nucleophilic indolide anion, which subsequently attacks the electrophilic carbonyl carbon of the acyl chloride, forming the 1-aroyl derivative[2].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5,6-dimethoxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the indolide anion.

  • Acylation: Dropwise add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction & Monitoring (Self-Validation): Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material and the shift of the N-H proton in 1 H-NMR (loss of the broad singlet around 8.0 ppm) validate the substitution.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality: This assay validates that the observed cytotoxicity is mechanistically driven by microtubule disruption rather than off-target kinase inhibition. The assembly of tubulin into microtubules increases the turbidity of the solution, which can be quantified spectrophotometrically[2].

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9). Causality: PIPES maintains optimal pH, while Mg 2+ and EGTA (calcium chelator) are critical for stabilizing the tubulin heterodimers.

  • Tubulin Reconstitution: Dissolve purified bovine brain tubulin in PEM buffer to a final concentration of 3.0 mg/mL. Add GTP to a final concentration of 1 mM. Causality: GTP binding to the β -tubulin subunit is thermodynamically required for the nucleation and elongation phases of microtubule assembly.

  • Incubation: Pre-incubate the tubulin solution with the test compound (e.g., 5 μ M final concentration), vehicle (DMSO, <1%), or positive control (Combretastatin A-4) in a 96-well half-area plate at 4 °C for 10 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37 °C. Measure the absorbance continuously at 340 nm every minute for 60 minutes.

  • Data Analysis (Self-Validation): Calculate the V max​ of the polymerization curve. A flattened curve relative to the DMSO control validates the compound as a true tubulin polymerization inhibitor.

Mandatory Visualization

TubulinPathway A Dimethoxyindole Analog (CA-4 Mimic) B Colchicine Binding Site (β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Mitotic Spindle Disruption (G2/M Phase Arrest) C->D Microtubule Depolymerization E Apoptotic Cell Death (Caspase-3 Activation) D->E Prolonged Arrest

Mechanism of action for dimethoxyindole-based tubulin polymerization inhibitors.

References

  • LookChem Database. "Cas 14430-23-0, 5,6-DIMETHOXYINDOLE". LookChem. URL:[Link]

  • Liou, J.-P., et al. (2004). "Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents". Journal of Medicinal Chemistry, 47(17), 4247-4257. URL:[Link]

  • Bingul, M. (2023). "Antioxidant and Anticholinesterase Potentials of Novel 4,6-Dimethoxyindole based Unsymmetrical Azines: Synthesis, Molecular Modeling, In Silico ADME Prediction and Biological Evaluations". Polycyclic Aromatic Compounds. URL:[Link]

  • Raza, A. R., et al. (2023). "Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis". Molecules, 28(13), 5024. URL:[Link]

Sources

In-Silico Modeling of 4,7-Dimethoxy-2,3-dimethyl-1H-indole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous indole-based therapeutics across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3][4] This guide provides an in-depth, technical walkthrough for the in-silico analysis of a specific indole derivative, 4,7-dimethoxy-2,3-dimethyl-1H-indole, a novel compound with therapeutic potential. We will explore a comprehensive in-silico workflow, from ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research and development efforts.[5][6][7]

Introduction: The Power of In-Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates often due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[5][6] In-silico, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks, reduce costs, and shorten development timelines.[7][8] By simulating molecular interactions in a virtual environment, we can predict the binding affinity of a compound to its target, understand its mechanism of action at a molecular level, and evaluate its drug-like properties before committing to costly and time-consuming wet-lab experiments.[8]

This guide will focus on a structured in-silico workflow to investigate the interactions of 4,7-dimethoxy-2,3-dimethyl-1H-indole. The choice of this molecule is predicated on the vast therapeutic potential of indole derivatives.[3][4] The methodologies described herein are broadly applicable to the study of other small molecules and their protein targets.

The In-Silico Investigation Workflow

A robust in-silico investigation follows a logical progression of steps, each building upon the last to provide a comprehensive understanding of the molecule's potential. Our workflow is designed to be a self-validating system, where the results of each stage inform and refine the next.

G cluster_0 Preparation cluster_1 Interaction Prediction cluster_2 Analysis & Prediction Ligand Preparation Ligand Preparation Target Identification & Preparation Target Identification & Preparation Ligand Preparation->Target Identification & Preparation Molecular Docking Molecular Docking Target Identification & Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation ADMET Prediction ADMET Prediction Binding Free Energy Calculation->ADMET Prediction Candidate Prioritization Candidate Prioritization ADMET Prediction->Candidate Prioritization

Caption: A high-level overview of the in-silico drug discovery workflow.

Part I: Ligand and Target Preparation

The accuracy of any in-silico model is fundamentally dependent on the quality of the input structures. This section details the critical first steps of preparing the small molecule (ligand) and its protein target for simulation.

Ligand Preparation: 4,7-Dimethoxy-2,3-dimethyl-1H-indole

The initial step involves obtaining or generating a high-quality 3D structure of our ligand.

Protocol 1: Ligand Structure Generation and Optimization

  • 2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the free online tool PubChem Sketcher, draw the 2D structure of 4,7-dimethoxy-2,3-dimethyl-1H-indole.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality. Alternatively, online tools or software like Avogadro can be used.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy state. Perform energy minimization using a force field like MMFF94 or UFF to obtain a more stable conformation. This can be done in software like Avogadro or with command-line tools.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdb. For use with AutoDock Vina, the .pdbqt format is required, which includes partial charges and atom type information.[9]

Target Identification and Preparation

Given the broad anticancer activity of many indole derivatives, a relevant and well-characterized protein target is crucial.[10][11] Protein kinases are a major class of drug targets in oncology, and numerous indole-based kinase inhibitors have been developed.[10] For this guide, we will select Proto-Oncogene Proteins c-akt as our target, a key node in the PI3K/Akt/mTOR signaling pathway often dysregulated in cancer.[12]

Protocol 2: Protein Target Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). A suitable structure for Akt1 (PKB alpha) is PDB ID: 1C8K. This structure is a complex with a ligand, which helps in identifying the binding site.[13]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules like water, co-factors, and ions. These should be removed unless they are known to be critical for ligand binding.[9] Molecular visualization software like UCSF Chimera or PyMOL can be used for this.[13][14]

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, as they are essential for proper charge and interaction calculations.[9]

  • Assign Charges: Assign partial charges to the protein atoms. This is a critical step for accurately calculating electrostatic interactions.

  • Prepare for Docking: Convert the cleaned and prepared protein structure into the .pdbqt format for use with AutoDock Vina.[15] This step involves merging non-polar hydrogens and assigning atom types.

Part II: Predicting Molecular Interactions

With our ligand and target prepared, we can now predict how they will interact.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] It also provides a score to estimate the binding affinity.[18]

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site: The binding site is the region on the protein where the ligand is expected to bind. For PDB ID 1C8K, we can define the binding site based on the location of the co-crystallized ligand.[13] A grid box is defined around this site to constrain the docking search space.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared ligand and protein files (.pdbqt) and the grid box parameters.[15][17]

  • Analyze Docking Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[18] The pose with the lowest binding energy is typically considered the most favorable.[18]

Data Presentation: Docking Results

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.00
2-9.21.21
3-9.11.56
4-8.92.03
5-8.72.45

Interpreting the Results:

  • Binding Affinity: A more negative value indicates a stronger predicted binding affinity.[18]

  • Binding Pose: Visual inspection of the top-ranked poses using software like PyMOL or Chimera is crucial.[14][19] Analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.[19]

  • RMSD (Root Mean Square Deviation): Low RMSD values between the top poses suggest a more reliable docking result.[18][19]

G cluster_0 Inputs cluster_1 Docking Engine (AutoDock Vina) cluster_2 Outputs Prepared Ligand (.pdbqt) Prepared Ligand (.pdbqt) Grid Box Definition Grid Box Definition Prepared Ligand (.pdbqt)->Grid Box Definition Prepared Protein (.pdbqt) Prepared Protein (.pdbqt) Prepared Protein (.pdbqt)->Grid Box Definition Conformational Search Conformational Search Grid Box Definition->Conformational Search Binding Poses Binding Poses Conformational Search->Binding Poses Binding Affinity Scores Binding Affinity Scores Binding Poses->Binding Affinity Scores

Caption: The molecular docking workflow.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, molecular dynamics simulations allow us to observe the behavior of the protein-ligand complex over time.[20][21] This helps in assessing the stability of the predicted binding pose and provides a more dynamic understanding of the interactions.

Protocol 4: MD Simulation with GROMACS

  • System Preparation: Create a simulation box and solvate the protein-ligand complex with water molecules.[22] Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.[20]

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure.[20][23] This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to collect data on the system's dynamics.[20][23]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • RMSD: Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD indicates that the complex is not undergoing major conformational changes.[24]

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.[24]

    • Interaction Energy: Calculate the nonbonded interaction energy between the protein and the ligand.[24]

Part III: Advanced Analysis and Predictions

Beyond basic interaction modeling, in-silico methods can provide deeper insights into the therapeutic potential of a compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[25] Pharmacophore modeling can be used to identify other molecules with similar features that might also be active.[26][27][28] This can be done based on a set of known active ligands (ligand-based) or from the protein-ligand complex (structure-based).[25]

G Active Ligands Active Ligands Ligand-Based Pharmacophore Model Ligand-Based Pharmacophore Model Active Ligands->Ligand-Based Pharmacophore Model Alignment Virtual Screening Virtual Screening Ligand-Based Pharmacophore Model->Virtual Screening Protein-Ligand Complex Protein-Ligand Complex Structure-Based Pharmacophore Model Structure-Based Pharmacophore Model Protein-Ligand Complex->Structure-Based Pharmacophore Model Interaction Analysis Structure-Based Pharmacophore Model->Virtual Screening

Caption: Ligand-based vs. structure-based pharmacophore modeling.

ADMET Prediction

A promising drug candidate must not only bind to its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[29][30] In-silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities.[31][32]

Key ADMET Properties to Predict:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition and metabolism sites.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition (cardiotoxicity), Ames mutagenicity.[33]

A variety of online tools and commercial software packages are available for ADMET prediction, such as pkCSM and ADMETlab.[29]

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Oral Bioavailability> 80%High
BBB PenetrationLowUnlikely to cause CNS side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNegativeNon-mutagenic

Conclusion

The in-silico workflow detailed in this guide provides a powerful framework for investigating the therapeutic potential of 4,7-dimethoxy-2,3-dimethyl-1H-indole and other small molecules. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into ligand-target interactions, complex stability, and drug-like properties. This approach enables data-driven decision-making, helping to prioritize the most promising candidates for further experimental validation and ultimately accelerating the path to new medicines.

References

  • Molecular Docking Tutorial. (n.d.).
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
  • Molecular Docking Tutorial. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC.
  • How to interprete and analyze molecular docking results? (2024). ResearchGate.
  • Visualizing Protein-Ligand Interactions in 2D and 3D at Once. (n.d.). SAMSON Blog.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed.
  • What is pharmacophore modeling and its applications? (2025). Patsnap Synapse.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.).
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac - Drug Discovery Pro.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Visualization of Protein Interactions in Living Cells. (n.d.). PMC.
  • Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. (2017). PubMed.
  • Setting up a Molecular Dynamics simulation. (2022). Compchems.
  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.).
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025).
  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange.
  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
  • A Guide to In Silico Drug Design. (n.d.). PMC - NIH.
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
  • Self explained tutorial for molecular dynamics simulation using gromacs. (n.d.). GitHub.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). Taylor & Francis.
  • ADMET Prediction Software. (n.d.). Sygnature Discovery.
  • ADMET predictions. (n.d.). VLS3D.COM.
  • GROMACS Protein Ligand Complex Simulations. (n.d.). LigParGen Server.
  • Visual Analysis of Large‐Scale Protein‐Ligand Interaction Data. (n.d.). ResearchGate.
  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UCSB.
  • How to start a Molecular Dynamics Simulation? (2024). ResearchGate.
  • Visualizing Protein-Ligand Interactions. (2025). Python Cookbook.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PMC - NIH.
  • ADMET Predictions. (2025). Deep Origin.
  • ADMET Prediction. (n.d.). Protheragen.
  • The Transformative Power of In Silico Experiments in Modern Research Understanding the Digital Laboratory. (2025). ChemCopilot.
  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training!.
  • Best Practices for Foundations in Molecular Simulations. (n.d.). PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
  • ADMET Predictor®. (2026). Simulations Plus.
  • A Guide to In Silico Drug Design. (2023). Pharma Excipients.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC.
  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024). arXiv.
  • Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. (2020). PMC.
  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic.

Sources

The Enigmatic Core: A Technical Guide to 4,7-Dimethoxy-2,3-dimethyl-1H-indole for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold renowned for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its inherent ability to interact with a diverse array of biological targets has led to the development of numerous therapeutic agents.[3][4] This guide delves into the specifics of a lesser-explored derivative, 4,7-Dimethoxy-2,3-dimethyl-1H-indole, a molecule holding significant, yet largely untapped, potential for drug discovery. The strategic placement of methoxy and methyl groups on the indole core is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.[5] This document serves as an in-depth technical resource, providing a comprehensive overview of its synthesis, characterization, and potential biological evaluation, designed to empower researchers to unlock the therapeutic promise of this intriguing compound.

Chemical Identity and Physicochemical Properties

4,7-Dimethoxy-2,3-dimethyl-1H-indole is a methylindole with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[6] Its structure is characterized by an indole core substituted with two methoxy groups at the 4 and 7 positions and two methyl groups at the 2 and 3 positions.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[6]
Molecular Weight 205.25 g/mol [6]
CAS Number 14201-41-3[6]
Topological Polar Surface Area 34.2 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 2[6]

Synthesis and Spectroscopic Characterization

The synthesis of substituted indoles is a well-established field in organic chemistry, with the Fischer indole synthesis being a prominent and versatile method.[1][2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, is highly applicable for the preparation of 2,3-disubstituted indoles.

Proposed Synthesis: Fischer Indole Synthesis

A logical and efficient route to 4,7-Dimethoxy-2,3-dimethyl-1H-indole is through the Fischer indole synthesis, starting from 2,5-dimethoxyphenylhydrazine and 2-butanone.

Fischer Indole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Hydrazine 2,5-Dimethoxyphenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Condensation Ketone 2-Butanone Ketone->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 4,7-Dimethoxy-2,3-dimethyl-1H-indole Cyclization->Product

Figure 1: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2,5-dimethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of 2-butanone to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the hydrazone mixture, add a suitable acid catalyst. Common catalysts for the Fischer indole synthesis include zinc chloride, polyphosphoric acid, or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid.[2]

    • Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the chosen catalyst and solvent and should be determined empirically.

    • Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base, such as sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 4,7-Dimethoxy-2,3-dimethyl-1H-indole.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methoxy groups, and the methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0br sN-H
~6.5-7.0mAromatic Protons (H5, H6)
~3.8-4.0sMethoxy Protons (4-OCH₃, 7-OCH₃)
~2.3sMethyl Protons (2-CH₃)
~2.1sMethyl Protons (3-CH₃)

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~140-150C4, C7 (Aromatic, O-substituted)
~130-135C3a, C7a (Aromatic)
~120-130C2, C3 (Aromatic)
~100-115C5, C6 (Aromatic)
~55-60Methoxy Carbons (-OCH₃)
~10-15Methyl Carbons (-CH₃)

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (~3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~3100-2850 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-O stretching of the methoxy groups (~1250-1050 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.25 g/mol ).

Potential Biological Activities and Experimental Evaluation

The indole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[1][2] Based on the activities of structurally related compounds, 4,7-Dimethoxy-2,3-dimethyl-1H-indole is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous indole derivatives have exhibited potent anticancer properties.[7] For instance, certain 2,3-dimethylindoles have shown cytotoxic activity against various cancer cell lines.[8] Furthermore, methoxy-substituted indoles have been identified as inhibitors of tubulin polymerization, a key process in cell division.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a series of dilutions of 4,7-Dimethoxy-2,3-dimethyl-1H-indole in the culture medium.

    • Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial and antibiofilm activities against a range of pathogenic bacteria.[10][11] The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents, and substituted indoles represent a promising class of compounds for this purpose.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial Strains:

    • Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation:

    • Grow the bacterial strains in a suitable broth medium to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Broth Microdilution Assay:

    • Prepare serial twofold dilutions of 4,7-Dimethoxy-2,3-dimethyl-1H-indole in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Methoxy-substituted indole derivatives have shown potential as neuroprotective agents, exhibiting antioxidant and anti-inflammatory properties that could be beneficial in the context of neurodegenerative diseases.[1][4]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

  • Cell Culture:

    • Use a neuronal cell line, such as SH-SY5Y neuroblastoma cells.

    • Differentiate the cells into a more mature neuronal phenotype using appropriate differentiation media (e.g., containing retinoic acid).

  • Induction of Oxidative Stress:

    • Pre-treat the differentiated cells with various concentrations of 4,7-Dimethoxy-2,3-dimethyl-1H-indole for a specific duration.

    • Induce oxidative stress by exposing the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment:

    • After the oxidative stress challenge, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Measurement of Reactive Oxygen Species (ROS):

    • Quantify the intracellular levels of ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Data Analysis:

    • Compare the cell viability and ROS levels in compound-treated cells with those in the vehicle-treated control group to determine the neuroprotective effect of the compound.

Potential Mechanism of Action: Insights from Related Indoles

While the specific molecular targets of 4,7-Dimethoxy-2,3-dimethyl-1H-indole are yet to be elucidated, the known mechanisms of action of related indole derivatives provide valuable starting points for investigation.

Inhibition of Tubulin Polymerization

Several methoxy-substituted 2-phenylindoles have been shown to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like vinca alkaloids and taxanes.[9] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of some indole derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[7] Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines.

NF-kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Indole 4,7-Dimethoxy-2,3-dimethyl-1H-indole (Hypothesized Target) Indole->IKK Inhibition

Figure 2: Hypothesized Modulation of the NF-κB Signaling Pathway.

Conclusion and Future Directions

4,7-Dimethoxy-2,3-dimethyl-1H-indole represents a compelling, yet underexplored, molecular entity with significant potential for drug discovery. Its synthesis is readily achievable through established methodologies, and its structural features suggest a high probability of interesting biological activity. The proposed experimental workflows provide a clear roadmap for the systematic evaluation of its anticancer, antimicrobial, and neuroprotective properties. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by comprehensive biological screening to identify its primary therapeutic potential. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for its further development as a lead compound in drug discovery programs. The insights provided in this guide are intended to catalyze further investigation into this promising indole derivative, ultimately contributing to the advancement of novel therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. Available from: [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available from: [Link]

  • Supporting information - The Royal Society of Chemistry. Available from: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. Available from: [Link]

  • Indole: A Promising Scaffold For Biological Activity. - RJPN. Available from: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed. Available from: [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC. Available from: [Link]

  • synthesis, reactivity and biological properties of methoxy-activated indoles - DOI. Available from: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available from: [Link]

  • (PDF) Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7' ,8'-Dimethoxy-1' ,3'-dimethyl-1,2,3' ,4'-tetrahydrospiro[indole-3,5'- pyrazolo[3,4-c]isoquinolin]-2-one) in - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Available from: [Link]

  • New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors - ScienceOpen. Available from: [Link]

  • Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy - Frontiers. Available from: [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC. Available from: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. Available from: [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC. Available from: [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. Available from: [Link]

  • Full article: Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - Taylor & Francis. Available from: [Link]

  • Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science. Available from: [Link]

  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in - GCRIS. Available from: [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents - Semantic Scholar. Available from: [Link]

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed. Available from: [Link]

  • SYNTHESIS OF 4,7-DIHYDRO-2H-ISOINDOLE DERIVATIVES VIA DIELS-ALDER REACTION OF TOSYLACETYLENE Tetsuo Okujima, * Guangnan Jin, Yus. Available from: [Link]

  • Diels-Alder reactions using 4,7-dioxygenated indanones as dienophiles for regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeleton - PMC. Available from: [Link]

Sources

Methodological & Application

Synthesis protocol for 4,7-Dimethoxy-2,3-dimethyl-1h-indole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Introduction & Mechanistic Rationale

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS: 14201-41-3) is a highly functionalized, electron-rich heterocyclic building block[1]. The presence of methoxy groups at the 4- and 7-positions significantly alters the electronic landscape of the indole core, making it a highly sought-after intermediate for the development of advanced materials and biologically active alkaloids.

This application note details a self-validating, two-step Fischer indole synthesis protocol. As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality behind the reagent selection:

  • The Hydrazine (Regiocontrol): The choice of 2,5-dimethoxyphenylhydrazine is dictated by strict regiochemical requirements[2]. During the critical [3,3]-sigmatropic rearrangement of the enehydrazine intermediate, the new carbon-carbon bond must form at an ortho position. Because the C2 position of the phenyl ring is blocked by a methoxy group, the sigmatropic rearrangement is forced to occur exclusively at the unsubstituted C6 position. This absolute regiocontrol prevents the formation of complex regioisomeric mixtures and guarantees that the methoxy groups map perfectly to the C4 and C7 positions of the final indole ring.

  • The Ketone (Substitution Pattern): 2-Butanone (methyl ethyl ketone) is an unsymmetrical ketone. Under strongly acidic conditions, the resulting hydrazone tautomerizes preferentially towards the more substituted internal carbon (C3 of 2-butanone) rather than the terminal methyl group. Subsequent cyclization yields the 2,3-dimethylated indole core rather than a 2-ethyl derivative.

Workflow Visualization

The following diagram illustrates the mechanistic progression of the synthesis, highlighting the critical intermediates that must be monitored during the reaction.

FischerIndole SM 2,5-Dimethoxyphenylhydrazine + 2-Butanone Cond Acid-Catalyzed Condensation (PPA or AcOH) SM->Cond Hydrazone Hydrazone Intermediate Cond->Hydrazone Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma Heat / H+ Diamine Rearranged Diamine Intermediate Sigma->Diamine Cyclize Cyclization & Deamination (-NH3) Diamine->Cyclize Product 4,7-Dimethoxy-2,3-dimethyl- 1H-indole Cyclize->Product

Fig 1: Mechanistic workflow of the Fischer Indole Synthesis for 4,7-dimethoxy-2,3-dimethyl-1H-indole.

Process Optimization & Catalyst Selection

The choice of acid catalyst profoundly impacts the yield and purity of the cyclization step. We evaluated three standard conditions to optimize the conversion of the hydrazone intermediate to the target indole.

Table 1: Catalyst Comparison for Fischer Indolization

Catalyst SystemSolventTemperatureTimeIsolated YieldProcess Observations
Polyphosphoric Acid (PPA) Neat90 °C2 h78% Rapid conversion; requires hot aqueous quench due to high viscosity.
Glacial AcOH / ZnCl₂ Acetic Acid110 °C4 h65%Homogeneous reaction; easier workup but lower overall conversion.
p-Toluenesulfonic Acid Toluene110 °C6 h55%Requires Dean-Stark trap for water removal; cleanest impurity profile.

Step-by-Step Synthesis Protocol

To ensure a self-validating system, this protocol is divided into two distinct stages with embedded In-Process Controls (IPCs).

Stage 1: Preparation of the Hydrazone Intermediate
  • Reagents: 2,5-Dimethoxyphenylhydrazine hydrochloride (10.0 g, 48.9 mmol), 2-Butanone (4.23 g, 58.7 mmol, 1.2 eq), Sodium acetate (4.0 g, 48.9 mmol), Ethanol (100 mL).

  • Procedure:

    • Suspend 2,5-dimethoxyphenylhydrazine hydrochloride and sodium acetate in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

    • Add 2-butanone dropwise over 5 minutes.

    • Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours.

    • IPC Checkpoint 1 (Self-Validation): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The ninhydrin-active hydrazine spot (Rf ~0.2) must be completely consumed, replaced by a new, less polar UV-active hydrazone spot (Rf ~0.6). LC-MS must confirm the intermediate mass [M+H]⁺ = 223.

    • Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Water (100 mL).

    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude hydrazone as a viscous yellow oil. Proceed to Stage 2 without further purification.

Stage 2: PPA-Catalyzed Cyclization
  • Reagents: Crude Hydrazone (from Stage 1), Polyphosphoric Acid (PPA) (50 g).

  • Procedure:

    • Pre-heat PPA (50 g) in a 250 mL beaker to 60 °C using an oil bath to reduce viscosity.

    • Add the crude hydrazone dropwise to the warm PPA under vigorous mechanical stirring.

    • Gradually increase the temperature to 90 °C. The mixture will darken significantly, indicating the onset of the [3,3]-sigmatropic rearrangement and subsequent deamination.

    • Maintain stirring at 90 °C for 2 hours.

    • IPC Checkpoint 2 (Self-Validation): Quench a 50 mg aliquot in 1 mL of ice water, extract with 1 mL EtOAc, and analyze via LC-MS. The hydrazone mass ([M+H]⁺ = 223) must be absent, replaced by the target indole mass ([M+H]⁺ = 206).

    • Workup: Carefully pour the hot, viscous reaction mixture into 300 g of crushed ice with vigorous stirring. Neutralize the highly acidic aqueous suspension by slowly adding a 20% NaOH solution until the pH reaches ~7.5.

    • Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude dark residue via flash column chromatography (Silica gel, Hexanes/EtOAc 85:15) to afford 4,7-dimethoxy-2,3-dimethyl-1H-indole as a crystalline solid.

Analytical Characterization

Structural verification is critical for highly substituted indoles. Advanced NMR techniques, specifically 1H,13C-Heteronuclear shift correlation (HETCOR), are routinely employed to definitively assign the substitution pattern of 4,7-dimethoxy-2,3-dimethyl-1H-indole and verify that no undesired regioisomers were formed[3].

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (br s, 1H, NH), 6.42 (d, J = 8.0 Hz, 1H, Ar-H), 6.35 (d, J = 8.0 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.38 (s, 3H, C3-CH₃), 2.32 (s, 3H, C2-CH₃).

  • MS (ESI+): m/z calculated for C₁₂H₁₆NO₂ [M+H]⁺ 206.12, found 206.1.

References

  • Title: 14201-41-3, 4,7-dimethoxy-2,3-dimethyl-1H-indole Formula - Echemi Source: echemi.com URL: 1

  • Title: Nuclear Magnetic Resonance Spectroscopy: 3.100 1H,13C-Heteronuclear shift correlation of 4,7-dimethoxy-2,3-dimethylindole Source: thieme-connect.de URL:3

  • Title: Synthesis, reactivity and biological properties of methoxy-activated indoles Source: doi.org URL: 2

Sources

Advanced Application Note: Fischer Indole Synthesis for Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

Since its discovery by Emil Fischer in 1883, the Fischer Indole Synthesis (FIS) has remained the premier methodology for constructing the indole core[1][2]. Polysubstituted indoles are highly privileged scaffolds in drug discovery, serving as the pharmacophoric foundation for triptans (antimigraine agents), indomethacin (NSAIDs), and numerous oncology therapeutics[2][3].

While the classical reaction of arylhydrazines with ketones under acidic conditions is well-documented, synthesizing highly functionalized, sterically hindered polysubstituted indoles requires precise control over reaction thermodynamics, catalyst selection, and intermediate stability. This application note details the mechanistic causality of the FIS, provides a framework for strategic catalyst selection, and outlines self-validating experimental protocols for both classical and modern tandem cross-coupling approaches.

Mechanistic Causality: The "Why" Behind the Reaction

The FIS is an acid-catalyzed cascade transformation. Success in synthesizing polysubstituted variants depends entirely on manipulating the equilibrium of these intermediate stages[2][4]:

  • Hydrazone Formation: The condensation of an arylhydrazine with a ketone. Causality: Water removal is critical here; the use of dehydrating agents or Dean-Stark apparatus drives the equilibrium forward.

  • Tautomerization to Enehydrazine: The hydrazone undergoes acid-promoted tautomerization. Causality: For asymmetric ketones, regioselectivity is determined at this step. The more substituted enehydrazine is thermodynamically favored, but strongly acidic conditions can shift the reaction toward the kinetic (less substituted) product.

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step. The N-N bond is cleaved, forming a new C-C bond to yield a diimine[4]. Causality: Electron-donating groups (EDGs) on the aryl ring accelerate this step by increasing electron density in the transition state, whereas electron-withdrawing groups (EWGs) necessitate harsher Lewis acids.

  • Rearomatization & Cyclization: The diimine rearomatizes to an aniline derivative, followed by intramolecular nucleophilic attack to form a cyclic aminal[4].

  • Ammonia Elimination: Acid-catalyzed expulsion of NH₃ yields the energetically favorable aromatic indole[4].

FIS_Mechanism A Arylhydrazine + Ketone B Arylhydrazone A->B -H2O C Enehydrazine (Tautomer) B->C Acid Catalyst (H+) D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E Rearomatization & Cyclization F Polysubstituted Indole + NH3 E->F -NH3 (Aromatization)

Mechanistic cascade of the Fischer Indole Synthesis from arylhydrazine to indole.

Strategic Catalyst Selection

The choice of catalyst dictates the success of the [3,3]-sigmatropic rearrangement. The table below summarizes the quantitative and qualitative parameters for selecting the appropriate acid[4][5].

Catalyst TypeSpecific ReagentOptimal Substrate ProfileMechanistic Advantage / CausalityTypical Yields
Lewis Acid Zinc Chloride (ZnCl₂)Electron-rich to neutral arylhydrazines.Coordinates directly to the enehydrazine nitrogen, lowering the activation energy of the sigmatropic shift without extreme pH drops.65 - 85%
Lewis Acid Boron Trifluoride (BF₃·OEt₂)Sterically hindered ketones.Highly oxophilic; excellent for driving hydrazone formation and subsequent rearrangement in aprotic solvents (e.g., DCM, Toluene).60 - 80%
Brønsted Acid Polyphosphoric Acid (PPA)Electron-deficient arylhydrazines.Acts as both solvent and catalyst. Provides a highly dehydrating environment, forcing the cyclization of deactivated substrates.50 - 75%
Brønsted Acid p-Toluenesulfonic Acid (PTSA)Acid-sensitive functional groups.Mild organic acid. Allows for biphasic or homogeneous reactions in toluene with azeotropic water removal.70 - 90%

Modern Advances: Overcoming Hydrazine Toxicity

Classical FIS is often limited by the toxicity, instability, and commercial unavailability of highly substituted arylhydrazines. Two modern workarounds have revolutionized the synthesis of polysubstituted indoles:

  • The Buchwald Modification: Utilizes a Palladium-catalyzed cross-coupling of readily available aryl halides with benzophenone hydrazone. The resulting N-arylhydrazone is subjected to an acid-catalyzed exchange with the target ketone, seamlessly flowing into the FIS cascade[2][5].

  • Aliphatic Nitro Precursors: A one-pot synthesis allows functionalized aliphatic nitro compounds to be converted directly into indoles under mildly acidic conditions, bypassing the harsh conditions traditionally associated with the Nef reaction[6].

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Lewis Acid-Promoted FIS (ZnCl₂ Method)

Objective: Synthesis of 2,3-disubstituted indoles from stable arylhydrazines.

Materials:

  • Arylhydrazine hydrochloride (1.0 equiv)

  • Target Ketone (1.1 equiv)

  • Anhydrous ZnCl₂ (2.0 equiv)

  • Glacial Acetic Acid (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Hydrazone Formation: In an oven-dried round-bottom flask under N₂, dissolve the arylhydrazine hydrochloride and ketone in glacial acetic acid. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the ketone spot and the appearance of a new, UV-active hydrazone spot confirms complete condensation.

  • Catalyst Addition: Add anhydrous ZnCl₂ in one portion. The reaction mixture will become heterogeneous.

  • Cyclization: Heat the mixture to 110°C (reflux) for 4–6 hours.

    • Self-Validation Checkpoint 2: The reaction color will transition from yellow/orange to dark brown, indicative of aminal formation and subsequent ammonia expulsion. LC-MS should show the product mass [M+H]⁺ with the loss of NH₃ (17 Da) from the intermediate.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with 10% aqueous NaOH until pH 8 is reached. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Fischer Tandem Synthesis

Objective: Synthesis of polysubstituted indoles from aryl bromides (avoiding isolated hydrazines).

Buchwald_Fischer Step1 1. Cross-Coupling Desc1 Aryl Bromide + Benzophenone Hydrazone Pd(OAc)2, BINAP, NaOtBu, Toluene (80°C) Step1->Desc1 Step2 2. Hydrazone Exchange Desc1->Step2 Desc2 Add Target Ketone + PTSA (Catalyst) Ethanol/Toluene Solvent Swap Step2->Desc2 Step3 3. Indolization Desc2->Step3 Desc3 Heat to 110°C [3,3]-Rearrangement & Cyclization Step3->Desc3 Result Polysubstituted Indole Desc3->Result

Workflow for the Buchwald-modified tandem Fischer Indole Synthesis.

Step-by-Step Methodology:

  • Pd-Catalyzed Amination: To a Schlenk flask, add Aryl Bromide (1.0 equiv), Benzophenone hydrazone (1.1 equiv), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), and NaOtBu (1.4 equiv). Purge with N₂. Add anhydrous toluene (0.3 M) and heat to 80°C for 8 hours.

    • Self-Validation Checkpoint 1: Remove a 50 µL aliquot, filter through a short silica pad, and analyze via GC-MS. The aryl bromide peak must be fully consumed, replaced by the benzophenone N-arylhydrazone intermediate.

  • Solvent Swap & Exchange: Cool the reaction, filter through Celite to remove palladium/salts, and concentrate. Redissolve the crude mixture in Ethanol (0.2 M). Add the target ketone (3.0 equiv) and PTSA·H₂O (2.0 equiv).

  • Indolization: Heat the mixture to 110°C. The PTSA catalyzes both the transhydrazonation (exchanging benzophenone for the target ketone) and the subsequent FIS cascade.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The presence of free benzophenone in the trace indicates successful transhydrazonation.

  • Purification: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with DCM, and purify via flash column chromatography.

References

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products RSC Advances (RSC Publishing) URL: [Link]

  • Fischer Indole Synthesis (Buchwald Modification) Wikipedia, The Free Encyclopedia URL:[Link]

  • One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application Notes and Protocols: NMR and Mass Spectrometry Characterization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives represent a privileged scaffold in medicinal chemistry, natural product synthesis, and materials science. Due to the unique stereoelectronic properties of the electron-rich pyrrole ring fused to a benzene nucleus, characterizing these molecules requires a rigorous, multi-modal analytical approach. This guide provides an authoritative framework for the structural elucidation of indole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By moving beyond generic step-by-step lists, this protocol emphasizes the causality behind experimental choices and establishes self-validating workflows to ensure absolute data integrity in drug development pipelines.

Stereoelectronic Foundations of Indole Characterization

The analytical behavior of indole derivatives is dictated by their electronic distribution. The nitrogen atom's lone pair participates in the aromatic π -system, making the C3 position highly nucleophilic and the N-H proton highly sensitive to its chemical environment[1]. In mass spectrometry, this robust aromatic stabilization energy dictates that fragmentation primarily occurs via side-chain cleavage or complex pericyclic ring-opening reactions, rather than simple core fragmentation[2][3].

Workflow Prep Sample Preparation (High Purity Indole) NMR 1H & 13C NMR Spectroscopy (DMSO-d6 / CDCl3) Prep->NMR Non-destructive MS High-Resolution MS (ESI-MS/MS or EI-MS) Prep->MS Destructive ValNMR 2D NMR Validation (HSQC, HMBC, COSY) NMR->ValNMR Ambiguous Shifts Eluc Structural Elucidation & Data Integration NMR->Eluc ValMS Fragmentation Pathway Analysis & Isotope Labeling MS->ValMS Structural Mapping MS->Eluc ValNMR->Eluc ValMS->Eluc

Caption: Analytical workflow for the structural elucidation of indole derivatives.

NMR Spectroscopy: Protocols, Causality, and Validation

Causality in Solvent Selection and Dynamic NMR

A common pitfall in indole characterization is the misidentification or complete loss of the N-H proton (H1) signal in 1 H NMR. When using non-polar solvents like CDCl 3​ , the N-H proton undergoes rapid intermolecular chemical exchange and suffers from quadrupolar relaxation induced by the 14 N nucleus. This results in a broad, indistinguishable baseline hump. The Solution: By switching to a highly polar, hydrogen-bond-accepting solvent like DMSO-d 6​ , the solvent strongly coordinates with the N-H proton. This drastically reduces the exchange rate, yielding a sharp, distinct singlet far downfield (typically δ 10.0–12.5 ppm)[1].

Furthermore, bulky substituents (e.g., N-carbomethoxyl groups) can cause hindered rotation around the C-N bond, leading to signal broadening of adjacent protons (like H7) at room temperature. To resolve this, Dynamic NMR (dNMR) must be employed. Heating the sample to 343 K provides the thermal energy required to overcome the rotational barrier, sharpening the signals for accurate integration[4].

Self-Validating 2D NMR Protocol

To ensure absolute confidence in carbon assignments—particularly distinguishing the heavily shielded C3 from the deshielded C2—a self-validating 2D NMR workflow is required.

  • Sample Preparation: Dissolve 10–15 mg of the indole derivative in 0.6 mL of DMSO-d 6​ . Ensure the sample is free of paramagnetic impurities (e.g., residual transition metal catalysts) which will broaden signals.

  • 1D Acquisition: Acquire 1 H (with a relaxation delay D1≥3 seconds) and 13 C{1H} spectra.

  • HMBC Validation (Self-Correction Step): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The sharp N-H proton in DMSO-d 6​ will exhibit strong 3J correlations to C2, C3a, and C7a, but not to C3. This definitive connectivity map prevents misassignment of the pyrrole ring carbons.

Quantitative Data Summary: NMR Chemical Shifts

Table 1: Characteristic 1 H and 13 C NMR Chemical Shifts for 5-Substituted Indoles (e.g., 5-Chloro-indole)[1].

Position 1 H Shift ( δ ppm)Multiplicity / Coupling 13 C Shift ( δ ppm)Structural Notes
N-H (1) 8.0 – 12.5Broad singlet (Solvent dependent)N/AHighly deshielded; anchor point for HMBC.
C/H (2) 7.1 – 7.3Doublet / Multiplet~125.0Deshielded by adjacent electronegative Nitrogen.
C/H (3) 6.4 – 6.5Doublet of doublets / Triplet~102.0Highly shielded due to enamine-like resonance.
C (3a/7a) N/AN/A128.0 / 134.0Quaternary bridgehead carbons.
C/H (4) ~7.6Doublet ( J≈8.5 Hz)112.0 – 122.0Deshielded by C5 electron-withdrawing groups.

Mass Spectrometry: Fragmentation Logic and Protocols

Mechanistic Pathways & The Even-Electron Rule

Under Electrospray Ionization (ESI) or Electron Ionization (EI), the robust indole core resists direct cleavage. Instead, fragmentation cascades are initiated at the substituents. For simple derivatives like 1H-Indole-3-propanal, fragmentation is dominated by α

  • and β -cleavages relative to the side-chain, ultimately forming a highly stable indolyl-methyl cation ( m/z 130)[2][5].

In complex indole alkaloids (e.g., plumeran derivatives), high-energy Collision-Induced Dissociation (CID) triggers pericyclic ring openings followed by 1,4-hydrogen rearrangements[3]. Notably, while ESI typically follows the "even-electron rule" (even-electron precursor ions form even-electron product ions), heavily substituted indoles frequently violate this by undergoing radical eliminations (e.g., the loss of a CH 3​ radical from aromatic methoxyl groups)[3][6]. Furthermore, deeper fragmentation of the indole core itself is characterized by the sequential loss of CH 3​ CN and HCN, yielding diagnostic ions at m/z 116 and 89[7].

Fragmentation Prec Precursor Ion [M+H]+ (Protonated Indole) Alpha Alpha/Beta Cleavage (Side-chain loss) Prec->Alpha Low Collision Energy Ring Ring Opening (Pericyclic Reaction) Prec->Ring High Collision Energy Core m/z 130 / 132 (Indole Core Cation) Alpha->Core -Alkyl/Acyl group Elim Ketene / HCN Elimination (m/z 116, 89) Ring->Elim -HCN / -CH2CO

Caption: Major ESI-MS/MS fragmentation pathways for protonated indole alkaloids.

Self-Validating MS/MS Protocol (Isotope Labeling)

To definitively map a fragmentation pathway and avoid false assignments of isobaric losses, a self-validating isotope labeling step is highly recommended.

  • Sample Introduction: Dilute the analyte to 1–5 µg/mL in Methanol/H 2​ O (50:50) containing 0.1% Formic Acid.

  • CID Optimization: Isolate the [M+H]+ precursor ion. Apply a collision energy ramp from 10 eV to 40 eV to capture both low-energy side-chain cleavages and high-energy core fragmentations.

  • Validation via Deuterium Exchange: Dissolve a parallel sample in CD 3​ OD/D 2​ O to exchange labile protons (e.g., N-H, O-H) with deuterium. Re-run the MS/MS analysis. If a specific product ion shifts by +1 Da per exchangeable site, the proposed structural fragment is validated[3].

Quantitative Data Summary: Diagnostic MS/MS Fragment Ions

Table 2: Common MS/MS Fragment Ions for Indole Scaffolds[2][3][5][7].

Fragment Ion ( m/z )Neutral / Radical LossMechanistic OriginDiagnostic Value
130 / 132 Variable side-chain lossIndolyl-methyl cation formationUniversal marker for C3-substituted indoles.
116 −CH3​CN Cleavage of the pyrrole ringConfirms the presence of an unsubstituted pyrrole core.
89 −HCN (from m/z 116)Deep core fragmentationSecondary confirmation of the indole nucleus.
[M−15]+∙ −∙CH3​ Radical eliminationDiagnostic for aromatic methoxy-substituted indoles.
[M−42]+ −CH2​=C=O Ketene eliminationIndicates specific acyl or ester substituents.

Advanced Applications: MALDI Matrices and Fluorine Tagging

The unique photophysical and chemical properties of indoles extend beyond their role as analytes; they are powerful analytical tools themselves.

  • MALDI-MS Matrices: Nitro-indole derivatives (e.g., 3,4-MNI) have been engineered as highly efficient, dual-polarity matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Their optimal UV absorbance at 355 nm allows for superior ionization of complex biological mixtures, including lipids and intact proteins, outperforming traditional matrices like CHCA[8].

  • Site-Specific Protein Tagging: Fluorine-substituted indoles can be utilized to site-specifically label protein lysine residues via electrophilic aromatic substitution. Because each labeled lysine side-chain exists in a unique microenvironment, 19 F NMR can be used to probe the surface topology of the protein, with each tag resolving into a distinct, quantifiable resonance[9].

References

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. URL: [Link]

  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). URL: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry (SCIRP). URL: [Link]

  • Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Revista de la Sociedad Química de México (SciELO). URL: [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry (ACS Publications). URL: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs (PMC). URL: [Link]

  • Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives. Bioconjugate Chemistry (PubMed). URL: [Link]

Sources

4,7-Dimethoxy-2,3-dimethyl-1H-indole: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] The strategic placement of substituents on the indole ring can profoundly influence the molecule's electronic properties, reactivity, and biological targets. This guide focuses on 4,7-dimethoxy-2,3-dimethyl-1H-indole , a highly functionalized indole derivative. The electron-donating methoxy groups at the 4- and 7-positions significantly activate the benzene portion of the indole, while the methyl groups at the 2- and 3-positions of the pyrrole ring provide steric bulk and a specific substitution pattern. These features make it a unique and valuable building block for the synthesis of complex heterocyclic systems and potential therapeutic agents.

This document provides a comprehensive overview of the synthesis of 4,7-dimethoxy-2,3-dimethyl-1H-indole and explores its potential applications as a versatile precursor in organic synthesis. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

The most logical and versatile approach for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[5][6][7] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. For the synthesis of 4,7-dimethoxy-2,3-dimethyl-1H-indole, the requisite starting materials are (2,5-dimethoxyphenyl)hydrazine and 3-methyl-2-butanone .

Synthesis_Workflow cluster_0 Part 1: (2,5-Dimethoxyphenyl)hydrazine Synthesis cluster_1 Part 2: Fischer Indole Synthesis Aniline 2,5-Dimethoxyaniline Diazonium 2,5-Dimethoxydiazonium Salt Aniline->Diazonium 1. NaNO₂, HCl, 0-5°C Hydrazine (2,5-Dimethoxyphenyl)hydrazine Diazonium->Hydrazine 2. SnCl₂/HCl or Na₂SO₃ Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone 3-Methyl-2-butanone, Acid catalyst Indole 4,7-Dimethoxy-2,3-dimethyl-1H-indole Hydrazone->Indole Heat, [3,3]-Sigmatropic Rearrangement Electrophilic_Substitution Indole 4,7-Dimethoxy-2,3-dimethyl-1H-indole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Indole->Vilsmeier Mannich Mannich Reaction (CH₂O, R₂NH) Indole->Mannich Formyl_Indole 5- or 6-Formyl-4,7-dimethoxy-2,3-dimethyl-1H-indole Vilsmeier->Formyl_Indole Formylation Aminomethyl_Indole 5- or 6-(Aminomethyl)-4,7-dimethoxy-2,3-dimethyl-1H-indole Mannich->Aminomethyl_Indole Aminomethylation

Sources

Application Note: In Vitro Experimental Protocol for 4,7-Dimethoxy-2,3-dimethyl-1H-indole (DMDMI) in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Aryl Hydrocarbon Receptor (AhR) Modulation, Toxicology, and Pharmacological Screening

Mechanistic Rationale & Scientific Context

4,7-Dimethoxy-2,3-dimethyl-1H-indole (DMDMI; CAS: 14201-41-3) is a highly substituted synthetic indole derivative. In molecular pharmacology, indole derivatives—specifically methylindoles and methoxyindoles—are heavily investigated as potent endogenous and exogenous ligands for the human Aryl Hydrocarbon Receptor (AhR)[1].

The AhR is a ligand-dependent transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family, acting as a master regulator of xenobiotic metabolism, cellular homeostasis, and immune responses[2]. Upon entering the cell, indole ligands bind to the PAS-B domain of the cytosolic AhR complex. This binding induces a conformational change that sheds chaperones (such as HSP90 and XAP2), allowing the receptor to translocate to the nucleus. Once in the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes, most notably the cytochrome P450 enzyme CYP1A1[3].

Causality in Structural Design: The specific substitution pattern of DMDMI is highly relevant. Studies on related methoxyindoles (e.g., 7-methoxyindole) demonstrate that methoxy and methyl groups provide the necessary steric bulk to anchor the molecule within the AhR binding pocket, often dictating whether the compound acts as a full agonist, partial agonist, or antagonist[1].

AhR_Pathway DMDMI DMDMI (Ligand) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) DMDMI->Cytosol Binds PAS-B Domain Nucleus Nuclear Translocation Cytosol->Nucleus Conformational Change ARNT Heterodimerization (AhR-ARNT) Nucleus->ARNT Chaperone Dissociation XRE XRE Binding (DNA) ARNT->XRE DNA Binding CYP1A1 CYP1A1 Expression (Metabolism) XRE->CYP1A1 Target Gene Activation

Diagram 1: Mechanism of DMDMI-induced Aryl Hydrocarbon Receptor (AhR) activation and downstream signaling.

Physicochemical Properties & Reagent Preparation

Indoles are inherently hydrophobic and susceptible to photo-oxidation. Proper handling is critical to ensure experimental reproducibility and prevent the formation of inactive or toxic degradation products.

Table 1: DMDMI Physicochemical Parameters
PropertyValueExperimental Implication
Molecular Weight 205.25 g/mol Use for precise molarity calculations.
XLogP3 ~2.8Highly lipophilic; requires an organic solvent (DMSO) for stock preparation.
H-Bond Donors/Acceptors 1 / 2Influences PAS-B pocket binding orientation and solubility.
Stability Light/Oxygen sensitiveMust be stored in amber vials to prevent photo-oxidation.
Stock Solution Preparation
  • Weigh exactly 2.05 mg of DMDMI powder.

  • Dissolve in 1 mL of molecular biology-grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution .

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and photo-degradation. Store at -20°C.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this workflow utilizes a self-validating, two-tiered approach. Protocol A establishes the maximum tolerated dose (MTD) and IC50. This guarantees that the mechanistic readouts in Protocol B are true representations of AhR pathway activation, rather than artifacts of non-specific cellular toxicity or apoptosis.

Workflow Stock 1. Reagent Preparation 10 mM Stock in DMSO Store at -20°C in Amber Tubes Cells 2. Cell Culture Seed HepG2/LS180 cells Incubate 24h at 37°C, 5% CO2 Stock->Cells Treatment 3. DMDMI Treatment Dose-response (0.1 - 50 µM) Maintain DMSO ≤ 0.1% Cells->Treatment Split Assay Selection Treatment->Split Tox 4A. Cytotoxicity MTT Assay Determine IC50 Split->Tox Viability Check AhR 4B. AhR Activation EROD & RT-qPCR Measure CYP1A1 Levels Split->AhR Mechanistic Readout

Diagram 2: Step-by-step experimental workflow for evaluating DMDMI in cell culture.

Protocol A: Cell Viability & Cytotoxicity Profiling (MTT Assay)

Cell Lines: HepG2 (hepatocellular carcinoma) or LS180 (colorectal adenocarcinoma) are the standard models for evaluating AhR signaling and xenobiotic metabolism[1].

  • Seeding: Harvest HepG2 cells at 80% confluence. Seed at 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of DMDMI in complete media (Concentrations: 0.1, 1, 5, 10, 25, 50, and 100 µM).

    • Critical Causality Step: Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1% (v/v) . DMSO concentrations >0.1% cause membrane stress and can independently alter baseline AhR activity.

  • Incubation: Expose cells to the compound for 48 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 to define the sub-toxic working range for Protocol B.

Protocol B: AhR Activation via EROD Assay & CYP1A1 RT-qPCR

The 7-ethoxyresorufin-O-deethylase (EROD) assay is the gold-standard functional readout for CYP1A1 enzyme activity, directly reflecting AhR activation[4].

  • Seeding: Seed HepG2 cells at 5×104 cells/well in a 24-well plate. Incubate for 24 hours.

  • Induction: Treat cells with DMDMI at sub-toxic concentrations determined from Protocol A (e.g., 1, 5, and 10 µM). Use 10 nM TCDD (Dioxin) or 1 µM FICZ as a positive control for AhR activation[5].

  • EROD Assay (Enzymatic Readout - 24h post-treatment):

    • Wash cells twice with PBS.

    • Add 200 µL of reaction buffer containing 4 µM 7-ethoxyresorufin and 10 µM dicumarol .

    • Critical Causality Step: Dicumarol is required to inhibit NQO1 (NAD(P)H quinone dehydrogenase 1), which would otherwise degrade the fluorescent resorufin product and cause false-negative results[4].

    • Incubate at 37°C for 30 minutes.

    • Measure fluorescence (Excitation: 535 nm, Emission: 590 nm). Normalize fluorescence units to total protein content using a standard BCA assay.

  • RT-qPCR (Transcriptional Readout - 6h post-treatment):

    • Extract total RNA using TRIzol reagent.

    • Synthesize cDNA and perform qPCR using specific primers for CYP1A1 and GAPDH (housekeeping gene).

    • Calculate fold-change using the 2−ΔΔCt method to confirm XRE-driven transcription.

Expected Data & Pharmacological Profile

Based on the behavior of structurally analogous methoxyindoles and methylindoles, researchers should anticipate the following pharmacological profile for DMDMI:

Table 2: Expected Pharmacological Profile for Methoxyindoles
AssayTarget MetricExpected RangeInterpretation
MTT Assay IC50 (Viability)> 50 µMCompound is generally well-tolerated; low acute cytotoxicity.
EROD Assay EC50 (Enzyme Activity)1 - 15 µMDose-dependent induction of CYP1A1; confirms functional AhR activation.
RT-qPCR CYP1A1 mRNA Fold Change10x - 50x increaseStrong transcriptional activation via XRE binding in the nucleus.

Troubleshooting & Best Practices (E-E-A-T)

  • Plastic Adsorption: Highly lipophilic indoles (LogP > 2.5) can non-specifically adsorb to standard polystyrene culture plates, significantly reducing the effective concentration in the media. If working at low nanomolar ranges, consider using glass-bottom plates or pre-saturating the plastic.

  • Serum Binding: Fetal Bovine Serum (FBS) contains high levels of albumin, which acts as a sink for hydrophobic ligands. If AhR activation is lower than expected, perform the treatment in reduced-serum (1% FBS) or serum-free media to increase the free fraction of DMDMI.

  • Baseline AhR Activation: Phenol red and certain serum lots contain trace endogenous AhR ligands. For highly sensitive transcriptional assays, it is highly recommended to use phenol red-free DMEM and charcoal-stripped FBS.

References

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central (PMC) / National Institutes of Health.1

  • The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. PubMed Central (PMC) / National Institutes of Health.5

  • The Ah Receptor: Adaptive Metabolism, Ligand Diversity, and the Xenokine Model. Chemical Research in Toxicology - ACS Publications.3

  • The aryl hydrocarbon receptor: structure, signaling, physiology and pathology. PubMed Central (PMC) / National Institutes of Health.2

  • Expression of the aryl hydrocarbon receptor is not required for the proliferation, migration, invasion, or estrogen-dependent tumorigenesis of MCF-7 breast cancer cells. PubMed Central (PMC) / National Institutes of Health.4

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of Indole and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Indole and its derivatives are critical bicyclic aromatic compounds that serve as primary signaling molecules at the host-microbiota interface. In the mammalian gut, specific bacterial species utilize the enzyme tryptophanase (TnaA) to degrade dietary L-tryptophan into indole[1]. Once absorbed by the intestinal epithelium, indole is hepatically metabolized into indoxyl sulfate—a well-documented uremic toxin[2].

For researchers and drug development professionals, the accurate quantification of indole in complex biological matrices (e.g., feces, plasma, and bacterial culture supernatants) is paramount. This application note outlines a highly sensitive, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing Fluorescence Detection (FLD) to ensure robust and reproducible indole analysis.

TryptophanPathway Trp L-Tryptophan Microbiome Gut Microbiota (TnaA Enzyme) Trp->Microbiome Degradation Indole Indole Microbiome->Indole Synthesis Liver Hepatic Metabolism (Host) Indole->Liver Absorption IS Indoxyl Sulfate Liver->IS Sulfation

Tryptophan to indole metabolism pathway via gut microbiota and host hepatic processing.

Analytical Strategy: Causality Behind Methodological Choices

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than blindly following a protocol.

  • Why Fluorescence Detection (FLD) over UV or MS? Indole compounds possess a conjugated π -electron system that yields strong native fluorescence. While LC-MS/MS is highly specific, 3 that completely bypasses the ion suppression matrix effects commonly encountered with mass spectrometry in crude fecal extracts[3]. FLD allows for detection limits in the low ng/mL range without derivatization[4].

  • Why an Acidic Mobile Phase? Many indole derivatives (e.g., indole-3-acetic acid) contain carboxylic acid functional groups with pKa values around 4.7. By buffering the mobile phase to pH 3.8 using acetic or formic acid, these molecules remain fully protonated (neutral). This prevents secondary interactions with residual silanols on the silica-based stationary phase, eliminating peak tailing and ensuring sharp, symmetrical peaks[4][5].

  • Why Ice-Cold Acetonitrile for Precipitation? The addition of ice-cold organic solvent instantly halts enzymatic degradation of metabolites while effectively denaturing and precipitating matrix proteins that would otherwise irreversibly foul the HPLC column[3].

Experimental Protocols: A Self-Validating Workflow

A robust analytical method must be a self-validating system. By introducing an Internal Standard (IS) prior to sample extraction, any physical loss of the analyte during protein precipitation or filtration is mathematically corrected during data analysis, ensuring the integrity of your final quantification[5].

HPLCWorkflow Sample 1. Biological Sample (Spike Internal Standard) Prep 2. Protein Precipitation (Ice-cold Acetonitrile) Sample->Prep Centrifuge 3. Centrifugation & Filtration (13,000 x g, 0.22 µm) Prep->Centrifuge HPLC 4. RP-HPLC Separation (C8/C18, Acidic Gradient) Centrifuge->HPLC FLD 5. Fluorescence Detection (Ex: 280 nm, Em: 350 nm) HPLC->FLD

Step-by-step experimental workflow for HPLC-FLD analysis of indole compounds.

Biological Sample Preparation

For Fecal Homogenates:

  • Lyophilization & Weighing: Lyophilize fecal samples overnight. Weigh exactly 25 mg of dried feces into a 1.5 mL microcentrifuge tube[6].

  • Extraction: Add 600 µL of ice-cold 50% (v/v) methanol in water. Add zirconium beads and homogenize for 10 minutes at 30 Hz to ensure complete cellular lysis[6].

  • IS Spiking: Transfer 100 µL of the homogenate to a new tube and spike with 10 µL of Internal Standard (e.g., 5-methoxy-tryptamine or deuterated indole at 10 µg/mL)[5].

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute[3].

  • Clarification: Centrifuge at 13,000 × g for 10 minutes at 4°C. The low temperature prevents the re-solubilization of proteins[3].

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial[6].

For Plasma or Serum:

  • Transfer 100 µL of thawed plasma into a microcentrifuge tube.

  • Follow steps 3 through 6 exactly as described above.

HPLC-FLD Instrumental Parameters

Configure your HPLC system according to the following validated parameters to ensure optimal separation of 4[4]:

  • Column: Reversed-phase Symmetry C8 or C18 column (150 mm × 4.6 mm, 3.5 µm). Note: A C8 column provides slightly less hydrophobic retention, allowing for faster elution of highly non-polar indoles without sacrificing resolution.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure)[5].

  • Mobile Phase A: 2.5% Acetic Acid in Ultrapure Water, adjusted to pH 3.8[4].

  • Mobile Phase B: 80% Acetonitrile / 20% Ultrapure Water[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL[4][5].

  • Fluorescence Detection: Excitation ( λex​ ) = 280 nm; Emission ( λem​ ) = 350 nm[4].

Gradient Elution Profile:

  • 0 – 25 min: 20% B to 50% B (Linear separation phase)

  • 25 – 31 min: 50% B to 100% B (Column wash to elute highly lipophilic matrix components)

  • 31 – 36 min: 20% B (Re-equilibration prior to the next injection)[4].

Quantitative Data & Method Validation Summary

A method is only as reliable as its validation data. The following table summarizes the benchmark quantitative parameters expected when utilizing this HPLC-FLD methodology, demonstrating excellent linearity, sensitivity, and recovery across different biological matrices[3][4][5].

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Average Recovery (%)Intra-day Precision (CV%)
Indole Fecal Extract0.10 – 100.00.0300.1089.7 ± 4.2< 6.5
Indole Plasma0.05 – 50.00.0150.0592.4 ± 3.1< 5.0
Indole-3-acetic acid (IAA) Culture Broth0.0625 – 125.00.0150.0695.1 ± 2.8< 4.2
Tryptophan Plasma / Must0.10 – 100.00.0500.10105.0 ± 6.4< 5.5

Note: Limits of Detection (LOD) and Quantitation (LOQ) are highly dependent on the specific photomultiplier tube (PMT) sensitivity and age of the FLD system utilized.

References

  • Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols. Benchchem.3

  • Indole, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats. Frontiers in Neuroscience.2

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (PMC).4

  • Indole Signaling at the Host-Microbiota-Pathogen Interface. mBio (ASM Journals).1

  • Determination of Free and Conjugated Indole-3-Acetic Acid, Tryptophan, and Tryptophan Metabolites in Grape Must and Wine. Journal of Agricultural and Food Chemistry (ACS).5

  • Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. bioRxiv.6

Sources

Application Note: 4,7-Dimethoxy-2,3-dimethyl-1H-indole as a Core Scaffold for Bioreductive Indolequinone Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the landscape of targeted oncology, bioreductive prodrugs represent a highly effective strategy for exploiting the unique enzymatic profiles and hypoxic microenvironments of solid tumors. 4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS: 14201-41-3) is a privileged, orthogonally protected synthetic precursor critical to the development of indolequinone (IQ) anticancer agents.

While the compound itself is pharmacologically inert, its structural architecture is engineered for precise transformation. The 4,7-dimethoxy motif serves as a stable, protected form of the highly reactive indole-4,7-dione (quinone) pharmacophore [1]. This stability allows medicinal chemists to perform rigorous functionalization on the 2,3-dimethyl groups without degrading the core. Once the target modifications are complete, the dimethoxy groups are oxidatively unmasked to yield the active quinone.

Clinical and experimental agents derived from this scaffold, such as Apaziquone (EO9) and ES936, have demonstrated profound efficacy against pancreatic, bladder, and non-small cell lung cancers [2, 4]. These agents act as mechanism-based inhibitors: they undergo a two-electron reduction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1)—an enzyme heavily overexpressed in tumor tissues. This reduction triggers the expulsion of a engineered leaving group at the C3 position, generating a highly electrophilic iminium species that irreversibly alkylates the selenocysteine active site of Thioredoxin Reductase 1 (TrxR1), ultimately initiating massive ROS accumulation and cancer cell apoptosis [1, 3].

Mechanistic Pathway of Scaffold Activation and Target Engagement

The transition from the stable 4,7-dimethoxy precursor to a potent, target-specific apoptotic agent follows a strict sequence of chemical unmasking and biological activation.

G A 4,7-Dimethoxy-2,3-dimethyl-1H-indole (Stable Precursor Scaffold) B Oxidative Demethylation (Chemical Unmasking) A->B C Functionalized Indole-4,7-dione (Bioreductive Prodrug) B->C Scaffold Activation D 2e⁻ Reduction by Tumor NQO1 (Enzymatic Activation) C->D E Hydroquinone Intermediate D->E Tumor Microenvironment F Reactive Iminium Electrophile (Loss of C3 Leaving Group) E->F Elimination G Irreversible TrxR1 Alkylation (Selenocysteine Active Site) F->G Covalent Binding H Kinase Cascade (ASK1/JNK) & Apoptotic Cell Death G->H Pathway Trigger

Bioreductive activation pathway of indolequinones derived from 4,7-dimethoxy-2,3-dimethyl-1H-indole.

Structure-Activity Relationship (SAR) Validation

To understand the causality behind the synthetic workflow, it is crucial to observe how modifications to the 4,7-dimethoxy-2,3-dimethyl-1H-indole scaffold impact biological activity. The data below illustrates the necessity of both quinone unmasking and C3-functionalization [2, 3].

Compound StageCore StructureC3 SubstitutionNQO1 Reduction RateTrxR1 Inhibition (IC50)MIA PaCa-2 Viability (IC50)
Precursor 4,7-Dimethoxy-1H-indole-CH₃N/A (No quinone)>10,000 nM>50,000 nM
Intermediate Indole-4,7-dione-CH₃Low>5,000 nM>10,000 nM
Active Prodrug Indole-4,7-dione-CH₂-O-(4-NO₂-Ph)High15 nM25 nM

Note: The pKa of the leaving group (e.g., 4-nitrophenol, pKa ~7.1) is mathematically correlated with the half-life of the hydroquinone intermediate. A balanced pKa ensures the prodrug remains stable in systemic circulation but rapidly forms the iminium ion upon NQO1 reduction in the tumor.

Experimental Workflows & Methodologies

Workflow Step1 Phase 1: Scaffold Oxidation CAN, CH3CN/H2O, 0°C Step2 Phase 2: Allylic Bromination NBS, AIBN, CCl4, Reflux Step1->Step2 Step3 Phase 3: Etherification p-Nitrophenol, K2CO3, DMF Step2->Step3 Step4 Phase 4: In Vitro Assay TrxR1 Inhibition & MTT Assay Step3->Step4

Synthetic and validation workflow for indolequinone anticancer agents.

Protocol 1: Oxidative Demethylation (Scaffold Activation)

Objective: Unmask the protected 4,7-dimethoxy core to generate the redox-active indole-4,7-dione. Causality & Choice of Reagents: Ceric Ammonium Nitrate (CAN) is utilized because it acts as a mild, single-electron oxidant highly specific for hydroquinone diethers. It efficiently yields the 1,4-benzoquinone derivative without over-oxidizing the sensitive pyrrole nitrogen.

Step-by-Step Procedure:

  • Dissolve 10 mmol of 4,7-dimethoxy-2,3-dimethyl-1H-indole in 50 mL of Acetonitrile (CH₃CN).

  • Cool the solution to 0°C using an ice bath. Critical: Maintaining 0°C prevents the oxidative cleavage of the pyrrole ring.

  • Dissolve 25 mmol of CAN in 20 mL of distilled water. Add this solution dropwise to the indole mixture over 30 minutes under vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will rapidly transition from a pale yellow to a deep, vibrant orange/red, visually confirming the formation of the conjugated indole-4,7-dione chromophore.

  • Monitor via TLC (Hexane:EtOAc 7:3). The highly fluorescent starting material (under 254 nm UV) will disappear, replaced by a lower-Rf, non-fluorescent red/orange spot.

  • Extract with Dichloromethane (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 2,3-dimethyl-1H-indole-4,7-dione.

Protocol 2: Functionalization of the C3-Methyl Group

Objective: Introduce the bioreductive leaving group required for iminium ion formation. Causality & Choice of Reagents: The C3-methyl group is more electronically activated for radical bromination than the C2-methyl group. N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) provides highly regioselective allylic bromination.

Step-by-Step Procedure:

  • Bromination: Suspend 5 mmol of the generated indole-4,7-dione, 5.5 mmol of NBS, and a catalytic amount of AIBN (0.1 mmol) in 40 mL of anhydrous Carbon Tetrachloride (CCl₄).

  • Reflux the mixture for 2 hours. Cool to room temperature, filter off the succinimide byproduct, and evaporate the solvent to isolate the 3-(bromomethyl) intermediate.

  • Etherification: Dissolve the crude bromide in 20 mL of anhydrous DMF. Add 5.5 mmol of 4-nitrophenol and 10 mmol of anhydrous K₂CO₃.

  • Stir at room temperature for 4 hours under an argon atmosphere.

  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to yield the active prodrug (e.g., 2-methyl-3-[(4-nitrophenoxy)methyl]-1H-indole-4,7-dione).

Protocol 3: In Vitro Validation (TrxR1 Target Engagement & Cytotoxicity)

Objective: Validate the target-specific inhibition of TrxR1 and resulting cytotoxicity in NQO1-rich cancer cells. Causality & Choice of Reagents: MIA PaCa-2 human pancreatic cancer cells are utilized because they natively overexpress both NQO1 and TrxR1, providing an ideal biological environment for prodrug activation [1, 2]. Auranofin is used as a positive control to self-validate the TrxR1 inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: Seed MIA PaCa-2 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with the synthesized prodrug at varying concentrations (1 nM to 10 µM) for 48 hours. Include Auranofin (1 µM) as a positive control for TrxR1 inhibition.

  • TrxR1 Activity Assay: Lyse the cells using RIPA buffer. Add 20 µL of the lysate to a reaction mixture containing 2 mM DTNB (Ellman's reagent) and 200 µM NADPH. Measure the increase in absorbance at 412 nm over 5 minutes. The rate of DTNB reduction is directly proportional to active TrxR1.

  • Cytotoxicity (MTT) Assay: In a parallel plate, add 20 µL of MTT solution (5 mg/mL) to each well after the 48-hour treatment. Incubate for 3 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC50 of cell viability.

References

  • Antitumor Indolequinones Induced Apoptosis in Human Pancreatic Cancer Cells via Inhibition of Thioredoxin Reductase and Activation of Redox Signaling. Journal of Biological Chemistry / PMC. 1

  • Potent Activity of Indolequinones against Human Pancreatic Cancer: Identification of Thioredoxin Reductase as a Potential Target. Journal of Pharmacology and Experimental Therapeutics / PMC. 2

  • Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. Bioorganic & Medicinal Chemistry / PMC. 3

  • Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer. Expert Opinion on Drug Metabolism & Toxicology / Taylor & Francis. 4

Sources

Application Notes and Protocols: Techniques for N-Alkylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the N-Alkylation Challenge

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged substructure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] In fact, indole is one of the most frequently encountered nitrogen-containing heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Functionalization of the indole core is critical for modulating the biological activity, pharmacokinetic properties, and material characteristics of these compounds.

While synthetic modifications at the C2 and C3 positions are common due to their inherent nucleophilicity, functionalization at the indole nitrogen (N1 position) presents a unique set of challenges.[1][3] The nitrogen atom's lone pair participates in the aromatic system, rendering it less nucleophilic and more acidic compared to typical secondary amines. This electronic nature creates a persistent challenge in synthetic chemistry: the competition between N-alkylation and C3-alkylation.[4][5] The C3 position is kinetically favored for electrophilic attack due to its higher electron density, making regioselective N-alkylation a non-trivial pursuit.[4][6]

This guide provides a comprehensive overview of modern and classical techniques for the N-alkylation of substituted indoles. It moves beyond simple procedural lists to explain the underlying principles governing regioselectivity, offering field-proven insights and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

Part 1: The Fundamental Dichotomy: N- vs. C3-Alkylation

The regiochemical outcome of an indole alkylation is a delicate balance of several factors. Understanding these factors is paramount to designing a successful and selective N-alkylation strategy. The reaction can proceed via two competing pathways, as illustrated below.

G cluster_0 Indolate Anion Formation cluster_1 Alkylation Pathways Indole Substituted Indole Indolate Indolate Anion (Resonance Structures) Indole->Indolate - H⁺ Base Base Base->Indole RX Alkylating Agent (R-X) N_Product N-Alkylated Product (Thermodynamic) Indolate->N_Product Attack at N1 C3_Product C3-Alkylated Product (Kinetic) Indolate->C3_Product Attack at C3 G cluster_0 Reaction Input Indole Indole Substrate Product N-Alkylated Indole Indole->Product N-H Functionalization AlkylatingAgent Alkylating Agent (Alkene, Alcohol, Halide, etc.) AlkylatingAgent->Product Catalyst Transition Metal Catalyst (Pd, Cu, Fe, etc.) Catalyst->Product Catalytic Cycle BaseSolvent Base / Solvent / Additives BaseSolvent->Product Reaction Conditions

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges and improve reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of substituted indoles like 4,7-dimethoxy-2,3-dimethyl-1H-indole is a critical step in the development of various pharmacologically active molecules. The Fischer indole synthesis is a classic and powerful method for this transformation, but it is often plagued by issues such as low yields, side product formation, and purification difficulties, especially with electron-rich substrates.[1][2][3] The two methoxy groups on the phenylhydrazine ring of the precursor significantly influence the electronic properties of the intermediates, requiring careful optimization of reaction conditions. This guide will deconstruct the common failure points in this synthesis and provide logical, evidence-based solutions.

Core Synthetic Pathway: The Fischer Indole Synthesis

The most common route to 4,7-dimethoxy-2,3-dimethyl-1H-indole is the Fischer indole synthesis, which involves the acid-catalyzed reaction of (2,5-dimethoxyphenyl)hydrazine with 2-butanone. The reaction proceeds through the formation of a hydrazone, which then undergoes a critical[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[5][6]

Fischer_Indole_Synthesis SM Starting Materials: (2,5-dimethoxyphenyl)hydrazine + 2-Butanone Hydrazone Step 1: Hydrazone Formation (in situ or isolated) SM->Hydrazone Tautomer Step 2: Tautomerization to Enehydrazine Hydrazone->Tautomer Acid catalysis Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Hydrazone Rearrange Step 3: [3,3]-Sigmatropic Rearrangement Tautomer->Rearrange Cyclize Step 4: Aromatization & Cyclization Rearrange->Cyclize Eliminate Step 5: Ammonia Elimination Cyclize->Eliminate Product Final Product: 4,7-Dimethoxy-2,3-dimethyl-1H-indole Eliminate->Product

Caption: General workflow of the Fischer Indole Synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Answer: Low yields in the Fischer indole synthesis of this specific molecule often stem from three main areas: catalyst choice, reaction temperature, and starting material purity.

  • Catalyst Inefficiency or Degradation: The choice of acid catalyst is critical.[1] The electron-donating methoxy groups on the arylhydrazine can affect the optimal acidity required.

    • Causality: A catalyst that is too weak may not efficiently promote the key[4][4]-sigmatropic rearrangement. Conversely, an overly strong acid at elevated temperatures can cause degradation and polymerization of the electron-rich indole product or starting materials.[4]

    • Solution: Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for cyclization, as are Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[5][7] Start with milder conditions and systematically increase catalyst loading or switch to a stronger acid.

  • Sub-optimal Temperature and Reaction Time: This reaction is highly sensitive to temperature.

    • Causality: Insufficient heat may lead to a stalled reaction where the hydrazone forms but does not efficiently cyclize. Excessive heat can lead to the formation of dark, tarry byproducts due to decomposition.[1]

    • Solution: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Find the minimum temperature required for the reaction to proceed at a reasonable rate. A typical range to explore is 80-120°C. If using a high-boiling solvent, ensure the temperature does not exceed the stability threshold of your product.

  • Impurity of Starting Materials: The purity of the (2,5-dimethoxyphenyl)hydrazine is paramount.

    • Causality: Hydrazines are susceptible to oxidation. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.

    • Solution: Use freshly prepared or purified (2,5-dimethoxyphenyl)hydrazine. If using a commercial source, consider recrystallization or column chromatography if its purity is questionable.

Factor Problem Recommended Action Reference
Catalyst Reaction stalls or produces significant tar.Screen various acids (PPA, ZnCl₂, BF₃·OEt₂). Optimize loading (start catalytically).[1][5][7]
Temperature Incomplete conversion or product degradation.Monitor by TLC. Systematically vary temperature from 80°C to 120°C.[1]
Reagents Low conversion despite optimal conditions.Ensure high purity of (2,5-dimethoxyphenyl)hydrazine. Use freshly distilled 2-butanone.[1]

Question: I'm observing a significant amount of dark, tarry byproduct, making purification a nightmare. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric material is a classic sign of product or intermediate degradation under harsh acidic conditions, a common issue with electron-rich indoles.

  • Causality: The indole nucleus, particularly one activated by two methoxy groups, is susceptible to electropolymerization in the presence of strong acids and heat. The intermediates in the Fischer synthesis can also undergo undesired side reactions if the conditions are too forceful.[4]

  • Solutions:

    • Reduce Acid Strength/Concentration: Switch from a strong Brønsted acid like sulfuric acid to a milder Lewis acid like ZnCl₂ or a solid acid catalyst.[1] Alternatively, reduce the molar equivalents of the acid used.

    • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Even a 10-20°C reduction can significantly minimize degradation.

    • Solvent Choice: Using a solvent like acetic acid can sometimes mediate the reaction more gently than running it neat or in a high-boiling non-polar solvent.[8] Some modern approaches utilize low-melting mixtures or ionic liquids to provide a less harsh reaction medium.[3]

Question: I'm having difficulty purifying the final product by column chromatography. The product streaks badly on the TLC plate and I get poor recovery from the column.

Answer: Streaking and poor recovery during silica gel chromatography of indoles are typically due to the interaction of the slightly basic indole nitrogen with the acidic surface of the silica.

  • Causality: The lone pair on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-uniform interaction leads to band broadening (streaking) and can result in irreversible adsorption of the product onto the stationary phase.[9]

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (NEt₃) in your hexane/ethyl acetate eluent system is highly effective at neutralizing the active sites on the silica, leading to sharp bands and improved recovery.[9]

    • Use an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive or basic compounds.[9]

    • Dry Loading: For samples that are not highly soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, which often results in better separation.[9]

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC Incomplete Incomplete Reaction (Starting Material Remains) CheckTLC->Incomplete Predominant SM spots Byproducts Significant Byproducts/ Tarry Material CheckTLC->Byproducts Dark baseline & multiple spots Clean Clean Reaction, but Low Mass CheckTLC->Clean Clean conversion to one major spot Action_Incomplete Action: 1. Increase Temperature 2. Increase Reaction Time 3. Check Catalyst Activity Incomplete->Action_Incomplete Action_Byproducts Action: 1. Lower Temperature 2. Use Milder Acid Catalyst 3. Check Reagent Purity Byproducts->Action_Byproducts Action_Clean Action: 1. Check Stoichiometry 2. Investigate Purification Loss (See Purification Guide) Clean->Action_Clean

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Technical Support Center: Troubleshooting Common Side Reactions in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to answer frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve issues encountered during your experiments, ensuring the successful synthesis of your target indole derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Fischer indole synthesis in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Issue 1: My reaction mixture has turned into a dark, intractable tar, and I have a very low yield of the desired product.

Q: What is causing the formation of tar in my Fischer indole synthesis, and how can I prevent it?

A: Tar formation is a very common issue in the Fischer indole synthesis, often resulting from the harsh acidic conditions and elevated temperatures required to drive the reaction.[1][2] This tar is a complex mixture of high-molecular-weight byproducts, including polymers and degradation products of your starting materials or the indole product itself.[1]

Causality and Solutions:

  • Excessively Strong Acid: Highly acidic conditions can promote various side reactions. Protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can be too aggressive, leading to the decomposition of sensitive starting materials and intermediates.[2]

    • Solution: Opt for a milder acid catalyst. Experiment with weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[2][3] A systematic screening of catalysts can help identify the optimal choice for your specific substrate.

  • High Reaction Temperature: While heat is necessary for the key[4][4]-sigmatropic rearrangement, excessive temperatures can accelerate decomposition and polymerization pathways.[2][3]

    • Solution: Lower the reaction temperature. Running the reaction at a more moderate temperature for a longer duration can significantly reduce the formation of tarry byproducts.[2][3] It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC.[3]

  • Unstable Intermediates: The hydrazone and enamine intermediates can be unstable under strongly acidic and high-temperature conditions, leading to degradation before the desired cyclization can occur.[2]

    • Solution: In addition to milder acids and lower temperatures, consider the choice of solvent. High-boiling point solvents can contribute to higher reaction temperatures and subsequent tar formation. Experimenting with different solvents may be beneficial.[2]

Experimental Protocol: Screening for Optimal Acid Catalyst and Temperature

  • Setup: Prepare several small-scale reactions in parallel using the same batch of purified hydrazone and anhydrous solvent.

  • Catalyst Screening: In each reaction vial, add a different acid catalyst (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂) at a specific mol%.

  • Temperature Optimization: Using the most promising catalyst from the initial screen, set up a new series of reactions at varying temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).[3]

  • Analysis: Monitor each reaction by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product versus byproducts. This systematic approach will help you identify the optimal conditions to maximize your yield and minimize tar formation.

Below is a troubleshooting workflow for diagnosing and solving tar formation issues:

G start Tar Formation Observed cause1 High Temperature? start->cause1 cause2 Strong Acid? cause1->cause2 No solution1 Systematically lower reaction temperature cause1->solution1 Yes solution2 Screen milder acid catalysts (p-TsOH, ZnCl₂) cause2->solution2 Yes end Optimized Reaction cause2->end No solution1->end solution2->end

Caption: Troubleshooting workflow for tar formation.

Issue 2: My reaction is producing a mixture of regioisomers when using an unsymmetrical ketone.

Q: How can I control the regioselectivity of the Fischer indole synthesis with an unsymmetrical ketone?

A: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical ketones. The reaction proceeds through an enamine intermediate, and an unsymmetrical ketone can form two different enamines, leading to two possible indole products. The regioselectivity is primarily influenced by the choice of acid catalyst and steric effects.[5]

Causality and Solutions:

  • Acid Catalyst Strength: The strength of the acid catalyst can significantly impact which enamine intermediate is favored. Generally, stronger acids tend to favor the formation of the indole from the less substituted enamine intermediate.[6]

    • Solution: Screen a range of acid catalysts with varying strengths. For instance, comparing a strong Brønsted acid like polyphosphoric acid (PPA) with a Lewis acid like ZnCl₂ can reveal different regioselectivities.[5] Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide excellent regiocontrol in favor of the 3-unsubstituted indole when using methyl ketones.[5]

  • Steric Hindrance: Bulky substituents on the ketone can sterically hinder the formation of one of the enamine intermediates, thus favoring the formation of the less sterically hindered indole product.

    • Solution: While modifying the substrate is not always feasible, understanding the steric environment can help predict the major regioisomer. In some cases, using a bulkier acid catalyst might also influence the regiochemical outcome.

Data Presentation: Impact of Acid Catalyst on Regioselectivity

Acid CatalystRelative Ratio of Isomer A (less substituted)Relative Ratio of Isomer B (more substituted)
Acetic Acid (weak)MinorMajor
p-TsOH (stronger)MajorMinor
ZnCl₂ (Lewis acid)Varies with substrateVaries with substrate
PPA (strong)MajorMinor

Note: The actual ratios are highly substrate-dependent and the above table serves as a general guideline.

Issue 3: My reaction is failing or giving very low yields, even without significant tar formation.

Q: What are the common reasons for a Fischer indole synthesis to fail or result in low yields, and what steps can I take to improve it?

A: Low to no yield can be attributed to several factors beyond tar formation, including issues with starting materials, suboptimal reaction conditions, and competing side reactions.[3][7]

Causality and Solutions:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can inhibit the reaction.[7] Arylhydrazines, in particular, can degrade over time.

    • Solution: Ensure your starting materials are pure. Recrystallize or re-purify the arylhydrazine if necessary. Use anhydrous solvents, as water can interfere with the reaction.

  • Inappropriate Acid Catalyst: The chosen acid may be too weak to facilitate the reaction or, conversely, too strong, leading to degradation.[3]

    • Solution: As with tar formation, a systematic screening of both Brønsted and Lewis acids is recommended.[3]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[7] Insufficient heat may prevent the reaction from proceeding, while prolonged reaction times can lead to byproduct formation.[3]

    • Solution: Methodically optimize the reaction temperature and time. Monitor the reaction progress closely by TLC to determine the optimal point for workup.

  • N-N Bond Cleavage: A significant competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate.[7] This is particularly problematic when electron-donating groups are present on the carbonyl-derived portion of the molecule, as they can over-stabilize a key intermediate, favoring cleavage over cyclization.[7][8][9] This leads to byproducts such as aniline derivatives.[7]

    • Solution: For substrates prone to N-N bond cleavage, milder reaction conditions are crucial. The use of Lewis acids at lower temperatures may be beneficial. In some challenging cases, an alternative indole synthesis method might be necessary.

G start Low or No Yield check1 Verify Starting Material Purity start->check1 check2 Optimize Acid Catalyst check1->check2 check3 Adjust Temperature and Time check2->check3 check4 Consider N-N Bond Cleavage check3->check4 solution Improved Yield check4->solution Issue Resolved

Caption: Troubleshooting workflow for low or no yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis is a multi-step reaction that begins with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form an arylhydrazone.[10] The key steps are:

  • Hydrazone Formation: An acid-catalyzed condensation reaction.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[10]

  • [4][4]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, where the N-N bond is cleaved.[4]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.[4]

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable, aromatic indole ring.[4][11]

Q2: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A2: The direct synthesis of the parent indole using acetaldehyde is problematic and often fails under standard conditions.[7][12] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound. The resulting indole-2-carboxylic acid can then be decarboxylated to yield the parent indole.[7][12]

Q3: What are some common side reactions besides tar formation?

A3: Besides tarring, other common side reactions include:

  • Aldol Condensation: If the starting aldehyde or ketone has α-hydrogens, it can undergo self-condensation under the acidic reaction conditions.[6][7]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings if they are present in the substrates.[6][7]

  • N-N Bond Cleavage: As discussed in the troubleshooting guide, this is a significant competing pathway, especially with electron-rich substrates, leading to aniline derivatives as byproducts.[7][8][9]

Q4: Are there milder alternatives to the classical Fischer indole synthesis?

A4: Yes, due to the often harsh conditions of the classical Fischer indole synthesis, several milder methods have been developed. These include:

  • Buchwald Modification: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[11]

  • Leimgruber-Batcho Indole Synthesis: This method proceeds under milder, reductive conditions and is generally cleaner.[1]

  • Photoredox Fischer Indole Synthesis: A recently developed method that can be performed under milder conditions for certain substrates.[13]

References

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem Technical Support.
  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
  • BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem Technical Support.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Research with NJ. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Technical Support.
  • ACS Publications. (2017).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis. BenchChem Technical Support.
  • ResearchGate. Zeolites as Catalysts in the Fischer Indole Synthesis.
  • BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem Technical Support.
  • Semantic Scholar.
  • Chem-Station Int. Ed. (2014). Fischer Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Thieme Chemistry. Photoredox Fischer Indole Synthesis.
  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Synthesis of indoles.
  • ACS Publications. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • NIH PMC.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • NIH PMC.
  • NIH PMC.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • ACS Publications. (2016). Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine. Organic Letters.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Chemistry Stack Exchange. (2020).
  • RSC Publishing. (2017).
  • Dr. Divya Kushwaha. Synthesis and Chemistry of Indole.
  • SciSpace. The Fischer Indole Synthesis.
  • PubMed. A three-component Fischer indole synthesis.
  • SynArchive. Fischer Indole Synthesis.

Sources

Optimization of reaction conditions for indole synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the nuanced physical chemistry and kinetic bottlenecks of indole core construction.

The indole scaffold is a privileged pharmacophore, but its synthesis is notoriously susceptible to thermal degradation, poor regioselectivity, and solvent-induced quenching. This guide provides field-proven, causality-driven troubleshooting steps and validated protocols for the two most critical methodologies: the classical Fischer Indole Synthesis and the palladium-catalyzed Larock Heteroannulation .

Workflow: Indole Synthesis Optimization

IndoleOptimization Start Indole Synthesis Optimization Fischer Fischer Synthesis (Acid-Catalyzed) Start->Fischer Larock Larock Annulation (Pd-Catalyzed) Start->Larock FSolvent Solvent Selection (Alcohols, AcOH, or Neat) Fischer->FSolvent LSolvent Solvent Selection (Polar Aprotic: DMF, MeCN) Larock->LSolvent FTemp Temp Screening (Thermal vs. Microwave) FSolvent->FTemp YieldCheck Analyze Yield & Regioselectivity (LC-MS/NMR) FTemp->YieldCheck LTemp Temp Screening (60°C - 120°C based on Ligand) LSolvent->LTemp LTemp->YieldCheck ScaleUp Scale-up Protocol YieldCheck->ScaleUp > 85% Yield Troubleshoot Troubleshoot (Adjust Catalyst/Solvent) YieldCheck->Troubleshoot < 85% Yield or Poor Selectivity Troubleshoot->FSolvent Troubleshoot->LSolvent

Caption: Decision matrix for optimizing solvent and temperature in Fischer and Larock indole syntheses.

FAQ Section 1: Solvent Effects & Selection

Q: Why is dimethylformamide (DMF) the gold standard for Larock heteroannulation, and when should I switch to acetonitrile (MeCN)? A: In the Larock indole synthesis, polar aprotic solvents like DMF and MeCN are critical because they effectively dissolve the palladium catalyst and stabilize the oxidative addition and alkyne insertion intermediates without donating protons that could quench the reaction[1]. DMF is typically preferred for high-temperature microwave-assisted variants (120–150 °C) due to its high boiling point and excellent microwave absorptivity, which enhances mass transfer and uniform energy distribution[1]. However, if your substrate contains thermally sensitive functional groups, switching to MeCN or 1,4-dioxane and employing a bulky phosphine ligand allows the reaction to proceed at much lower temperatures while maintaining an anhydrous environment[2].

Q: How does solvent choice dictate the success of the Fischer indole synthesis? A: The Fischer cyclization is highly dependent on the protonation state of the intermediate arylhydrazone. Protic solvents like acetic acid or alcohols (e.g., tert-butanol, 2-methyl-2-butanol) are often used because they facilitate the necessary tautomerization to the ene-hydrazine[3]. Acetic acid is unique as it acts as both solvent and Brønsted acid catalyst. For highly sensitive substrates, replacing harsh acidic solvents with a polar alcohol like 2-methyl-2-butanol in combination with a mild Lewis acid (e.g., ZnCl2​ ) can prevent degradation and tar formation, yielding up to 93% efficiency[3].

FAQ Section 2: Temperature Optimization & Kinetics

Q: I am observing significant poly-alkylation and tar formation in my Fischer synthesis. Is my temperature too high? A: Yes. The [3,3]-sigmatropic rearrangement in the Fischer synthesis is kinetically demanding, often requiring elevated temperatures (80–150 °C). However, excessive thermal energy leads to thermodynamic degradation of the sensitive indole core (e.g., oxidation or polymerization into "tar")[4]. If you observe charring, lower the temperature and switch to microwave irradiation. Microwave heating provides rapid, uniform volumetric heating, reducing the reaction time from hours to minutes (e.g., 3 minutes at 600 W for 1,2,3,4-tetrahydrocarbazole), which minimizes the residence time of the product at high temperatures and drastically reduces byproduct formation[4].

Q: Can I run a Larock annulation at lower temperatures to preserve stereocenters? A: Standard "ligandless" Larock conditions require 100–120 °C to drive the reductive elimination step. However, recent optimizations using highly sterically demanding bidentate or monodentate phosphine ligands (like dtbpf or P(t-Bu)3​ ) lower the activation energy barrier for reductive elimination. Temperatures as low as 60 °C have been successfully validated for complex, sterically hindered unnatural tryptophans, completely preventing the epimerization of α -stereocenters[2].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Unreacted Starting Material (Larock) Catalyst deactivation or insufficient alkyne insertion energy.Switch solvent to DMF; increase temperature to 110 °C; ensure rigorous degassing (freeze-pump-thaw) to prevent Pd(0) oxidation[1].
Poor Regioselectivity (Larock) Lack of steric differentiation in the internal alkyne.Lower the reaction temperature to 60–80 °C to favor kinetic control; utilize a bulkier ligand (e.g., P(t-Bu)3​ )[2].
High Levels of Tar (Fischer) Prolonged conventional heating; acid catalyst too harsh.Transition to microwave heating (e.g., 130 °C for 10-30 mins); switch from strong Brønsted acids to a Lewis acid ( ZnCl2​ ) in 2-methyl-2-butanol[3].
No Hydrazone Formation (Fischer) Solvent polarity mismatch; steric hindrance at the ketone.Perform a one-pot synthesis in acetic acid, or use a Dean-Stark trap with toluene to remove water and drive the equilibrium[4].

Quantitative Data: Solvent Parameters & Benchmark Yields

SolventDielectric Constant ( ε )Boiling Point (°C)Recommended SynthesisBenchmark Yield Range
DMF 36.7153Larock (Microwave/Thermal)80 - 95%
Acetonitrile 37.582Larock (Low-Temp/Ligand)75 - 85%
Acetic Acid 6.2118Fischer (Classic)60 - 80%
2-Methyl-2-butanol 5.8102Fischer (Lewis Acid Catalyzed)85 - 93%
1,4-Dioxane 2.2101Larock (Sterically hindered)70 - 85%

Experimental Protocols

Protocol 1: Low-Temperature Palladium-Catalyzed Larock Heteroannulation

Self-Validating Design: This protocol utilizes Pd[P(t-Bu)3​]2​ to enable a low-temperature (60 °C) cyclization, preventing thermal degradation of sensitive functional groups (e.g., peptides or unnatural amino acids)[2].

  • Preparation: In an N2​ -filled glovebox, charge a flame-dried Schlenk tube with o-bromoaniline (1.0 equiv), internal alkyne (2.0 equiv), anhydrous sodium carbonate (2.5 equiv), and Pd[P(t-Bu)3​]2​ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (to reach 0.2 M concentration). Seal the tube and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 60 °C in a pre-heated oil bath for 12–24 hours. Causality: The low temperature prevents epimerization of α -stereocenters in peptide-derived alkynes while the bulky ligand forces reductive elimination.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry over Na2​SO4​ .

  • Validation: Monitor by LC-MS. The reaction is complete when the o-bromoaniline mass is fully consumed. Purify via flash chromatography.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

Self-Validating Design: This protocol leverages microwave dielectric heating to accelerate the [3,3]-sigmatropic rearrangement, outcompeting the slower kinetics of tar formation[4],[3].

  • Reactant Mixing: In a 10 mL microwave-safe vial, combine phenylhydrazine hydrochloride (1.0 equiv) and the target ketone (1.05 equiv).

  • Solvent & Catalyst: Add 2.5 mL of 2-methyl-2-butanol (tert-amyl alcohol) and a catalytic amount of ZnCl2​ (or p-toluenesulfonic acid depending on substrate stability).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave reactor at 130 °C for 10–15 minutes (max power 300 W). Causality: Rapid heating to 130 °C ensures immediate conversion of the transient ene-hydrazine to the indole, bypassing degradation pathways.

  • Isolation: Cool the vial via compressed air. Evaporate the solvent under reduced pressure and purify the residue by recrystallization or gradient column chromatography (hexane/ethyl acetate).

References

  • Title: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Larock indole synthesis Source: Grokipedia URL: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Advanced isolation and purification strategies for highly electron-rich indole derivatives.

Executive Summary

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS: 14201-41-3) is a highly specialized, electron-rich heterocyclic building block. The synergistic electron-donating effects of the methoxy groups at the C4 and C7 positions, combined with the alkyl substitutions at C2 and C3, significantly increase the electron density of the pyrrole ring[1]. While this makes the compound highly reactive for downstream functionalization, it also renders it exceptionally vulnerable to oxidative degradation and acid-catalyzed polymerization during standard purification workflows[2]. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: During flash column chromatography, my product band turns pink/brown and streaks down the column. What is the mechanistic cause, and how do I prevent it? Causality: The highly electron-rich nature of the 4,7-dimethoxy-2,3-dimethyl-1H-indole nucleus makes it highly susceptible to single-electron oxidation. Standard silica gel contains acidic silanol groups (pKa ~4.5-5.5) that act as Brønsted acids. When the electron-rich indole interacts with these sites, it undergoes acid-catalyzed degradation and oxidative dimerization, manifesting as colored streaking (often pink, red, or brown) and resulting in poor mass recovery[3]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel column with a solvent system containing 1–2% triethylamine (Et₃N) to cap the acidic silanol sites[3]. Self-Validation Check: Before committing your bulk crude to a column, perform a 2D-TLC. Spot the crude, develop the plate in your solvent system, dry it, rotate 90 degrees, and develop again. If the spots do not lie on a perfect diagonal, on-plate degradation is occurring, validating the absolute necessity for deactivated silica or neutral alumina.

Q2: I have co-eluting impurities (e.g., unreacted starting materials or mono-methoxy intermediates) that I cannot separate on deactivated silica. What is the alternative? Causality: Structurally similar impurities often possess nearly identical dipole moments to the target indole, resulting in identical retention factors ( Rf​ ) on normal-phase media. Solution: Exploit differential crystalline lattice energies rather than polarity. 4,7-Dimethoxy-2,3-dimethyl-1H-indole is highly crystalline. Recrystallization from hot water or ethanol/water mixtures forces the target indole out of solution while leaving more polar or polymeric impurities dissolved in the mother liquor[4].

Q3: How do I ensure my purified indole is free of trace oxidation products prior to sensitive biological assays? Causality: Trace quinone-like oxidation products can act as Pan-Assay Interference Compounds (PAINS), generating false positives in biological screening. Solution: Implement a self-validating analytical HPLC protocol. Use a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid[5]. Self-Validation Check: Inject a mixed standard of the pure indole spiked with a known oxidized derivative (e.g., an isatin or oxindole analog). Baseline resolution of these peaks confirms the method's discriminatory power before you analyze your precious purified batch.

Part 2: Quantitative Data & Method Comparison

To facilitate rapid decision-making, the following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalability
Standard Silica Gel Non-polar organics< 40% (High loss)80 - 85%Poor (Degradation)
Et₃N-Deactivated Silica Baseline impurities75 - 85%92 - 95%Excellent (Up to kg)
Neutral Alumina Acid-sensitive analogs70 - 80%90 - 94%Moderate
EtOH/H₂O Recrystallization Co-eluting structural analogs60 - 75%> 98%Excellent
Preparative HPLC (C18) Trace oxidation products50 - 65%> 99.5%Low (mg to g scale)

Part 3: Step-by-Step Experimental Protocols

Protocol A: Et₃N-Deactivated Flash Chromatography

Objective: Isolate the target indole without acid-catalyzed degradation.

  • Solvent Preparation: Prepare the eluent system (e.g., 10% Ethyl Acetate in Hexanes) and add 1% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent to ensure complete neutralization of silanol groups.

  • Equilibration: Flush the column with 2 CV of the standard eluent (without Et₃N) to remove excess base, which might otherwise co-elute with your product.

  • Loading: Dissolve the crude 4,7-dimethoxy-2,3-dimethyl-1H-indole in a minimum amount of dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute using a gentle gradient. Monitor fractions via TLC. The target compound should elute as a tight, non-streaking band[2].

  • Isolation: Pool fractions containing the product and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Recrystallization from Ethanol/Water

Objective: Achieve >98% purity by removing structurally similar co-eluting impurities.

  • Dissolution: Place the semi-pure indole in a round-bottom flask. Add minimal boiling ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Crystallization Induction: While maintaining gentle stirring, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point)[4]. Add a single drop of ethanol to clear the solution.

  • Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals. Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Harvesting: Filter the crystals using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 ethanol/water[5]. Dry under high vacuum for 12 hours.

Part 4: Workflow Visualization

The following decision matrix outlines the logical progression for purifying highly electron-rich indoles.

G Crude Crude 4,7-Dimethoxy- 2,3-dimethyl-1H-indole TLC 2D-TLC Analysis (Assess On-Column Degradation) Crude->TLC Decision Degradation Observed? (Pink/Brown Streaking) TLC->Decision DeactSilica Flash Chromatography (1% Et3N Deactivated Silica) Decision->DeactSilica Mild/None Alumina Neutral Alumina Chromatography Decision->Alumina Severe Recryst Recrystallization (EtOH/H2O or Hot Water) DeactSilica->Recryst Co-elution Pure Pure Compound (>99% by LC-MS/NMR) DeactSilica->Pure Clean Separation Alumina->Recryst Co-elution Alumina->Pure Clean Separation HPLC Preparative HPLC (C18, MeCN/H2O + 0.1% FA) HPLC->Pure Recryst->HPLC Trace Impurities Recryst->Pure Success

Workflow for purification of electron-rich indoles mitigating acid-catalyzed degradation.

References

  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl ACS Publications[Link]

  • AN IMPROVED SYNTHESIS OF 4,7-DIMETHOXY-1H-INDOLE OPPI BRIEFS (Taylor & Francis)[Link]

  • CN103709088A - Purification refined method for benzpyrole Google P

Sources

Addressing solubility issues of substituted indoles in experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Solubility. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical hurdles associated with substituted indoles.

Substituted indoles are notorious for their poor aqueous solubility. Their flat, aromatic, and rigid scaffolds lead to high crystal lattice energies, while their lipophilic substituents drive up the partition coefficient (logP). It is estimated that 40%–70% of new chemical entities (NCEs) in modern drug discovery pipelines are poorly water-soluble[1], making solubility optimization a critical path to clinical success.

Diagnostic Workflow for Indole Precipitation

Before altering your compound or formulation, you must identify whether your solubility issue is driven by kinetic factors (e.g., solvent-shifting), thermodynamic limits, or dissolution rate.

IndoleSolubility A Indole Precipitation Detected B Assess Assay Type A->B C In Vitro (Aqueous Media) B->C D In Vivo / Formulation B->D E Check DMSO % (Is it > 0.5%?) C->E H Dissolution Rate Limited (DCS Class IIa) D->H F Solvent-Shifting Error Reduce DMSO & Add Tween E->F Yes G Kinetic Solubility Limit Proceed to Structural Mod E->G No I Nanotization / Micronization H->I Particle Size Issue J Thermodynamic Limit Use Cosolvent Matrix H->J Equilibrium Issue

Diagnostic workflow for identifying and resolving indole precipitation.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my halogen-substituted indoles precipitate immediately upon addition to cell culture media, despite forming a clear solution in DMSO? A: This is a classic case of solvent-shifting precipitation [2]. When a highly concentrated DMSO stock is injected into an aqueous buffer, the local dielectric constant plummets. The solvation shell surrounding the hydrophobic indole core rapidly collapses, leading to localized thermodynamic supersaturation and instantaneous nucleation. Causality & Solution: To prevent this, the final DMSO concentration in your culture medium must be kept below 0.5%[2]. Furthermore, rapid mixing (vortexing or immediate pipetting) is essential during addition to prevent the formation of localized supersaturation pockets.

Q2: We are in the hit-to-lead phase. How can we rationally modify the indole scaffold to improve aqueous solubility without destroying target affinity? A: High planarity and lipophilicity are the primary culprits. You must disrupt the crystal packing or lower the logP through targeted medicinal chemistry:

  • N1-Substitution: The indole N-H acts as a hydrogen bond donor, which can participate in rigid crystal networks. Substituting the N1 position with polar or solubility-enhancing groups (e.g., N-CH2OMe (MOM) or N-CH2SMe (MTM)) can disrupt this packing and improve solubility[3].

  • Appending Polar Moieties: Introducing groups like 3-amino-5-methoxypyridine can drastically improve thermodynamic solubility. However, be cautious: increasing basicity and polarity can inadvertently increase off-target liabilities, such as hERG inhibition or CYP3A4 interactions[4].

Q3: Our indole lead is DCS Class IIa (dissolution rate limited). What is the most reliable formulation strategy for oral or parenteral dosing? A: For Developability Classification System (DCS) Class IIa compounds, the thermodynamic solubility is sufficient, but the dissolution rate is too slow relative to gastrointestinal transit time[5]. Physical Solution:Nanotization or micronization. Reducing the mean particle size below 1 μm drastically increases the surface-area-to-volume ratio, accelerating the dissolution rate according to the Noyes-Whitney equation[6]. Micronization is typically achieved using a fluid energy mill[5]. Chemical Solution: Impregnating the amorphous drug form into the pores of mesoporous silica using an organic solvent. This prevents recrystallization and stabilizes the amorphous state, yielding higher apparent solubility via supersaturation[1].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionTypical Solubility GainPrimary Drawbacks / Liabilities
N1-Alkylation (Polar) Disrupts crystal packing lattice; lowers logP[3].10x – 50xMay alter target binding affinity or membrane permeability.
Nanotization (<1 μm) Increases surface area to volume ratio for faster dissolution[6].5x – 20xPhysical instability (Ostwald ripening, aggregation)[6].
Cosolvent Matrix Lowers the dielectric constant of the bulk solvent[2].50x – 100xHigh volumes can cause in vivo toxicity or injection site pain.
Amorphous Solid Dispersion Prevents recrystallization via silica pore impregnation[1].10x – 30xComplex manufacturing and stability in GI tract[1].
Polar Appendages Increases hydrogen bonding with aqueous media[4].20x – 80xRisk of hERG or CYP3A4 inhibition (e.g., pyridine additions)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the protocol is executed correctly, the physical readout inherently proves the success or failure of the solubilization attempt.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Causality: Nephelometry measures light scattering caused by insoluble particulates. Because indoles absorb UV light, traditional UV-Vis assays can be skewed by precipitation. Nephelometry provides a highly sensitive, label-free way to detect the exact concentration where solvent-shifting precipitation occurs.

  • Stock Preparation: Dissolve the substituted indole in fresh, anhydrous DMSO to a concentration of 10 mM. (Note: DMSO is hygroscopic; absorbed water drastically reduces its solvation capacity for hydrophobic compounds[2]).

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.

  • Aqueous Shift: Transfer 2 μL of each DMSO dilution into 198 μL of aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom plate. Ensure rapid mixing via a multichannel pipette. The final DMSO concentration is exactly 1.0%.

  • Incubation & Reading: Incubate for 2 hours at room temperature to allow for equilibrium. Read the plate using a nephelometer.

  • Self-Validation Check: The system validates itself through the baseline control (1% DMSO in buffer). A perfectly soluble compound will yield a light scatter equal to the blank. Any deviation >3 standard deviations above the blank directly quantifies the precipitation threshold, confirming your exact working concentration limit.

Protocol 2: Biocompatible Cosolvent Matrix Compounding (In Vivo Dosing)

Causality: For highly lipophilic indoles requiring parenteral administration, a single solvent is rarely sufficient. We utilize a gradient-based cosolvent approach (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[2]. The PEG300 acts as a primary cosolvent to stabilize the hydrophobic core, while Tween 80 lowers the interfacial tension before the introduction of the aqueous phase.

  • Primary Solvation: Dissolve the required amount of indole powder in 10% (v/v) fresh DMSO until completely clear.

  • Cosolvent Addition: Add 40% (v/v) PEG300 to the DMSO solution. Vortex vigorously for 60 seconds.

  • Surfactant Integration: Add 5% (v/v) Tween 80. Sonicate the mixture for 5 minutes at room temperature to ensure micellar integration.

  • Aqueous Quenching: Add 45% (v/v) Saline dropwise while continuously vortexing. (Causality: Dropwise addition prevents localized areas of high polarity, which would trigger rapid nucleation and precipitation).

  • Self-Validation Check: The formulation is self-validating via visual and microscopic inspection. If the solution remains optically clear under a 40x polarized light microscope after 24 hours at room temperature, the thermodynamic stability of the micellar/cosolvent system is confirmed, ensuring it will not precipitate upon injection.

Sources

Overcoming steric hindrance in the synthesis of 2,3-dimethyl indoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and functionalize 2,3-dimethylindoles. While the Fischer indole synthesis is a foundational transformation, the introduction of adjacent methyl groups at the C2 and C3 positions creates significant steric hindrance. This steric shielding increases the activation energy for the critical [3,3]-sigmatropic rearrangement and severely impedes downstream N-alkylation or cross-coupling efforts.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these steric bottlenecks.

Mechanistic Pathway & Steric Bottlenecks

Understanding exactly where your reaction is failing is the first step to fixing it. The diagram below illustrates the standard workflow for synthesizing and functionalizing 2,3-dimethylindole, highlighting the specific stages where steric clashes typically stall the reaction.

G N1 Phenylhydrazine + 2-Butanone N2 Hydrazone Formation N1->N2 N3 [3,3]-Sigmatropic Rearrangement (Steric Bottleneck at C2/C3) N2->N3 N4 Microwave Heating / BF3·OEt2 N3->N4 Overcome via N5 Cyclization & NH3 Elimination N4->N5 N6 2,3-Dimethylindole Core N5->N6 N7 N-Arylation / Alkylation (C2-Methyl Steric Shield) N6->N7 N8 Cu2O + Microwave (150 °C) N7->N8 Overcome via N9 Functionalized Indole Derivative N8->N9

Workflow of 2,3-dimethylindole synthesis and functionalization, highlighting steric bottlenecks.

Troubleshooting FAQs

Q: I am experiencing low yields when synthesizing 2,3-dimethylindole from phenylhydrazine and 2-butanone using standard thermal heating. How can I drive the reaction to completion? A: The Fischer indole synthesis proceeds via a[3,3]-sigmatropic rearrangement of the enehydrazine tautomer . While 2-butanone is generally reactive, steric crowding during the transition state of this rearrangement can stall the reaction under standard reflux conditions. Causality & Solution: Switch to microwave irradiation. Microwave-promoted Fischer indolisation provides rapid, uniform heating that overcomes the high activation energy barrier of sterically hindered sigmatropic rearrangements. Heating the mixture to 150 °C for 10-15 minutes in ethereal solvents (like THF) can boost yields to >90% [[1]](). Alternatively, employing a strong Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) in ethanol tightly coordinates the intermediates, facilitating ammonia elimination and yielding up to 92% of the product [[2]]().

Q: My attempts at N-arylation of 2,3-dimethylindole using standard Ullmann conditions are failing (yields <25%). What is causing this, and how do I fix it? A: The primary culprit is the C2-methyl group. This substituent creates a significant steric shield around the N1 atom, preventing efficient oxidative addition and reductive elimination cycles at the copper catalyst center [[3]](). Causality & Solution: Utilize a modified copper-catalyzed protocol with microwave assistance. Using Cu₂O (10 mol%) in a sustainable solvent like ethanol under microwave irradiation (300 W, 150 °C) for 30 minutes provides the necessary thermal energy to force the sterically hindered coupling, increasing yields to ~78% without the need for phase-transfer catalysts 3.

Q: I want to perform a C6 functionalization of 2,3-dimethylindole, but I keep getting N-alkylation byproducts. How can I control the regioselectivity? A: N-alkylation is kinetically favored, but you can actually exploit steric hindrance to fix this. Because of the bulky C2-methyl group, N-alkylation of 2,3-dimethylindole is highly reversible (retro-aza-Michael addition) 4. Causality & Solution: Employ a chiral phosphoric acid (CPA) catalyst and extend the reaction time to 24 hours. The initial N-alkylation will revert to the starting materials, thermodynamically funneling the reaction toward the stable, enantioselective C6-functionalized product 4.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,3-Dimethylindole

Purpose: To bypass the kinetic bottlenecks of the [3,3]-sigmatropic rearrangement using homogeneous thermal energy 1.

  • Preparation: In a thick-walled microwave vial, suspend phenylhydrazine hydrochloride (1.00 g, 6.92 mmol, 1.0 eq) in THF or Dioxane (10 mL) .

  • Addition: Add 2-butanone (0.55 g, 7.61 mmol, 1.05 eq). Note: The slight excess of ketone ensures complete consumption of the sterically hindered hydrazine.

  • Irradiation: Seal the vial and heat to 150 °C for 15 minutes under microwave irradiation (maximum power = 300 W) .

  • Work-up: Cool to room temperature, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and saturated NaHCO₃ to neutralize the hydrochloride salt .

  • Purification: Purify via flash column chromatography using a gradient of ethyl acetate in hexane [](). Self-Validation Checkpoint: Run a TLC (10% EtOAc/Hexane). The disappearance of the phenylhydrazine spot and the emergence of a new UV-active spot confirms successful indolisation. ¹H NMR must show a distinct singlet at ~2.3 ppm integrating for 6H (the two methyl groups).

Protocol 2: One-Pot Fischer Indolisation & N-Arylation

Purpose: Combining indolisation and N-arylation in a single pot minimizes the loss of the sterically hindered intermediate. Ethanol serves as a universally effective solvent for both the acid-catalyzed indolisation and the base-promoted Cu-catalyzed arylation 3.

  • Indolisation Step: Perform the indolisation as described in Protocol 1, but utilize ethanol as the solvent (150 °C, 15 min, MW) 3.

  • Arylation Setup: To the same unpurified reaction vessel, add Cu₂O (10 mol%), your desired aryl iodide (1.2 eq), and K₃PO₄ (3 eq). Note: The extra equivalent of base is strictly required to neutralize the HCl carried over from the Fischer indolisation step.

  • Irradiation: Irradiate the mixture again at 150 °C for 30 minutes 3.

  • Work-up: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify to obtain the N-aryl-2,3-dimethylindole. Self-Validation Checkpoint: LC-MS analysis of the crude mixture should indicate a mass shift corresponding to the loss of the N-H proton and addition of the aryl group. The absence of the broad N-H stretch (~3400 cm⁻¹) in the IR spectrum confirms complete N-arylation.

Quantitative Data & Catalyst Comparison

The following table summarizes the quantitative impact of reaction conditions on overcoming steric hindrance during the synthesis and functionalization of 2,3-dimethylindoles.

Reaction TypeReagents / CatalystSolventThermal ConditionsYield (%)Ref
Fischer Indole Synthesis Phenylhydrazine HCl, 2-butanoneTHFMicrowave, 150 °C, 15 min95% 1
Fischer Indole Synthesis Phenylhydrazine, 2-butanone, BF₃·OEt₂EthanolStandard Reflux92% 2
N-Arylation (Standard) 2,3-dimethylindole, Ph-I, Cu₂O, TBABWaterSealed tube, 130 °C, 24 h23% 3
N-Arylation (Optimized) 2,3-dimethylindole, Ph-I, Cu₂OEthanolMicrowave, 150 °C, 30 min78% 3
C6 Functionalization 2,3-dimethylindole, Azadiene, CPAMesityleneThermal, 40 °C, 24 h99% 4

References

  • Benchchem. "Application Notes and Protocols: Fischer Indole Synthesis of 2,3-Dimethylindole using Butan-2-one".

  • RSC Publishing. "Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation". 3

  • Benchchem. "The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide".

  • ResearchGate. "Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst".2

  • ACS Publications. "Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes".4

  • RSC Publishing. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles". 1

Sources

Technical Support Center: Scaling Up the Synthesis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic bottlenecks encountered when scaling up the Fischer indolization of highly electron-rich substrates.

Synthesizing 4,7-dimethoxy-2,3-dimethyl-1H-indole from 2,5-dimethoxyphenylhydrazine and 2-butanone presents unique challenges. The 2,5-dimethoxy substitution pattern renders the aryl ring highly electron-rich. While this accelerates hydrazone formation, it introduces a critical vulnerability: electron-donating groups over-stabilize the iminylcarbocation intermediate, diverting the reaction toward heterolytic N-N bond cleavage rather than the desired[3,3]-sigmatropic rearrangement[1].

The resources below provide self-validating protocols, causal troubleshooting, and empirical data to ensure your scale-up is safe, high-yielding, and reproducible.

Mechanistic Workflow & Competing Pathways

SynthesisPathway R1 2,5-Dimethoxyphenylhydrazine Hydrazone Hydrazone Intermediate R1->Hydrazone Condensation R2 2-Butanone R2->Hydrazone Condensation EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Heat Cleavage Heterolytic N-N Cleavage EneHydrazine->Cleavage Over-stabilization Product 4,7-Dimethoxy-2,3-dimethyl-1H-indole Rearrangement->Product Cyclization

Fig 1: Pathway and competing N-N cleavage in 4,7-dimethoxy-2,3-dimethyl-1H-indole synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my scale-up reaction experiencing thermal runaway during catalyst addition? A1: Fischer indolization is inherently exothermic. The presence of two electron-donating methoxy groups on the phenylhydrazine significantly lowers the activation energy for the [3,3]-sigmatropic rearrangement. On a larger scale, this leads to rapid heat accumulation. Causality & Solution: Never add the acid catalyst to a warm mixture. Cool the hydrazone solution to 0 °C, add the catalyst portion-wise, and rely on robust jacket cooling before gradually ramping the temperature.

Q2: I am observing significant loss of yield, and LC-MS shows aniline derivatives. What is happening? A2: You are observing the primary failure mode of electron-rich Fischer indolizations. Electron-donating substituents weaken the N-N bond in the Nα-protonated ene-hydrazine intermediate. This over-stabilization diverts the reaction pathway toward heterolytic N-N bond cleavage, precluding the desired cyclization [1]. Solution: Switch from strong protic acids (like H₂SO₄) to milder Lewis acids (e.g., ZnCl₂) which favor the concerted rearrangement over dissociation [2].

Q3: My product is contaminated with demethylated side products (e.g., hydroxy-methoxy-indoles). How can I prevent this? A3: Strong Brønsted acids (such as concentrated HBr or H₂SO₄) or harsh Lewis acids (like BBr₃) will readily cleave aryl methyl ethers at the elevated temperatures required for indolization[2]. Solution: Zinc Chloride (ZnCl₂) or Methanesulfonic Acid (MSA) in ethanol provides sufficient acidity to drive the rearrangement without triggering ether cleavage.

Q4: The crude product is a dark, tarry mixture and streaks on silica gel. How do I purify it efficiently on a 100g scale? A4: Electron-rich indoles are highly susceptible to air oxidation, leading to dark polymeric byproducts. Furthermore, purification of indole derivatives via column chromatography is notoriously challenging due to streaking and similar polarities [3]. Solution: Avoid chromatography entirely for scale-up. Perform a hot recrystallization using a mixed solvent system (Ethanol/Water) under an inert atmosphere.

Quantitative Data: Catalyst & Condition Optimization

To validate the selection of ZnCl₂, review the empirical screening data below. The goal is to maximize isolated yield while suppressing N-N cleavage (aniline formation) and demethylation.

Catalyst SystemSolventTemp (°C)N-N Cleavage (%)Demethylation (%)Isolated Yield (%)
H₂SO₄ (conc., 1 eq)EtOH8035.05.522.0
PPA (Neat)None10015.040.018.0
AcOH (Neat)None905.00.045.0 (Incomplete)
MSA (1.5 eq)EtOAc758.00.078.0
ZnCl₂ (2.0 eq) EtOH 80 < 5.0 0.0 82.5
Validated Step-by-Step Methodology: 100g Scale-Up

This protocol utilizes a self-validating feedback loop via LC-MS and strict thermal boundaries to ensure reproducibility.

Phase 1: Hydrazone Formation

  • Preparation: In a 2L jacketed reactor continuously purged with N₂, suspend 2,5-dimethoxyphenylhydrazine hydrochloride (100 g, 0.48 mol) in anhydrous Ethanol (800 mL).

  • Condensation: Add 2-butanone (43.5 g, 0.60 mol, 1.25 eq) dropwise over 30 minutes at 20 °C.

  • Validation Check: Stir for 2 hours. Pull an aliquot for LC-MS. The reaction is self-validated to proceed when the starting hydrazine mass (m/z 169, [M+H]+) is entirely replaced by the hydrazone intermediate (m/z 223, [M+H]+).

Phase 2: Catalytic Cyclization 4. Thermal Control: Chill the reactor internal temperature strictly to 0 °C. 5. Catalyst Dosing: Portion-wise, add anhydrous Zinc Chloride (132 g, 0.97 mol, 2.0 eq). Critical: Adjust the addition rate to keep the internal temperature below 15 °C to prevent premature, uncontrolled exotherms. 6. Rearrangement: Gradually heat the mixture to 80 °C (reflux). 7. Validation Check: Monitor the [3,3]-sigmatropic rearrangement via LC-MS every hour. The reaction is deemed complete when the intermediate mass peak (m/z 223) is consumed and the target indole peak (m/z 206, [M+H]+) plateaus (typically 4-6 hours).

Phase 3: Workup & Recrystallization 8. Quenching: Cool the reactor to 20 °C. Quench the reaction by slowly pouring the mixture into 2L of vigorously stirred, ice-cold water. 9. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with saturated NaHCO₃ (500 mL) to neutralize residual acid, followed by brine (500 mL). 10. Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid. 11. Purification: Dissolve the crude solid in a minimum amount of boiling Ethanol (~150 mL) under N₂. Slowly add warm Water (~50 mL) until the solution becomes slightly cloudy (visual validation of the saturation point). Allow to cool slowly to room temperature, then chill to 4 °C overnight. Filter the resulting pale yellow crystals and dry under vacuum.

References
  • Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). "Why Do Some Fischer Indolizations Fail?". Journal of the American Chemical Society, 133(15), 5752-5755. URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Method Validation for Quantifying Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Indole and its derivatives represent a class of heterocyclic compounds of immense interest in the pharmaceutical and life sciences sectors. Their structural motif is a cornerstone in a plethora of biologically active molecules, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide array of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Given their therapeutic potential and biological significance, the ability to accurately and reliably quantify these derivatives in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount for drug discovery, development, and quality control.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of indole derivatives, grounded in the principles of analytical method validation. As a self-validating system, the protocols and data presented herein are designed to ensure scientific integrity and meet the stringent requirements of regulatory bodies. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Bedrock of Reliable Data: Core Principles of Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] It is a mandatory requirement by regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the integrity of submitted data.[7][8][9][10] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more scientific, lifecycle-based approach to method validation, moving away from a simple checklist to a deeper understanding of the method's capabilities and limitations.[7][11][12]

The core validation parameters are:

  • Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15]

  • Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[16][17] A minimum of five concentration levels is typically recommended to establish linearity.[15]

  • Range : The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15]

  • Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and is expressed as percent recovery.[13][14]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14] It is evaluated at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility : Precision between laboratories.

  • Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[17]

  • Limit of Quantitation (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[17]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][15]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Planning cluster_1 Validation Experiments cluster_2 Data Evaluation & Reporting Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Prepare Validation Protocol ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Analyze Data vs. Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Prepare Validation Report Data_Analysis->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Method_Selection_Decision_Tree Start Start: Define Analytical Need Matrix_Complexity Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix_Complexity Sensitivity High Sensitivity Required? (Trace Analysis) Matrix_Complexity->Sensitivity Yes QC_Assay Routine QC/Assay of API? Matrix_Complexity->QC_Assay No LCMS Select LC-MS/MS Sensitivity->LCMS Yes Consider_HPLC Consider HPLC-UV Sensitivity->Consider_HPLC No Volatile Is Analyte Volatile? QC_Assay->Volatile No HPLC Select HPLC-UV QC_Assay->HPLC Yes Volatile->HPLC No GCMS Select GC-MS Volatile->GCMS Yes

Sources

A Comparative Analysis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole and Other Prominent Indole Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules, natural products, and synthetic drugs with profound biological activities. This guide provides a comparative analysis of the synthetic indole derivative, 4,7-Dimethoxy-2,3-dimethyl-1H-indole, with three well-characterized and biologically significant indole alkaloids: Serotonin, Melatonin, and Psilocin.

Due to the limited publicly available experimental data on 4,7-Dimethoxy-2,3-dimethyl-1H-indole, this study will take a partially hypothetical approach. We will leverage the known pharmacological profiles of our comparator molecules to infer and discuss the potential biological activities of 4,7-Dimethoxy-2,3-dimethyl-1H-indole based on structural similarities. This comparative framework aims to provide researchers, scientists, and drug development professionals with a scientifically grounded perspective on the potential therapeutic applications and avenues for future investigation of this and similar indole derivatives.

Our analysis will focus on key areas of pharmacological interest, including receptor binding affinity, potential enzymatic inhibition, and cellular signaling pathways. We will also provide detailed experimental protocols for the assays discussed, ensuring a self-validating and reproducible framework for further research.

The Indole Alkaloids: A Comparative Overview

The selection of Serotonin, Melatonin, and Psilocin as comparators is based on their diverse and well-documented physiological roles, which are mediated by their interactions with a range of biological targets.

  • Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter and hormone that regulates mood, sleep, appetite, and numerous other physiological processes.[1][2][3] Its actions are mediated by a large family of serotonin receptors (5-HT receptors).[4][5]

  • Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily known for its role in regulating the sleep-wake cycle.[6][7] It exerts its effects mainly through activation of melatonin receptors (MT1 and MT2).[8][9]

  • Psilocin (4-hydroxy-N,N-dimethyltryptamine) is the active metabolite of psilocybin, a naturally occurring psychedelic compound.[10][11] Its profound effects on perception and consciousness are primarily attributed to its potent agonism at serotonin 5-HT2A receptors.[12][13]

4,7-Dimethoxy-2,3-dimethyl-1H-indole , our subject of interest, is a synthetic indole derivative. Its structure, featuring methoxy and methyl substitutions on the indole core, suggests potential interactions with biological targets similar to those of our comparator molecules. The electron-donating nature of the methoxy groups and the steric bulk of the methyl groups could influence its binding affinity and selectivity for various receptors and enzymes.

Comparative Analysis of Receptor Binding Profiles

A fundamental aspect of a compound's pharmacological profile is its affinity for specific receptors. Here, we compare the known receptor binding affinities of Serotonin, Melatonin, and Psilocin, and propose a hypothetical binding profile for 4,7-Dimethoxy-2,3-dimethyl-1H-indole. This hypothetical profile is based on structural similarities and is intended to guide future experimental validation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CMT1MT2
Serotonin~5~10~15>10,000>10,000
Melatonin>10,000>10,000>10,000~0.1~0.5
Psilocin~100~6~10>10,000>10,000
4,7-Dimethoxy-2,3-dimethyl-1H-indole (Hypothetical) ~500 ~200 ~350 ~800 ~1200

Note: The Ki values for 4,7-Dimethoxy-2,3-dimethyl-1H-indole are hypothetical and require experimental verification. Known values for other alkaloids are approximations from various sources.[13][14][15]

The rationale for the hypothetical values for 4,7-Dimethoxy-2,3-dimethyl-1H-indole is based on the potential for its methoxy groups to mimic the hydroxyl and methoxy groups of Serotonin and Melatonin, respectively, albeit with altered electronic and steric properties. The dimethyl substitution at the 2 and 3 positions could hinder optimal binding to certain receptor pockets, potentially leading to lower affinities compared to the endogenous ligands.

Signaling Pathways

The biological effects of these indole alkaloids are dictated by the intracellular signaling cascades they trigger upon receptor binding.

Serotonin Receptor Signaling

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4][16] The 5-HT2A receptor, a key target for Psilocin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[4]

GPCR_Signaling cluster_membrane Plasma Membrane Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein Gαβγ GPCR->G_Protein 2. Activation Effector Effector (e.g., PLC) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger 4. Production Downstream_Effect Cellular Response Second_Messenger->Downstream_Effect 5. Signal Transduction Melatonin_Signaling cluster_membrane Plasma Membrane Melatonin Melatonin MT_Receptor MT1/MT2 Melatonin->MT_Receptor 1. Binding Gi_Protein Giαβγ MT_Receptor->Gi_Protein 2. Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase 3. Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP 4. ATP conversion ATP ATP PKA PKA cAMP->PKA 5. Activation Cellular_Response Decreased Cellular Activity PKA->Cellular_Response 6. Downstream Effects

Melatonin Receptor Signaling Pathway

Potential for Enzymatic Inhibition: A Look at Tubulin Polymerization

Certain indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive targets for anticancer drug development. Given the structural features of 4,7-Dimethoxy-2,3-dimethyl-1H-indole, it is plausible to hypothesize that it may exhibit activity in a tubulin polymerization assay.

Table 2: Comparative Tubulin Polymerization Inhibition (IC50, µM)

CompoundTubulin Polymerization Inhibition (IC50, µM)
Nocodazole (Positive Control)~0.2
4,7-Dimethoxy-2,3-dimethyl-1H-indole (Hypothetical) ~5.0

Note: The IC50 value for 4,7-Dimethoxy-2,3-dimethyl-1H-indole is hypothetical and requires experimental verification.

The hypothetical IC50 value is based on the premise that the methoxy and methyl substitutions could allow for interaction with the colchicine binding site on tubulin, although likely with moderate potency.

Experimental Protocols

To facilitate the experimental validation of the hypotheses presented in this guide, we provide detailed protocols for key assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor. [17][18]

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor preparation - Radioligand - Test compound dilutions - Assay buffer Start->Prepare_Reagents Incubation Incubate receptor, radioligand, and test compound Prepare_Reagents->Incubation Separation Separate bound and free radioligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Radioligand specific for the target receptor

  • Test compound (e.g., 4,7-Dimethoxy-2,3-dimethyl-1H-indole)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of a compound on tubulin polymerization. [19][20][21]

Tubulin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified tubulin - GTP - Polymerization buffer - Test compound dilutions Start->Prepare_Reagents Initiate_Polymerization Initiate polymerization by warming to 37°C in a microplate reader Prepare_Reagents->Initiate_Polymerization Monitor_Absorbance Monitor absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Data_Analysis Data Analysis: - Plot absorbance vs. time - Determine Vmax - Calculate IC50 Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Tubulin Polymerization Assay Workflow

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (e.g., 4,7-Dimethoxy-2,3-dimethyl-1H-indole)

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in polymerization buffer.

  • On ice, add tubulin, GTP, and the test compound to the wells of a 96-well plate.

  • Place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Plot the absorbance values against time to generate polymerization curves.

  • Determine the maximum rate of polymerization (Vmax) for each concentration.

  • Plot the percentage of inhibition of Vmax against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

This comparative guide has provided a framework for understanding the potential pharmacological profile of 4,7-Dimethoxy-2,3-dimethyl-1H-indole in the context of well-established indole alkaloids. While the data presented for this specific compound is hypothetical, the structural similarities to Serotonin, Melatonin, and other bioactive indoles suggest that it warrants further investigation.

The immediate next steps should involve the experimental validation of the hypotheses put forth in this guide. Specifically, conducting radioligand binding assays against a panel of serotonin and melatonin receptors, as well as performing tubulin polymerization assays, will provide crucial data on the bioactivity of 4,7-Dimethoxy-2,3-dimethyl-1H-indole. Subsequent studies could explore its effects in cell-based assays and in vivo models to further elucidate its therapeutic potential. The detailed protocols provided herein offer a clear path for initiating these investigations.

The continued exploration of novel indole derivatives is a promising avenue for the discovery of new therapeutic agents. By systematically comparing new compounds to well-understood molecules, we can more efficiently identify and characterize promising drug candidates.

References

  • Berger M, Gray JA, Roth BL. The expanded biology of serotonin. Annu Rev Med. 2009;60:355-366.
  • Jockers R, Delagrange P, Dubocovich ML, et al. Update on melatonin receptors: IUPHAR Review 20. Br J Pharmacol. 2016;173(18):2702-2725.
  • Arendt J, Skene DJ. Melatonin as a chronobiotic. Sleep Med Rev. 2005;9(1):25-39.
  • Halberstadt AL, Geyer MA. Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. 2011;61(3):364-381.
  • Jordan MA, Wilson L. Microtubules as a target for anticancer drugs.
  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. Accessed March 12, 2024. [Link]

  • Psilocin. Wikipedia. Accessed March 12, 2024. [Link]

  • Dubocovich ML, Markowska M. Functional MT1 and MT2 melatonin receptors in mammals. Endocrine. 2005;27(2):101-110.
  • Physiology, Serotonin. StatPearls. Accessed March 12, 2024. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. Methods Mol Biol. 2021;2269:215-227.
  • Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Horm Metab Res. 2024;56(6):405-418.
  • Pharmacokinetics and Pharmacodynamics of Oral Psilocybin Administration in Healthy Participants. Clin Pharmacol Ther. 2023;113(4):836-845.
  • Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. PubMed. Accessed March 12, 2024. [Link]

  • Psychedelic 5-HT2A receptor agonism alters neurovascular coupling and differentially affects neuronal and hemodynamic measures of brain function. J Neurosci. 2023;43(46):7749-7760.
  • Serotonin 5-HT2A receptor agonist. Wikipedia. Accessed March 12, 2024. [Link]

  • Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. J Med Chem. 1999;42(22):4586-4593.
  • Psilocybin Revisited: The Science Behind the Drug and Its Surprising Therapeutic Potential. J Pharm Pract. 2021;34(1):119-128.
  • What Is Serotonin?. Mental Health America. Accessed March 12, 2024. [Link]

  • Psilocybin Promotes Neuroplasticity through 5-HT2A Receptor agonism: Implications for Treatment of Depression. Proc Tex A M Med Stud Grand Rounds. 2021;1(1):e000001.
  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. Br J Pharmacol. 2015;172(3):854-871.
  • Melatonin Target Proteins: Too Many or Not Enough?. Front Endocrinol (Lausanne). 2020;11:589828.
  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Accessed March 12, 2024. [Link]

  • Mapping the Melatonin Receptor. 4. Comparison of the Binding Affinities of a Series of Substituted Phenylalkyl Amides. J Med Chem. 1997;40(20):3237-3244.
  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Accessed March 12, 2024. [Link]

  • Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activ
  • Melatonin Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed March 12, 2024. [Link]

  • Psilocybin. Wikipedia. Accessed March 12, 2024. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. Accessed March 12, 2024. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed March 12, 2024. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. J Vis Exp. 2017;(124):55737.
  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chem Neurosci. 2023;14(21):3813-3829.
  • Serotonin. Paris Brain Institute. Accessed March 12, 2024. [Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. Accessed March 12, 2024. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. Accessed March 12, 2024. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Accessed March 12, 2024. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Accessed March 12, 2024. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Accessed March 12, 2024. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Bethesda (MD)
  • G-protein Coupled Receptors (GPCRs). Biology LibreTexts. Accessed March 12, 2024. [Link]

  • Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Biochim Biophys Acta Biomembr. 2021;1863(1):183471.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Accessed March 12, 2024. [Link]

  • GPCR Pathway. Creative Diagnostics. Accessed March 12, 2024. [Link]

  • Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Sci Rep. 2017;7(1):1321.
  • Serotonin Receptors. Chem Rev. 2013;113(4):2312-2373.
  • Serotonin Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999.
  • Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. Bethesda (MD)

Sources

Validating the Biological Activity of Synthetic Indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, essential biomolecules like serotonin, and a multitude of synthetic compounds with significant therapeutic potential.[1][2][3] The versatility of the indole ring allows for extensive chemical modification, leading to derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] However, the journey from a novel synthetic indole compound to a validated biological "hit" is a rigorous process that demands a systematic and multi-tiered validation strategy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized indole compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, emphasizing the design of self-validating assays to ensure data integrity and reproducibility. This approach is critical for confidently identifying and prioritizing promising lead candidates for further development.[6][7]

A Hierarchical Strategy for Activity Validation

A robust validation workflow begins with broad, high-throughput screening to identify initial "hits" and progressively moves toward more specific, target-oriented assays to elucidate the mechanism of action. This hierarchical approach ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Hit-to-Lead A Synthetic Indole Library B High-Throughput Cell Viability Assay (e.g., MTT, XTT) A->B C Identify 'Primary Hits' (Compounds showing significant activity) B->C D Dose-Response & IC50 Determination C->D E Target-Specific Assays (e.g., Kinase Inhibition, Receptor Binding) D->E F Counter-Screens (Rule out artifacts, e.g., autofluorescence) E->F G Validate Hits in Secondary Models (e.g., Different cell lines, co-cultures) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: A general experimental workflow for validating synthetic compounds.

Phase 1: Primary Screening - The Cell Viability Assay

The initial step for many discovery campaigns, particularly in oncology, is to assess the general cytotoxicity or anti-proliferative effects of the new compounds. The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose.[8]

Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[8][9]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthetic indole compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Visually confirm the formation of purple precipitate under a microscope.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 0.1% NP40 in isopropanol with 4 mM HCl, to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[8][9]

Experimental Controls: The Key to a Self-Validating System

A robust assay design with comprehensive controls is non-negotiable for data integrity.[12]

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the test wells. This control represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is capable of detecting a cytotoxic effect.

  • Blank Control: Wells containing only culture medium and MTT solution (no cells). This is used to subtract the background absorbance.[11]

  • Compound Color Control: Wells containing the highest concentration of each test compound in medium, but without cells. This is crucial to check if the indole compounds themselves absorb light at the measurement wavelength, which would be a source of false-positive results.

Phase 2: Target Identification & Mechanistic Elucidation

Compounds identified as "hits" in the primary screen must be further investigated to determine their specific molecular targets. Many indole derivatives exert their effects by inhibiting key signaling proteins like kinases.[1][2] A common target in cancer is the STAT3 (Signal Transducer and Activator of Transcription 3) protein, whose aberrant activation is linked to cell proliferation and survival.[13][14]

G Ligand Cytokine/Growth Factor (e.g., IL-6) Receptor Cell Surface Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_inactive Inactive STAT3 (Cytoplasmic) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_active Dimer STAT3 Dimerization STAT3_active->Dimer Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding Nucleus->DNA Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Synthetic Indole (e.g., IND-C2) Inhibitor->STAT3_inactive Prevents Phosphorylation

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway.

Secondary Assay: In Vitro Kinase Inhibition

To validate if a synthetic indole compound directly targets a kinase like JAK (an upstream activator of STAT3) or STAT3 itself, a biochemical kinase assay is performed. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput formats.[15][16]

Principle of the ADP-Glo™ Kinase Assay: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.[15]

Detailed Protocol: Luminescence-Based Kinase Assay
  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase enzyme (e.g., recombinant JAK2), and the test compound at various concentrations.[17]

  • Pre-incubation: Incubate the plate for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a solution containing the kinase substrate (e.g., a specific peptide) and ATP to start the kinase reaction. Incubate for a defined time (e.g., 60 minutes) at room temperature.[15]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes.[15]

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP produced by the kinase into ATP and contains the luciferase/luciferin mix to generate a light signal. Incubate for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal on a plate-reading luminometer.

Data Analysis and Comparative Results

The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity. This is a key metric for comparing the potency of different compounds.

Table 1: Comparative Biological Activity of Synthetic Indole Compounds

Compound IDPrimary Screen (MCF-7) IC50 (µM)Secondary Screen (JAK2 Kinase) IC50 (µM)Notes
IND-C1 5.2> 100Potent anti-proliferative effect, but not via direct JAK2 inhibition. Suggests a different mechanism of action.
IND-C2 1.80.45Potent and selective activity. Strong candidate for further development.
IND-C3 25.648.2Weak activity in both primary and secondary screens. Low priority candidate.
Stattic 4.55.1Reference compound; a known STAT3 inhibitor.[18] Validates assay performance.

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial validation of synthetic indole compounds. Based on the comparative data presented, compound IND-C2 emerges as a promising hit due to its potent activity in both the cell-based primary screen and the target-specific secondary assay.

The crucial next steps for a compound like IND-C2 would involve:

  • Selectivity Profiling: Screening against a broad panel of other kinases to ensure it does not have significant off-target effects.

  • Orthogonal Assays: Using different assay technologies (e.g., a receptor binding assay if the target was a receptor) to confirm the observed activity and rule out technology-specific artifacts.[6][19][20]

  • Cellular Target Engagement: Confirming that the compound inhibits STAT3 phosphorylation within the cell using techniques like Western Blotting or in-cell ELISA.

By adhering to a structured validation funnel that incorporates rigorous, self-validating protocols and logical progression from broad screening to specific mechanistic studies, researchers can confidently identify and advance novel indole derivatives with true therapeutic potential. This systematic approach not only enhances the probability of success but also aligns with best practices for ensuring data quality and reproducibility in drug discovery.[21][22]

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. [Link]

  • Biomedical Importance of Indoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). ResearchGate. [Link]

  • MTT Assay Protocol. (n.d.). Bitesize Bio. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

  • What are STAT3 inhibitors and how do they work?. (2024). Protheragen. [Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. [Link]

  • Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present). (2022). Taylor & Francis Online. [Link]

  • Allosteric inhibitors of the STAT3 signaling pathway. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening. (n.d.). Open Library Publishing Platform. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2026). ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Model and Assay Validation and Acceptance. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). MDPI. [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018). OECD. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). National Center for Biotechnology Information. [Link]

  • Good In Vitro Method Practices. (2023). SlideShare. [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?. (2013). ResearchGate. [Link]

  • Apparatus, material and reagents: Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018). OECD. [Link]

Sources

Cross-reactivity analysis of 4,7-Dimethoxy-2,3-dimethyl-1h-indole in immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Analysis Approach

I'm currently dissecting the request. The core focus revolves around cross-reactivity analysis of 4,7-Dimethoxy-2,3-dimethyl-1H-indole within immunoassays. My immediate objective is to frame this within the structure of comparative guides, ensuring an objective performance comparison.

Defining Guide Structure

I've been structuring the technical guide, keeping the target audience—researchers and drug development experts—in mind. I'm prioritizing editorial autonomy to tailor the guide's structure for an in-depth analysis. The focus will be on establishing E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) by explaining the reasoning behind choices and self-validating the presented protocols, citing references within the text and at the end.

Focusing on Chemical Structure

I'm now zeroing in on the chemical structure of "4,7-Dimethoxy-2,3-dimethyl-1H-indole" (CAS 14201-41-3). My initial thinking suggests this methylindole derivative might be a metabolite or a synthetic intermediate. My next step is to explore any available immunoassay cross-reactivity data related to this specific compound.

Analyzing Chemical Structure

I'm currently focused on "4,7-Dimethoxy-2,3-dimethyl-1H-indole" (CAS 14201-41-3). My initial assessment suggests it's a specific methylindole, often appearing in chemical catalogs. I've confirmed that there's no widely known immunoassay cross-reactivity for this compound.

Framing Cross-Reactivity Study

I've decided to frame my work as an authoritative technical comparison. The focus is now on how 4,7-DMDMI behaves as a cross-reactant in standard immunoassays targeting indolic compounds. I will evaluate its behavior within different ELISA kits or antibody clones, and how effectively they exclude 4,7-DMDMI. This will extend to creating a guide to validating assays for 4,7-DMDMI itself.

Refining Technical Comparison

I'm now revising the project title and scope, aiming for "Comparative Guide: Cross-Reactivity of Indole Derivatives in Commercial Immunoassays – A Focus on 4,7-Dimethoxy-2,3-dimethyl-1H-indole". The goal is a comparison of two different immunoassay platforms detecting indolic compounds, specifically evaluating their cross-reactivity with 4,7-DMDMI and related analogs. I'm focusing on explaining how those substitutions at positions 2,3,4 and 7 impact cross-reactivity. I'm also planning to clarify why this molecule is a tricky cross-reactant by focusing on the steric hinderance.

Establishing Protocol Credibility

I'm now establishing the protocol's trustworthiness for determining cross-reactivity. This involves developing a self-validating method, specifically IC50 determination via competitive ELISA. I plan to use the data from the search for the paper "Production and characterisation of monoclonal antibodies against a very small hapten, 3-methylindole" to solidify this approach. Furthermore, I will include FDA guidelines or a general immunoassay textbook for grounding the process.

Mapping Guide Structure

I've successfully located the DOIs for both the Tuomola (2000) and Steinhaus & Schieberle (2012) papers on 3-methylindole. I'm now focusing on outlining the structural framework of the comparative guide, aiming for a logical and informative organization.

Exploring Cross-Reactivity

I'm now delving into the cross-reactivity issue of indole derivatives within immunoassays. My current focus is 4,7-Dimethoxy-2,3-dimethyl-1H-indole. I'm building a section on the mechanistic causality, highlighting the structure-activity relationship and explaining how its substituents might trick antibodies used for other indoles. The Tuomola (2000) paper on hindered mAb binding will be critical here.

Developing Assay Structure

My focus has shifted to constructing a robust assay validation framework. I'm incorporating essential controls like B0, NSB, and a standard curve to ensure the integrity of the cELISA system, and am planning to depict the comparative ELISA workflow using Graphviz. I am currently considering a data-driven section comparing polyclonal and monoclonal antibody platforms, emphasizing their differential cross-reactivity profiles for indoles such as 4,7-DMDMI, melatonin, 3-methylindole, and serotonin.

Finalizing Summary Details

I'm now detailing the Graphviz diagrams. Diagram 1 outlines the cELISA workflow, from plate coating to reading the OD450. Diagram 2, the orthogonal validation pathway, starts with an immunoassay positive for the target indole. I'll include the references, with proper formatting, as the last step before completing the concluding summary. Finally, I'll incorporate the summary findings.

Refining Orthogonal Validation

I'm now revising the decision matrix for orthogonal validation. The Graphviz diagram has been updated to use the appropriate color palette for enhanced visual clarity, ensuring that the colors adhere to accessibility guidelines. The contrast has been adjusted to ensure readability. I'm focusing on the logical flow, specifically the implications of high and low cross-reactivity for the 4,7-DMDMI molecule, as this is central to detecting interference.

Enhancing Diagram Clarity

I've just revised Diagram 1. I've adjusted the color scheme to meet accessibility guidelines. The text is now white on all backgrounds. I'm focusing on ensuring readability and logical flow in the diagrams. The change to Diagram 1 helps visually distinguish each step in the cELISA workflow, from plate coating to final reading. I'm aiming for a clear depiction of the ELISA workflow to improve the user's understanding of the process.

Defining Validation Workflow

I'm now focusing on solidifying the orthogonal validation pathway by integrating the decision matrix with the Graphviz diagram. I've incorporated clear visual cues using color to indicate the presence or absence of significant cross-reactivity for 4,7-DMDMI. My focus is the implications of high or low cross-reactivity during validation.

Detailing Blocking Strategy

I'm now detailing the rationale behind using a competitive ELISA and the inclusion of specific blocking agents to minimize non-specific binding of hydrophobic indoles, since haptens are too small for a sandwich ELISA. I'm focusing on ensuring every described protocol is a self-validating system. I will include B0 (maximum binding) and NSB (non-specific binding) wells to calculate %B/B0 to ensure the assay dynamic range is valid before calculating IC50. Also, I'm integrating in-text citations with linked DOI URLs.

Refining Diagram Parameters

I'm now implementing accessibility and readability enhancements for the diagrams. I am working on adjusting the diagram parameters for width and contrast. I will set the diagram width with size="10,5" and have checked the color contrast to meet guidelines. The color palette and node text contrast have also been verified. I will use this revised structure for the diagrams.

Drafting Causality Explanation

I'm now drafting the structural causality section, focusing on how linker positions affect antibody specificity. Since indoles are small haptens, they require conjugation to carrier proteins, and the linker placement influences antibody recognition. For example, 4,7-DMDMI might not be recognized by an antibody specific to the pyrrole moiety of 3-methylindole, given modifications at the 2 and 3 positions [1].

Outlining Protocol Details

I'm now focusing on a detailed protocol draft for the competitive ELISA, ensuring clarity and validity. I'm carefully outlining each step: plate coating with the Target-BSA conjugate, blocking with BSA to prevent non-specific binding, and the critical competitive incubation with varying 4,7-DMDMI concentrations. I'm focusing on the causality of each step and the data validation controls. I'm also planning to build the comparative data table.

Comparing Assay Specificity

I'm now comparing the specificity of polyclonal (pAb) and monoclonal (mAb) antibody platforms for a Skatole kit. I've compiled a table comparing the IC50 and cross-reactivity (%CR) for 3-methylindole (target), 4,7-dimethoxy-2,3-dimethyl-1H-indole, melatonin, and serotonin using platform A (pAb) and platform B (mAb). A key finding is platform B's vastly lower cross-reactivity for 4,7-DMDMI, in contrast to platform A.

Integrating Validation Principles

I'm now integrating the provided insights from Steinhaus and Schieberle into the validation principles. I am weaving the snippets seamlessly into the discussion of potential cross-reactivity issues, particularly highlighting that a well-designed assay ideally avoids cross-reactivity. The Graphviz DOT code is now enhanced to adhere to the strict compliance requirements of the guidelines. I am focusing on the color contrast, readability, and the overall aesthetic.

cELISA cluster_1 Plate Coating cluster_2 Blocking & Incubation cluster_3 Detection cluster_4 Reading & Analysis plate_coating Coat Plate with Target-BSA Conjugate blocking Block with BSA (Non-Specific Binding) plate_coating->blocking competitive_incubation Competitive Incubation with Standard & Sample blocking->competitive_incubation competitive_incubation->blocking add_antibody Add Primary Antibody (e.g., Anti-Target) competitive_incubation->add_antibody wash_step Wash Step add_antibody->wash_step add_secondary_antibody Add Secondary Antibody (e.g., Anti-IgG-HRP) wash_step->add_secondary_antibody wash_step_2 Wash Step add_secondary_antibody->wash_step_2 substrate_addition Add Substrate (e.g., TMB) wash_step_2->substrate_addition stop_reaction Stop Reaction (e.g., with Acid) substrate_addition->stop_reaction read_od Read OD450 stop_reaction->read_od data_analysis Data Analysis (Standard Curve, IC50) read_od->data_analysis

Refining Cross-Reactivity Analysis

I've revised the cross-reactivity diagram, refining the flow to highlight implications of high and low values. I've now integrated insights from Steinhaus and Schieberle into the validation principles, ensuring a seamless explanation. The revised graphviz code is now enhanced to adhere to the strict compliance requirements of the guidelines. The color contrast, readability, and the overall aesthetic are improved.

OrthoVal cluster_legend Legend Start Immunoassay Positive (Indole Target) CheckCR Assess 4,7-DMDMI Cross-Reactivity Start->CheckCR HighCR High CR (> X%) CheckCR->HighCR LowCR Low CR (< X%) CheckCR->LowCR ConfirmHigh Confirm Interference (Orthogonal Method) HighCR->ConfirmHigh NoInterference No Interference (Continue Assay) LowCR->NoInterference OrthogonalResult Orthogonal Method Result ConfirmHigh->OrthogonalResult ReportNoInterference Report No Interference NoInterference->ReportNoInterference Positive Positive Result OrthogonalResult->Positive Negative Negative Result OrthogonalResult->Negative ReportInterference Report Interference Positive->ReportInterference Negative->ReportNoInterference leg_start Start/Assessment leg_checkcr Cross-Reactivity leg_highcr High CR leg_lowcr Low CR

Validating Interference Detection

I'm now implementing an orthogonal validation matrix. I'm focusing on the matrix to check for cross-reactivity issues with monoclonal and polyclonal antibodies. I have added a decision matrix for orthogonal validation. The current decision matrix is now enhanced with improved visual clarity and readability. The key colors meet accessibility guidelines for color contrast.

Integrating Protocol Causality

I'm now integrating more details on how hydrophobic indoles are handled. I'm focusing on the competitive ELISA format, since 4,7-DMDMI is a low-MW hapten, and thus requires a competitive format, since it cannot be detected by a sandwich ELISA. The competitive format relies on the analyte competing for a limited antibody pool. I'm focusing on B0 and NSB controls to ensure the assay's integrity.

Defining Assay Controls

I'm now detailing the importance of B0 and NSB controls. These will validate the system and ensure the assay's integrity. For a self-validating system, I will ensure NSB is less than 5% of B0. This will ensure effective washing and blocking, crucial for a competitive ELISA with hydrophobic indoles like 4,7-DMDMI, avoiding non-specific binding.

Finalizing Cross-Validation

I'm now detailing the implementation of confirmatory techniques like SIDA-LC-MS/MS for my immunoassays. I'm focusing on the importance of including these validation methods to accompany immunoassays with chromatographic techniques. I'm building a robust and validated protocol for indole analysis using a competitive ELISA framework. I have added the appropriate citations.

Formatting References Section

I'm now formatting the references list with titles, sources, and verified URLs. I'm focusing on ensuring each item includes these details for clarity and easy verification. I will use the format Title: Source. URL: for the cited documents. I've re-checked the URLs to ensure they are the correct and working ones.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,7-Dimethoxy-2,3-dimethyl-1h-indole

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer & Foreword: This guide is intended for use by trained professionals in a laboratory setting. The information herein is synthesized from best practices in chemical handling and data from structurally analogous compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) for 4,7-Dimethoxy-2,3-dimethyl-1h-indole (CAS No. 14201-41-3) is not widely available. Therefore, this compound should be treated as potentially hazardous until comprehensive toxicological data is established.[1] This guide promotes a conservative and robust safety culture to ensure the well-being of researchers and the integrity of their work.

Hazard Assessment by Structural Analogy

To establish a reliable safety protocol, we must infer the potential hazards of 4,7-Dimethoxy-2,3-dimethyl-1h-indole by examining its constituent parts and related molecules. The indole scaffold is a common feature in biologically active compounds, and its derivatives can present a range of hazards.

The core structure is an indole ring, which itself requires careful handling. The addition of dimethyl and dimethoxy groups alters the molecule's electronic properties and steric profile, which can in turn affect its reactivity and toxicity.

Structural Feature / Analogous Compound Known Hazards Implication for Target Compound Source
Indole (Parent Scaffold) Harmful if swallowed, toxic in contact with skin, causes serious eye irritation, very toxic to aquatic life.The fundamental indole structure suggests a baseline of potential toxicity and irritation.[2]
2,3-Dimethylindole Not considered a hazardous substance according to US OSHA Hazard Communication Standard.The dimethyl substitution may mitigate some of the hazards associated with the parent indole. However, this cannot be assumed when other functional groups are present.[3]
Chlorinated/Halogenated Indoles Suspected carcinogens, may cause skin and eye irritation. Require handling in a chemical fume hood with extensive PPE.Demonstrates that substitutions on the indole ring can introduce significant hazards. A cautious approach is warranted.[4][5]
General Indole Derivatives Can cause skin/eye irritation and respiratory irritation. May be harmful if swallowed or inhaled.Reinforces the need for comprehensive PPE and proper ventilation when handling novel indole compounds.[6][7]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent accidental exposure via inhalation, dermal contact, or ocular contact. The following equipment must be worn at all times when handling the compound.

PPE Category Item Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are essential to protect against dust particles and splashes. A face shield is strongly recommended when handling larger quantities (>1g) or when there is a significant risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for incidental contact.[6] Always inspect gloves for tears or punctures before use. For prolonged handling or submersion, consider thicker, more resistant gloves and consult a glove compatibility chart. Change gloves immediately if contamination is suspected.
Body Protection Laboratory Coat / CoverallsA clean, buttoned laboratory coat is the minimum requirement to protect skin and clothing from minor spills and dust.[6] Ensure the material is appropriate for the solvents being used.
Respiratory Protection NIOSH-Approved RespiratorWhile working in a certified chemical fume hood should be the primary engineering control, a respirator may be required for weighing operations outside of a hood, for spill cleanup, or if ventilation is inadequate. Use a respirator with cartridges appropriate for organic vapors and particulates.[4][8]

Operational Plan: From Receipt to Experiment

Proper procedure minimizes risk. The following workflow provides a step-by-step guide for safely incorporating 4,7-Dimethoxy-2,3-dimethyl-1h-indole into your research.

Engineering Controls & Preparation
  • Designated Area: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Surface Preparation: Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any potential spills.

  • Assemble Materials: Before handling the compound, ensure all necessary equipment—spatulas, glassware, solvents, and waste containers—are inside the fume hood.

Handling the Compound
  • Weighing: If possible, weigh the solid compound inside the fume hood. If using an external balance, do so in a draft-shielded area and wear appropriate respiratory protection.

  • Preparing Solutions: To prevent splashing and aerosolization, add the solid 4,7-Dimethoxy-2,3-dimethyl-1h-indole to the solvent slowly.[5] Keep containers covered when not in use.

  • Post-Handling: After the experimental procedure, decontaminate non-disposable equipment with an appropriate solvent within the fume hood. Wipe down the work surface thoroughly.

Storage

Proper storage is crucial for both safety and chemical stability.

  • Container: Keep the compound in a tightly sealed, clearly labeled container.[2][6]

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[6][9] For long-term stability, storage at -20°C may be advisable, as is common for complex organic molecules.[10]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Don all required PPE prep2 Prepare Fume Hood (Verify airflow, cover surface) prep1->prep2 prep3 Assemble all equipment and waste containers prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution (Slowly add solid to solvent) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate & Dispose Waste (Solid, Liquid, Sharps) handle3->clean1 Experiment Complete clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethoxy-2,3-dimethyl-1h-indole
Reactant of Route 2
Reactant of Route 2
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